Product packaging for Ampyrone(Cat. No.:CAS No. 83-07-8)

Ampyrone

カタログ番号: B1666024
CAS番号: 83-07-8
分子量: 203.24 g/mol
InChIキー: RLFWWDJHLFCNIJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-aminoantipyrine is a pyrazolone, a member of the class of pyrazoles that is antipyrine substituted at C-4 by an amino group. It is a metabolite of aminopyrine and of metamizole. It has a role as a non-steroidal anti-inflammatory drug, a non-narcotic analgesic, an antirheumatic drug, a peripheral nervous system drug, an EC 1.14.99.1 (prostaglandin-endoperoxide synthase) inhibitor, an antipyretic, a drug metabolite and a marine xenobiotic metabolite. It is a primary amino compound and a pyrazolone. It is functionally related to an antipyrine.
A metabolite of AMINOPYRINE with analgesic and anti-inflammatory properties. It is used as a reagent for biochemical reactions producing peroxides or phenols. Ampyrone stimulates LIVER MICROSOMES and is also used to measure extracellular water.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13N3O B1666024 Ampyrone CAS No. 83-07-8

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-amino-1,5-dimethyl-2-phenylpyrazol-3-one
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InChI

InChI=1S/C11H13N3O/c1-8-10(12)11(15)14(13(8)2)9-6-4-3-5-7-9/h3-7H,12H2,1-2H3
Source PubChem
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InChI Key

RLFWWDJHLFCNIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H13N3O
Source PubChem
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DSSTOX Substance ID

DTXSID8048860
Record name Ampyrone
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Molecular Weight

203.24 g/mol
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CAS No.

83-07-8
Record name 4-Aminoantipyrine
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Record name 3H-Pyrazol-3-one, 4-amino-1,2-dihydro-1,5-dimethyl-2-phenyl-
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Record name 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one
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Record name AMPYRONE
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Foundational & Exploratory

The Core Mechanism of Ampyrone in Peroxidase Assays: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of ampyrone in peroxidase assays, widely known as the Trinder reaction. This colorimetric method is a cornerstone in clinical chemistry and various research applications for the quantitative determination of a multitude of analytes. This document details the underlying biochemical principles, provides structured experimental protocols, and presents quantitative data to facilitate the application and further development of these assays.

Introduction to the Trinder Reaction

The Trinder reaction, first described by P. Trinder in 1969, is a highly sensitive and specific enzymatic colorimetric method.[1] Its fundamental principle lies in the detection of hydrogen peroxide (H₂O₂) produced in a primary enzymatic reaction involving the analyte of interest.[1][2] This H₂O₂ then participates in a second, peroxidase-catalyzed reaction involving 4-aminoantipyrine (this compound) and a phenolic or anilinic compound to produce a stable, colored quinoneimine dye.[1][3] The intensity of the color produced is directly proportional to the concentration of the analyte, allowing for its quantification via spectrophotometry.[1][2]

This assay is extensively employed in the determination of various clinically significant metabolites, including glucose, cholesterol, uric acid, and triglycerides.[1][3] The versatility of the Trinder reaction stems from its ability to be coupled with any H₂O₂-generating oxidase enzyme.

The Biochemical Mechanism of Action

The core of the this compound-based peroxidase assay is a two-step enzymatic cascade.

Step 1: Analyte-Specific Oxidation and Hydrogen Peroxide Production

The initial step involves the oxidation of the target analyte by a specific oxidase enzyme. This reaction consumes molecular oxygen and produces a corresponding oxidized product and hydrogen peroxide.

  • Glucose: Glucose oxidase catalyzes the oxidation of glucose to gluconic acid and H₂O₂.[2][4]

  • Cholesterol: Cholesterol oxidase acts on free cholesterol to produce cholest-4-en-3-one and H₂O₂. For total cholesterol measurement, cholesterol esterase is included to hydrolyze cholesterol esters into free cholesterol.[5][6]

  • Uric Acid: Uricase converts uric acid to allantoin, carbon dioxide, and H₂O₂.[7][8]

Step 2: Peroxidase-Mediated Chromogenic Reaction

The hydrogen peroxide generated in the first step serves as the substrate for a peroxidase, typically horseradish peroxidase (HRP).[9] HRP, in its native ferric (Fe³⁺) state, is oxidized by H₂O₂ to a high-energy intermediate state. This activated enzyme then catalyzes the oxidative coupling of this compound (4-aminoantipyrine) with a phenolic or anilinic compound (e.g., phenol, dichlorophenol sulfonate) to form a colored quinoneimine dye.[1][3][8] The color intensity of this dye is then measured spectrophotometrically at a specific wavelength, typically between 500 nm and 570 nm.[2][10]

The general reaction scheme is as follows:

  • Analyte + O₂ + H₂O --(Oxidase)--> Oxidized Analyte + H₂O₂

  • 2H₂O₂ + 4-Aminoantipyrine + Phenolic Compound --(Peroxidase)--> Quinoneimine Dye + 4H₂O[5]

Trinder_Reaction_Mechanism cluster_step1 Step 1: Analyte Oxidation cluster_step2 Step 2: Chromogenic Reaction Analyte Analyte (e.g., Glucose, Cholesterol) H2O2 Hydrogen Peroxide (H₂O₂) Analyte->H2O2 O₂ Quinoneimine Quinoneimine Dye (Colored Product) H2O2->Quinoneimine This compound This compound (4-Aminoantipyrine) This compound->Quinoneimine Phenol Phenolic Compound Phenol->Quinoneimine

Quantitative Data and Key Parameters

The accuracy and sensitivity of this compound-based peroxidase assays are dependent on several key parameters. The following table summarizes important quantitative data for the classic Trinder reaction using phenol and 4-aminoantipyrine.

ParameterValueReference
Wavelength of Maximum Absorbance (λmax) 505 - 510 nm[2]
Molar Extinction Coefficient (ε) of Quinoneimine Dye 6.58 x 10³ L·mol⁻¹·cm⁻¹[11]
Optimal pH Range 6.0 - 8.0[12]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the determination of glucose, cholesterol, and uric acid using this compound-based assays.

Glucose Assay Protocol

This protocol is adapted for a 96-well microplate format.

Reagents:

  • Glucose Oxidase-Peroxidase (GOD-POD) Reagent: Contains glucose oxidase, horseradish peroxidase, 4-aminoantipyrine, and a phenolic compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).[3]

  • Glucose Standard Solution: A solution of known glucose concentration (e.g., 100 mg/dL).[3]

  • Sample: Serum, plasma, or other biological fluids.

Procedure:

  • Pipette 10 µL of distilled water (Blank), Glucose Standard, and Sample into separate wells of a 96-well microplate.[3]

  • Add 200 µL of the GOD-POD reagent to each well.[3]

  • Mix thoroughly and incubate at 37°C for 10-15 minutes.[3]

  • Measure the absorbance of the standard and the sample against the blank at 505 nm using a microplate reader.[3]

  • Calculate the glucose concentration in the sample using the formula: Glucose Concentration = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard[4]

Total Cholesterol Assay Protocol

This protocol is designed for the quantification of total cholesterol in a microplate format.

Reagents:

  • Cholesterol Assay Buffer: A buffered solution (e.g., pH 7.4) containing cholic acid and a detergent.[13]

  • Enzyme Mix: A solution containing cholesterol esterase, cholesterol oxidase, and horseradish peroxidase.[6]

  • This compound Solution: A solution of 4-aminoantipyrine.

  • Phenolic Compound Solution: A solution of a suitable phenol derivative.

  • Cholesterol Standard: A solution of known cholesterol concentration.

  • Sample: Serum, plasma, or tissue lysates.

Procedure:

  • Prepare a working reagent by mixing the Cholesterol Assay Buffer, Enzyme Mix, this compound Solution, and Phenolic Compound Solution.

  • Pipette 50 µL of the Cholesterol Standard and sample into separate wells of a 96-well plate.[6][14]

  • Add 50 µL of the working reagent to each well.[6][14]

  • Mix and incubate at 37°C for 45 minutes, protected from light.[6][14]

  • Measure the absorbance at a wavelength between 540 nm and 570 nm.[14]

  • Determine the cholesterol concentration by comparing the sample absorbance to a standard curve generated from the cholesterol standards.[6]

Uric Acid Assay Protocol

This protocol outlines the determination of uric acid in biological samples.

Reagents:

  • Uric Acid Reagent 1 (R1): Contains uricase, peroxidase, and 4-aminoantipyrine in a buffer.[8]

  • Uric Acid Reagent 2 (R2): Contains a phenolic compound (e.g., dichlorohydroxybenzene sulfonate) in a buffer.[8]

  • Uric Acid Standard: A solution of known uric acid concentration.[8]

  • Sample: Serum, plasma, or urine.

Procedure:

  • Pipette sample, standard, and a blank into respective tubes or wells.

  • Add a defined volume of Reagent 1 to each.

  • Add a defined volume of Reagent 2 to each.

  • Mix and incubate for 5 minutes at 25°C.[8]

  • Measure the absorbance at 505 nm against the reagent blank. The color is stable for 30 minutes.[8]

  • Calculate the uric acid concentration based on the absorbance of the standard.

Visualization of Pathways and Workflows

Signaling Pathway: Enzymatic Cascade for Analyte Detection

This diagram illustrates the general enzymatic cascade leading to the production of the chromogenic product in this compound-based assays.

Signaling_Pathway

Experimental Workflow

The following diagram outlines a typical experimental workflow for a peroxidase assay using a microplate reader.

Experimental_Workflow start Start prep_reagents Prepare Reagents (Standards, Samples, Enzyme Mix) start->prep_reagents pipette Pipette Reagents into 96-well Plate prep_reagents->pipette incubate Incubate at Specified Temperature and Time pipette->incubate read_absorbance Read Absorbance (e.g., 510 nm) incubate->read_absorbance calculate Calculate Analyte Concentration read_absorbance->calculate end End calculate->end

Conclusion

The this compound-based peroxidase assay, or Trinder reaction, remains a robust and indispensable tool in both clinical diagnostics and biomedical research. Its adaptability to a wide range of H₂O₂-generating enzymatic reactions ensures its continued relevance. A thorough understanding of its mechanism, coupled with adherence to well-defined experimental protocols, is paramount for obtaining accurate and reliable quantitative data. This guide provides the foundational knowledge and practical details necessary for the successful implementation and potential optimization of this compound-based peroxidase assays.

References

4-Aminoantipyrine: A Comprehensive Technical Guide to its Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminoantipyrine (4-AAP), a pyrazolone derivative and a primary metabolite of the drugs aminopyrine and metamizole, is a versatile compound with significant applications in analytical chemistry and pharmaceutical sciences.[1][2] This technical guide provides an in-depth exploration of the chemical properties and reactivity of 4-Aminoantipyrine, offering a critical resource for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details experimental protocols, and visualizes reaction pathways to facilitate a comprehensive understanding of this important molecule.

Chemical and Physical Properties

4-Aminoantipyrine, also known as ampyrone, is a pale yellow to amber crystalline powder.[2] It is a stable compound, though it may be sensitive to light.[2][3] The core chemical and physical properties are summarized in the tables below, providing a consolidated reference for laboratory applications.

Table 1: General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₁₁H₁₃N₃O[1][4][5]
Molecular Weight 203.24 g/mol [1][4][5]
CAS Number 83-07-8[2][4][5]
Appearance Amber to pale yellow crystalline powder[2]
Melting Point 105-110 °C[2][4]
Boiling Point 340 °C[2]
Density ~1.2 g/cm³[6][7]
Table 2: Solubility Data
SolventSolubilitySource(s)
Water Soluble (approx. 500 g/L at 20°C)[8][9]
Methanol Soluble[8]
Ethanol Soluble[2]
Benzene Soluble[2]
Diethyl Ether Slightly soluble[2][8]
Table 3: Spectroscopic Data
Spectroscopic TechniqueKey Data PointsSource(s)
¹H NMR Spectra available in public databases.[1][10]
¹³C NMR Spectra available in public databases.[1]
Mass Spectrometry (GC-MS) Key fragments (m/z): 56, 84, 57, 203, 83.[1]
Infrared (IR) Spectroscopy Characteristic bands for NH₂ stretching (~3437, 3300 cm⁻¹), CH₃ stretching (~2937, 2850 cm⁻¹), and C=O stretching (~1678 cm⁻¹).[11]

Chemical Reactivity and Key Reactions

The reactivity of 4-Aminoantipyrine is primarily centered around its primary amino group and the pyrazolone ring structure. This makes it a valuable reagent in various chemical transformations, most notably in colorimetric assays and the synthesis of heterocyclic compounds.

Oxidative Coupling for Phenol and Peroxide Detection

A cornerstone application of 4-Aminoantipyrine is in the quantitative determination of phenols and hydrogen peroxide.[1][12] In the presence of an oxidizing agent, such as potassium ferricyanide, and a peroxidase enzyme, 4-AAP undergoes oxidative coupling with phenolic compounds to form a colored quinoneimine dye.[13][14] This reaction, often referred to as the Emerson reaction, is highly sensitive and forms the basis of many spectrophotometric assays.

The general workflow for this reaction is depicted below:

G Oxidative Coupling of Phenol with 4-Aminoantipyrine Phenol Phenolic Compound Product Colored Quinoneimine Dye Phenol->Product + AAP 4-Aminoantipyrine AAP->Product + Oxidant Oxidizing Agent (e.g., K₃[Fe(CN)₆]) Oxidant->Product Peroxidase Peroxidase (for H₂O₂ detection) Peroxidase->Product H2O2 Hydrogen Peroxide H2O2->Peroxidase

Caption: Workflow for the colorimetric detection of phenols using 4-Aminoantipyrine.

Formation of Schiff Bases and Metal Complexes

The primary amino group of 4-Aminoantipyrine readily condenses with aldehydes and ketones to form Schiff bases.[2][15][16] These Schiff base derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[15][16]

Furthermore, the nitrogen atoms in the pyrazolone ring and the exocyclic amino group act as strong coordination sites, allowing 4-Aminoantipyrine and its Schiff base derivatives to form stable complexes with various transition metals.[2][16] This property is exploited in the development of novel catalysts and therapeutic agents.

The synthesis of Schiff bases from 4-Aminoantipyrine is a straightforward condensation reaction:

G Schiff Base Formation from 4-Aminoantipyrine AAP 4-Aminoantipyrine SchiffBase Schiff Base Derivative AAP->SchiffBase + Carbonyl Aldehyde or Ketone Carbonyl->SchiffBase Water H₂O SchiffBase->Water -

Caption: General reaction scheme for the synthesis of Schiff bases from 4-Aminoantipyrine.

Derivatization Reactions

4-Aminoantipyrine can be used as a derivatizing agent to enhance the analytical detection of certain molecules. For instance, derivatization of small phenolic compounds like 2-chlorophenol with 4-AAP increases the molecular size and adds more binding sites, which can improve the selectivity of analytical techniques such as molecularly imprinted solid-phase extraction.[17]

Experimental Protocols

Synthesis of 4-Aminoantipyrine

A common industrial synthesis method involves the nitrosation of antipyrine, followed by reduction and hydrolysis.[2][18]

Methodology:

  • Nitrosation: Antipyrine is dissolved in an acidic medium (e.g., sulfuric acid) and treated with a solution of sodium nitrite. The reaction temperature is carefully controlled to facilitate the formation of nitroso-antipyrine.[18]

  • Reduction: The resulting nitroso-antipyrine is then reduced using a reducing agent such as a mixture of ammonium bisulfite and ammonium sulfite.[18]

  • Hydrolysis and Neutralization: The reduced intermediate is hydrolyzed, typically by heating in an acidic solution. Finally, the reaction mixture is neutralized with a base like liquid ammonia to precipitate the 4-Aminoantipyrine product.[18]

  • Purification: The crude product can be purified by crystallization.

General Protocol for the Synthesis of 4-Aminoantipyrine Schiff Bases

The synthesis of Schiff bases from 4-Aminoantipyrine is typically a one-pot reaction.[15][19]

Methodology:

  • Reactant Mixture: Equimolar amounts of 4-Aminoantipyrine and the desired aldehyde or ketone are mixed in a suitable solvent (e.g., ethanol) or under solvent-free conditions.[15]

  • Catalysis (Optional): A catalytic amount of an acid or base can be added to accelerate the reaction.

  • Reaction Conditions: The mixture is typically stirred at room temperature or heated under reflux for a period ranging from minutes to several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).[15][19]

  • Isolation and Purification: Upon completion, the product is isolated by filtration or by the addition of water to induce precipitation. The crude Schiff base can then be purified by recrystallization from a suitable solvent like ethanol.[15]

Protocol for the Colorimetric Determination of Phenols

This protocol is based on the well-established 4-Aminoantipyrine method for water and wastewater analysis.[20]

Methodology:

  • Sample Preparation: A known volume of the sample containing the phenolic compound is taken.

  • pH Adjustment: The sample is buffered to a pH between 9.4 and 10.2 using an appropriate buffer solution (e.g., ammonia-ammonium chloride).[20]

  • Reagent Addition: A solution of 4-Aminoantipyrine is added to the buffered sample, followed by the addition of an oxidizing agent solution, typically potassium ferricyanide.[2][20]

  • Color Development: The mixture is allowed to react for a specific time (e.g., 3-15 minutes) for the color to develop fully.[20]

  • Extraction (Optional): For low concentrations of phenols, the resulting colored dye can be extracted into an organic solvent like chloroform to concentrate the analyte and enhance sensitivity.[2][20]

  • Spectrophotometric Measurement: The absorbance of the colored solution (or the organic extract) is measured at its maximum absorption wavelength (typically around 460-510 nm) against a reagent blank.[14][20] The concentration of the phenol is then determined from a calibration curve prepared with standard phenol solutions.

Safety and Handling

4-Aminoantipyrine is considered harmful if swallowed and can cause skin and eye irritation.[6][21] It is important to handle the compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[8][22] For disposal, it should be done in accordance with local regulations; small quantities may be heavily diluted with water before disposal.[6]

Conclusion

4-Aminoantipyrine remains a compound of significant interest due to its versatile reactivity and broad utility in both analytical and synthetic chemistry. Its well-characterized chemical properties make it a reliable reagent, particularly in colorimetric assays for phenols and peroxides. The ability to readily form Schiff bases and metal complexes continues to drive research into new therapeutic agents and materials. This guide provides a foundational technical overview to support and inspire further innovation in the application of 4-Aminoantipyrine.

References

Spectrophotometric Properties of Ampyrone Reaction Products: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectrophotometric properties of reaction products involving 4-aminoantipyrine, commonly known as ampyrone. This classical reagent is widely utilized in analytical chemistry for the colorimetric determination of a variety of analytes, most notably phenols and compounds that can be enzymatically converted to phenols or hydrogen peroxide. This guide details the core reaction principles, presents quantitative spectrophotometric data, outlines experimental protocols, and visualizes the key chemical and procedural pathways.

Core Principles of the this compound Reaction

The primary application of this compound in spectrophotometry is the Emerson reaction, first proposed in 1943. This reaction involves the oxidative coupling of this compound (4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one) with phenolic compounds in an alkaline environment.[1][2] In the presence of an oxidizing agent, typically potassium ferricyanide, a colored antipyrine dye is formed. The product is a p-quinoneimide adduct, and the intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the phenolic compound.[1][2]

The reaction is highly dependent on the structure of the phenolic compound. It is most effective for phenols with an unsubstituted para-position.[2] If the para-position is occupied by certain groups such as carboxyl, chloro, or methoxy groups, these can be eliminated during the reaction.[1] However, phenols with alkyl, aryl, nitro, or other non-labile groups in the para-position may not react or may react to form different products.[1][3]

Spectrophotometric Data of this compound Reaction Products

The spectrophotometric properties of the colored products formed in the this compound reaction are crucial for their analytical application. The absorption maximum (λmax) and molar absorptivity (ε) are key parameters. The following table summarizes these properties for the reaction of this compound with various compounds.

AnalyteOxidizing Agent/Enzymeλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Comments
PhenolPotassium Ferricyanide460Not specifiedColor is intensified through extraction into chloroform.
PhenolPotassium Ferricyanide510Not specifiedA reddish product is formed under alkaline conditions.[3]
PhenolPeroxidase/H₂O₂510Not specifiedUsed in a peroxidase assay.[4]
PhenolPeroxidase/H₂O₂500Not specifiedUsed in the enzymatic determination of cholesterol.
Propoxur (after hydrolysis to phenol)Oxidizing Agent472Not specifiedOrange dye extracted into chloroform.
Vanillic AcidPeroxidase/H₂O₂498Not specifiedUsed in amine oxidase enzymatic assays.
N,N-DimethylanilineHydrogen PeroxideNot specifiedNot specifiedCatalyzed by iron for the determination of iron.
Tetracycline/OxytetracyclineAlkaline Oxidizing AgentNot specifiedNot specifiedForms a red antipyrine dye.
4-Aminoantipyrine with Diazotised 4-nitroaniline-3801.3 x 10⁴Forms an intense yellow, water-soluble dye.[5]
4-Aminoantipyrine with IminodibenzylIron(III)620Not specifiedForms a blue colored product for the determination of iron(III).[6]

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and accurate results. Below are methodologies for key experiments involving this compound.

Determination of Phenols in Water (Standard Method)

This protocol is adapted from standard methods for the examination of water and wastewater.

1. Reagents:

  • Ammonium Hydroxide Solution (0.5 N): Dilute 3.5 mL of concentrated ammonium hydroxide to 100 mL with water.[7]

  • Phosphate Buffer Solution: Dissolve 10.45 g of dibasic potassium phosphate (K₂HPO₄) and 7.23 g of monobasic potassium phosphate (KH₂PO₄) in water and dilute to 100 mL.[7]

  • 4-Aminoantipyrine Solution (2%): Dissolve 2.0 g of 4-aminoantipyrine in water and dilute to 100 mL.[7]

  • Potassium Ferricyanide Solution (8%): Dissolve 8.0 g of potassium ferricyanide (K₃Fe(CN)₆) in water and dilute to 100 mL.[7]

  • Phenol Standard Solution: Prepare a stock solution by dissolving 1.0 g of phenol in 1 L of water. Further dilutions are made to prepare working standards.

2. Procedure:

  • To a 500 mL sample containing phenol (up to 0.05 mg), add 12.0 mL of 0.5 N ammonium hydroxide.[7]

  • Adjust the pH to 7.9 ± 0.1 with the phosphate buffer solution.[7]

  • Transfer the solution to a 1 L separatory funnel.

  • Add 3.0 mL of the 4-aminoantipyrine solution and mix well.[7]

  • Add 3.0 mL of the potassium ferricyanide solution, mix thoroughly, and allow the color to develop for at least 3 minutes.[7]

  • Extract the colored complex with a 25.0 mL portion of chloroform by shaking the funnel at least 10 times. Allow the layers to separate.[7]

  • Collect the chloroform layer and filter it through filter paper to remove any entrained water.

  • Measure the absorbance of the chloroform extract at 460 nm using a spectrophotometer, with a reagent blank as the reference.[7]

  • Prepare a calibration curve by plotting the absorbance of standards against their concentrations.

Enzymatic Assay for Peroxidase Activity

This protocol utilizes the this compound reaction to measure the activity of peroxidase.

1. Reagents:

  • Potassium Phosphate Buffer (0.2 M, pH 7.0) [4]

  • Hydrogen Peroxide Solution (0.0017 M): Prepare fresh daily by diluting 30% hydrogen peroxide.[4]

  • Chromogen Solution (0.0025 M 4-Aminoantipyrine with 0.17 M Phenol): Dissolve 810 mg of phenol in 40 mL of water, add 25 mg of 4-aminoantipyrine, and dilute to 50 mL with water.[4]

  • Enzyme Solution: A solution of peroxidase of the desired concentration.

2. Procedure:

  • Set the spectrophotometer to 510 nm and 25°C.[4]

  • Pipette the reagents into a cuvette in the following order:

    • 1.0 mL Potassium Phosphate Buffer

    • 1.0 mL Hydrogen Peroxide Solution

    • 1.0 mL Chromogen Solution

  • Incubate in the spectrophotometer for 3-4 minutes to reach thermal equilibrium and establish a blank rate.[4]

  • Add 0.1 mL of the diluted enzyme solution to initiate the reaction.[4]

  • Record the increase in absorbance at 510 nm for 4-5 minutes.

  • Calculate the rate of change in absorbance per minute (ΔA₅₁₀/min) from the linear portion of the curve.[4]

Visualizations of Pathways and Workflows

Chemical Reaction Pathway for Phenol Detection

The following diagram illustrates the oxidative coupling reaction between a phenol and 4-aminoantipyrine.

G phenol Phenol intermediate Phenoxy Radical + this compound Radical phenol->intermediate Oxidation This compound 4-Aminoantipyrine This compound->intermediate Oxidation oxidant Potassium Ferricyanide (Oxidizing Agent) product p-Quinoneimide Dye (Colored Product) intermediate->product Coupling alkaline Alkaline Medium (pH 9.4-10.2)

Caption: Oxidative coupling of phenol and 4-aminoantipyrine.

Experimental Workflow for Phenol Quantification

This diagram outlines the general steps involved in the spectrophotometric determination of phenols using the this compound method.

G start Start: Sample Preparation ph_adjust Adjust pH to Alkaline (e.g., 7.9-10.2) start->ph_adjust add_this compound Add 4-Aminoantipyrine Solution ph_adjust->add_this compound add_oxidant Add Oxidizing Agent (e.g., K₃Fe(CN)₆) add_this compound->add_oxidant color_dev Color Development (≥3 min) add_oxidant->color_dev extraction Solvent Extraction (e.g., Chloroform) color_dev->extraction measure_abs Measure Absorbance (e.g., at 460 nm) extraction->measure_abs end End: Concentration Determination measure_abs->end

Caption: Workflow for spectrophotometric phenol analysis.

Coupled Enzymatic Reaction for Glucose Determination

This diagram shows how the this compound reaction can be coupled with enzymatic reactions for the determination of other analytes, such as glucose.

G cluster_0 Enzymatic Reaction 1 cluster_1 Enzymatic Reaction 2 (Colorimetric) glucose Glucose h2o2 Hydrogen Peroxide (H₂O₂) glucose->h2o2 oxygen O₂ oxygen->h2o2 go Glucose Oxidase gluconic_acid Gluconic Acid product Quinoneimine Dye (Colored Product) h2o2->product phenol Phenol phenol->product This compound 4-Aminoantipyrine This compound->product pod Peroxidase (POD) water H₂O

Caption: Coupled enzyme assay for glucose determination.

References

Ampyrone-Based Detection of Hydrogen Peroxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the principles and methodologies for the detection of hydrogen peroxide (H₂O₂) using Ampyrone (4-aminoantipyrine). This widely utilized colorimetric assay offers a simple and sensitive method for the quantification of H₂O₂ in various biological and chemical systems.

Core Principles and Reaction Mechanism

The this compound-based assay for hydrogen peroxide detection is predicated on a horseradish peroxidase (HRP)-catalyzed oxidative coupling reaction. In the presence of HRP, hydrogen peroxide oxidizes this compound, which then reacts with a phenolic compound to form a stable, colored quinoneimine dye. The intensity of the resulting color is directly proportional to the concentration of hydrogen peroxide in the sample.

The overall reaction is as follows:

2H₂O₂ + Phenol + 4-Aminoantipyrine → Quinoneimine Dye + 4H₂O[1]

The resulting reddish-brown antipyrine dye exhibits a maximum absorbance at approximately 505-510 nm, which allows for its quantification using a spectrophotometer.[1][2] This method is valued for its rapid results, ease of use, and the stability of the reagents involved.

Reaction_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product H2O2 Hydrogen Peroxide (H₂O₂) HRP Horseradish Peroxidase (HRP) H2O2->HRP This compound This compound (4-Aminoantipyrine) This compound->HRP Phenol Phenolic Compound Phenol->HRP Quinoneimine Quinoneimine Dye (Colored Product) HRP->Quinoneimine Oxidative Coupling

Fig. 1: this compound reaction pathway for H₂O₂ detection.

Quantitative Assay Parameters

The performance of the this compound-based assay can be characterized by several key parameters. The following table summarizes quantitative data from various studies, highlighting the versatility of the method.

ParameterValueNotesSource
Wavelength (λmax) 504 - 510 nmThe specific wavelength may vary slightly depending on the phenolic compound used.[2]
Linear Detection Range 5 ng to 50 µg of H₂O₂This demonstrates a wide dynamic range for the assay.[1]
Relative Standard Deviation 1.05% (n=10)Indicates good reproducibility of the assay.[1]
Reaction Time 15 - 60 minutesThe time to completion can vary based on reagent concentrations and temperature.
pH 7.0 - 10.0The optimal pH is typically around neutral to slightly alkaline.[2][3]

Experimental Protocols

This section provides a generalized protocol for the this compound-based detection of hydrogen peroxide. It is important to note that optimal conditions may vary depending on the specific application and should be determined empirically.

Reagents and Preparation
  • Phosphate Buffer: 100 mM, pH 7.0.

  • 4-Aminoantipyrine (this compound) Solution: 0.4 mM in phosphate buffer.

  • Phenol Solution: 25 mM in phosphate buffer.

  • Horseradish Peroxidase (HRP) Solution: 1 U/mL in phosphate buffer.

  • Hydrogen Peroxide Standard Solutions: A series of dilutions of a stock H₂O₂ solution in phosphate buffer.

Assay Procedure
  • Prepare the Reaction Mixture: In a microplate well or cuvette, combine the this compound solution, phenol solution, and HRP solution.

  • Add Sample: Add the sample containing an unknown concentration of hydrogen peroxide or the H₂O₂ standard solutions to the reaction mixture.

  • Incubation: Incubate the reaction mixture at room temperature for 15-30 minutes, protected from light.

  • Measurement: Measure the absorbance of the resulting solution at 510 nm using a spectrophotometer.

  • Quantification: Generate a standard curve by plotting the absorbance of the H₂O₂ standards against their known concentrations. Use the standard curve to determine the concentration of hydrogen peroxide in the samples.

Experimental_Workflow start Start reagent_prep Prepare Reagents: - this compound Solution - Phenol Solution - HRP Solution - H₂O₂ Standards start->reagent_prep reaction_setup Set up Reaction: Combine this compound, Phenol, and HRP reagent_prep->reaction_setup add_sample Add Sample or Standard reaction_setup->add_sample incubation Incubate at Room Temperature (15-30 min) add_sample->incubation measurement Measure Absorbance at 510 nm incubation->measurement analysis Data Analysis: - Generate Standard Curve - Calculate H₂O₂ Concentration measurement->analysis end_node End analysis->end_node

Fig. 2: Generalized experimental workflow for H₂O₂ detection.

Variations and Considerations

Several variations of the this compound assay have been developed to enhance its performance or adapt it to specific applications.

  • Alternative Phenolic Compounds: Phenol can be substituted with other phenolic compounds, such as p-chlorophenol or phenol-4-sulphonic acid, which may alter the sensitivity and optimal reaction conditions.[2]

  • Alternative Catalysts: While HRP is the most common catalyst, other substances with peroxidase-like activity, such as manganese-tetrakis(sulfophenyl)porphine immobilized on a resin, have been successfully used.[1]

  • Interferences: Oxidizing and reducing agents can interfere with the assay. For instance, chlorine may partially oxidize the phenolic compounds, leading to lower results.[3] Ascorbic acid has also been noted as a potential interferent.[1] It is crucial to consider the sample matrix and perform appropriate controls to account for potential interferences.

Applications in Research and Drug Development

The this compound-based assay for hydrogen peroxide is a valuable tool in various research and development settings:

  • Enzyme-Coupled Assays: It is widely used to determine the activity of H₂O₂-producing enzymes, such as glucose oxidase, cholesterol oxidase, and uricase. In these assays, the enzymatic reaction generates H₂O₂, which is then quantified using the this compound method.

  • Oxidative Stress Studies: The assay can be employed to measure the release of H₂O₂ from cells and tissues, providing insights into oxidative stress and related signaling pathways.

  • Antioxidant Activity Screening: The scavenging of H₂O₂ by potential antioxidant compounds can be assessed by measuring the decrease in the colored product formation.

  • Bioremediation: The degradation of phenolic compounds, which are environmental pollutants, can be monitored using this colorimetric reaction.[4]

Conclusion

The this compound-based assay provides a robust, sensitive, and versatile method for the quantification of hydrogen peroxide. Its straightforward protocol and reliance on stable reagents make it an accessible technique for a wide range of applications in academic research and the pharmaceutical industry. By understanding the core principles and potential variations of this assay, researchers can effectively utilize it to advance their studies in areas such as enzymology, oxidative stress, and drug discovery.

References

The Trinder Reaction with Ampyrone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Trinder reaction, a cornerstone of enzymatic colorimetric assays, with a particular focus on the role of Ampyrone (4-aminoantipyrine). This document details the core principles, experimental protocols, and quantitative data pertinent to researchers, scientists, and professionals in drug development.

Core Principle of the Trinder Reaction

The Trinder reaction, first described by P. Trinder in 1969, is a two-step enzymatic process widely used for the quantitative determination of various biologically significant analytes. The fundamental principle involves the generation of hydrogen peroxide (H₂O₂) in the first step, which is then used in a second, color-producing step.

Step 1: Analyte-Specific Enzymatic Oxidation

An oxidase enzyme, specific to the analyte of interest, catalyzes the oxidation of the analyte. This reaction consumes oxygen and produces hydrogen peroxide as a byproduct. The general scheme for this step is:

Analyte + O₂ --(Enzyme)--> Oxidized Analyte + H₂O₂

Common examples include the use of glucose oxidase for glucose determination, cholesterol oxidase for cholesterol, and uricase for uric acid.

Step 2: Peroxidase-Catalyzed Chromogenic Reaction

The hydrogen peroxide generated in the first step is then used by a peroxidase, typically horseradish peroxidase (HRP), to catalyze the oxidative coupling of a chromogenic substrate system. This system classically consists of 4-aminoantipyrine (this compound) and a phenolic or anilinic compound. This reaction forms a stable, colored quinoneimine dye. The intensity of the color produced is directly proportional to the concentration of the analyte in the sample.[1][2]

H₂O₂ + 4-Aminoantipyrine + Phenol/Aniline Derivative --(Peroxidase)--> Quinoneimine Dye + H₂O

The resulting dye is then quantified spectrophotometrically at a specific wavelength, typically between 500 and 550 nm, to determine the analyte concentration.[1][2]

Below is a diagram illustrating the general principle of the Trinder reaction.

Trinder_Reaction_Principle cluster_step1 Step 1: Enzymatic Oxidation cluster_step2 Step 2: Chromogenic Reaction Analyte Analyte H2O2 Hydrogen Peroxide (H₂O₂) Analyte->H2O2 + O₂ Oxidase Analyte-Specific Oxidase Dye Colored Quinoneimine Dye H2O2->Dye Chromogen This compound + Phenol/Aniline Chromogen->Dye Peroxidase Peroxidase (e.g., HRP) Measurement Spectrophotometric Measurement Dye->Measurement

A diagram illustrating the two-step principle of the Trinder reaction.

Quantitative Data Summary

The performance of the Trinder reaction is influenced by several factors, including the choice of chromogen, pH, and temperature. The following tables summarize key quantitative parameters for various analytes.

Table 1: Optimal Reaction Conditions

AnalyteOptimal pHOptimal Temperature (°C)
Glucose~7.537
Cholesterol7.037
Uric Acid7.837
Triglycerides~7.037

Table 2: Performance Characteristics of Trinder-Based Assays

AnalyteChromogen SystemWavelength (nm)Linearity RangeDetection Limit
GlucosePhenol/4-AAP52550 - 400 mg/dL0.34 mg/dL
CholesterolPhenol/4-AAP505Up to 8.0 g/LNot specified
Uric AcidDCBS/4-AAP520Up to 20 mg/dL11.4 µmol/L
Triglycerides4-Chlorophenol/4-AAP500-520Up to 1000 mg/dL0.74 mg/dL

Note: 4-AAP = 4-Aminoantipyrine; DCBS = Dichlorophenol sulphonate. The performance characteristics can vary depending on the specific reagents and instrumentation used.

Experimental Protocols

Detailed methodologies for the determination of key analytes using the Trinder reaction are provided below.

Determination of Glucose in Serum

This protocol is adapted from standard clinical chemistry procedures.

Reagents:

  • Glucose Reagent: A buffered solution (phosphate buffer, pH 7.5) containing glucose oxidase, peroxidase, 4-aminoantipyrine, and a phenolic compound.

  • Glucose Standard: A solution of known glucose concentration.

  • Control Sera: Normal and abnormal control sera with known glucose concentrations.

Procedure:

  • Label test tubes for blank, standard, controls, and patient samples.

  • Pipette 2.0 mL of the glucose reagent into each tube.

  • Add 10 µL of the respective standard, control, or serum sample to the appropriate tubes.

  • Mix the contents of each tube thoroughly.

  • Incubate all tubes at 37°C for 20 minutes.

  • After incubation, measure the absorbance of each solution at 525 nm using a spectrophotometer, with the reagent blank used to zero the instrument.

  • Calculate the glucose concentration of the unknown samples by comparing their absorbance to that of the glucose standard.

Determination of Total Cholesterol in Serum/Plasma

This protocol is based on the CHOD-PAP (Cholesterol Oxidase-Peroxidase-Aminoantipyrine-Phenol) method.

Reagents:

  • Cholesterol Reagent: A buffered solution (pH 7.0) containing cholesterol esterase, cholesterol oxidase, peroxidase, 4-aminoantipyrine, and phenol.

  • Cholesterol Standard: A solution of known cholesterol concentration.

  • Control Sera: Normal and abnormal control sera with known cholesterol concentrations.

Procedure:

  • Label test tubes for blank, standard, controls, and patient samples.

  • Pipette 1.0 mL of the cholesterol reagent into each tube.

  • Add 10 µL of the respective standard, control, or serum/plasma sample to the appropriate tubes.

  • Mix well and incubate at 37°C for 5-10 minutes.

  • Measure the absorbance of the solutions at 505 nm against the reagent blank.

  • Calculate the total cholesterol concentration of the samples based on the absorbance of the standard.

Determination of Uric Acid in Serum

This protocol utilizes uricase and a modified Trinder chromogen system for enhanced sensitivity.

Reagents:

  • Uric Acid Reagent: A buffered solution (phosphate buffer, pH 7.8) containing uricase, peroxidase, ascorbate oxidase, 4-aminoantipyrine, and dichlorophenol sulphonate (DCBS).

  • Uric Acid Standard: A solution of known uric acid concentration.

Procedure:

  • Label test tubes for blank, standard, and samples.

  • Pipette 1.0 mL of the uric acid reagent into each tube.

  • Add 20 µL of the respective standard or serum sample to the appropriate tubes.

  • Mix and incubate at 37°C for 5 minutes or at room temperature for 10 minutes.

  • Measure the absorbance at 520 nm against the reagent blank.

  • Calculate the uric acid concentration.

Determination of Triglycerides in Serum/Plasma

This protocol involves the enzymatic hydrolysis of triglycerides to glycerol followed by a Trinder reaction.

Reagents:

  • Triglyceride Reagent: A buffered solution containing lipoprotein lipase, glycerol kinase, glycerol-3-phosphate oxidase, peroxidase, ATP, 4-aminoantipyrine, and 4-chlorophenol.

  • Triglyceride Standard: A solution of known triglyceride concentration.

Procedure:

  • Label test tubes for blank, standard, and samples.

  • Pipette 1.0 mL of the triglyceride reagent into all tubes.

  • Add 10 µL of the respective standard or serum/plasma sample to the appropriate tubes.

  • Mix and incubate at 37°C for 5 minutes.

  • Measure the absorbance at 500-520 nm against the reagent blank.

  • Calculate the triglyceride concentration.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the chemical pathways and a typical experimental workflow for a Trinder-based assay.

Trinder_Chemical_Pathway cluster_analyte_oxidation Analyte-Specific Oxidation cluster_chromogenic_reaction Chromogenic Reaction Glucose Glucose GluconicAcid Gluconic Acid Glucose->GluconicAcid Glucose Oxidase, O₂ H2O2_1 H₂O₂ H2O2_2 H₂O₂ Quinoneimine Quinoneimine Dye (Colored) H2O2_2->Quinoneimine Peroxidase This compound 4-Aminoantipyrine (this compound) This compound->Quinoneimine Phenol Phenol Phenol->Quinoneimine

Chemical pathway for glucose determination using the Trinder reaction.

Trinder_Workflow SamplePrep Sample Preparation (e.g., Serum/Plasma isolation) ReactionSetup Reaction Setup (Mixing Sample and Reagents) SamplePrep->ReactionSetup ReagentPrep Reagent Preparation (Enzymes, Chromogens, Buffer) ReagentPrep->ReactionSetup Incubation Incubation (Controlled Temperature and Time) ReactionSetup->Incubation Measurement Spectrophotometric Measurement (Absorbance Reading) Incubation->Measurement DataAnalysis Data Analysis (Concentration Calculation) Measurement->DataAnalysis

A typical experimental workflow for a Trinder-based assay.

Interfering Substances and Mitigation Strategies

The accuracy of the Trinder reaction can be affected by various interfering substances commonly found in biological samples.

Table 3: Common Interfering Substances and Mitigation Approaches

Interfering SubstanceMechanism of InterferenceMitigation Strategy
Ascorbic Acid (Vitamin C) Reduces hydrogen peroxide, preventing the chromogenic reaction.[3][4]Inclusion of ascorbate oxidase in the reagent to oxidize ascorbic acid.[1]
Bilirubin Spectral interference and chemical interference by reacting with H₂O₂.[5]Use of a sample blank; selection of a measurement wavelength where bilirubin absorbance is minimal; use of ferrocyanide in some assays.
Hemoglobin Spectral interference and potential release of catalase which degrades H₂O₂.Use of non-hemolyzed samples; inclusion of catalase inhibitors.
p-Diphenols and other reducing agents Compete with the chromogen for oxidation by peroxidase or directly reduce the quinoneimine dye.Removal of the interfering substance prior to the assay; use of specific chromogens less susceptible to interference.
Proteins Binding of phenolic compounds, reducing their availability for the reaction.[5]Increasing the concentration of the phenolic compound in the reagent.[5]

It is crucial for researchers to be aware of these potential interferences and to validate their assays accordingly, especially when analyzing complex biological matrices or samples from subjects undergoing specific drug therapies.

Conclusion

The Trinder reaction, utilizing this compound as a key chromogenic component, remains a robust and versatile method for the quantification of a wide range of analytes in clinical and research settings. Its simplicity, specificity, and adaptability have cemented its importance in modern bioanalytical chemistry. A thorough understanding of its principles, optimal conditions, and potential interferences, as outlined in this guide, is essential for obtaining accurate and reliable results. The continued development of new chromogenic substrates and interference mitigation strategies will further enhance the utility of this enduring analytical technique.

References

Ampyrone's Central Role in the Colorimetric Quantification of Glucose: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the pivotal role of 4-aminoantipyrine, commonly known as Ampyrone, in the widely used colorimetric assays for glucose determination. We will delve into the core chemical principles, provide detailed experimental protocols, present quantitative data for key parameters, and illustrate the underlying mechanisms through clear, structured diagrams. This document is intended to serve as a comprehensive resource for professionals in research and drug development who utilize or seek to understand this fundamental bioanalytical technique.

Core Principle: The Trinder Reaction

The colorimetric measurement of glucose involving this compound is most famously embodied in the Trinder reaction , first described by P. Trinder in 1969.[1] This method relies on a coupled enzymatic assay that ultimately produces a stable, colored compound, the intensity of which is directly proportional to the initial glucose concentration in the sample.[2][3] The reaction is a two-step process.

Step 1: Glucose Oxidation The assay begins with the specific oxidation of β-D-glucose by the enzyme glucose oxidase (GOD). This reaction consumes oxygen and produces D-gluconic acid and hydrogen peroxide (H₂O₂).[2][4] The high specificity of glucose oxidase for β-D-glucose is a key factor in the assay's accuracy.[5][6]

Step 2: Chromogenic Coupling In the second step, the hydrogen peroxide generated is used by a second enzyme, horseradish peroxidase (HRP), to catalyze the oxidative coupling of this compound (4-aminoantipyrine) with a phenolic or anilinic compound (e.g., phenol, N,N-diethylaniline).[1][2][7] This reaction forms a stable, colored quinoneimine dye.[1][2][3] this compound acts as the chromogenic acceptor in this critical step, enabling the final colorimetric readout. The resulting red-violet color can be quantified spectrophotometrically.[1]

Trinder_Reaction Glucose β-D-Glucose + O₂ + H₂O H2O2 D-Gluconic Acid + H₂O₂ Glucose->H2O2 Glucose Oxidase (GOD) Quinoneimine Red Quinoneimine Dye (Absorbance at ~505 nm) H2O2->Quinoneimine This compound 4-Aminoantipyrine (this compound) + Phenol This compound->Quinoneimine Peroxidase (POD)

Figure 1. The coupled enzymatic pathway of the Trinder reaction for glucose detection.

Experimental Protocols

Below is a generalized protocol for the determination of glucose in serum or plasma using the this compound-based Trinder method. This protocol is synthesized from standard procedures found in diagnostic kits and scientific literature.[4][8][9]

2.1. Materials and Reagents

  • Glucose Reagent (Monoreagent): This is often a ready-to-use solution containing:

    • Phosphate Buffer (e.g., 100 mmol/L, pH 7.5)[3]

    • Glucose Oxidase (GOD) (> 10 KU/L)[3]

    • Horseradish Peroxidase (POD) (> 2 KU/L)[3]

    • 4-Aminoantipyrine (4-AA or this compound) (e.g., 0.5 mmol/L)[3]

    • Phenol (e.g., 5 mmol/L) or another suitable coupler[3]

  • Glucose Standard Solution: A solution of known glucose concentration (e.g., 100 mg/dL or 5.55 mmol/L).[3][4]

  • Samples: Serum or plasma, free of hemolysis.[3]

  • Equipment:

    • Spectrophotometer or microplate reader capable of measuring absorbance at 500-540 nm.[1][3]

    • Constant temperature incubator (37°C or room temperature).[3][8]

    • Micropipettes and tips.

    • Test tubes or 96-well microtiter plate.

2.2. Assay Procedure The following workflow outlines the typical steps for performing the assay.

Figure 2. General experimental workflow for the this compound-based glucose assay.

2.3. Step-by-Step Method

  • Preparation: Label three clean test tubes as "Blank," "Standard," and "Test" for each sample.[4]

  • Reagent Addition: Pipette 1.0 mL of the Glucose Reagent into each tube.[4]

  • Sample Addition:

    • To the "Blank" tube, add 10 µL of distilled water.[4]

    • To the "Standard" tube, add 10 µL of the Glucose Standard solution.[4]

    • To the "Test" tube, add 10 µL of the patient serum or plasma sample.[4]

  • Incubation: Mix the contents of each tube thoroughly and incubate for 10 minutes at 37°C or for 15-20 minutes at room temperature.[3][4][8] This allows the enzymatic reactions to reach completion.

  • Measurement: Set the spectrophotometer to zero absorbance at 505 nm using the "Blank" tube.[1][4] Then, measure and record the absorbance of the "Standard" and "Test" samples. The resulting color is typically stable for up to 2 hours when protected from light.[3]

2.4. Calculation of Results The glucose concentration in the sample is calculated using the absorbance values of the test sample and the standard, according to the following formula:

Glucose Concentration (mg/dL) = (Absorbance of Test / Absorbance of Standard) x Concentration of Standard (mg/dL)

Quantitative Data and Assay Performance

The performance of this compound-based assays is well-characterized. The following tables summarize typical reagent compositions and performance metrics derived from commercial kits and published studies.

Table 1: Typical Reagent Composition

Component Concentration Purpose
Phosphate Buffer 100 mmol/L, pH 7.5 Maintains optimal pH for enzyme activity.[3]
Glucose Oxidase (GOD) > 10 KU/L Catalyzes the oxidation of glucose.[3]
Peroxidase (POD) > 2 KU/L Catalyzes the final color-producing reaction.[3]
4-Aminoantipyrine 0.5 mmol/L Chromogenic acceptor; essential for color formation.[3]
Phenol 5 mmol/L Chromogenic precursor; couples with this compound.[3]

| Glucose Standard | 100 mg/dL (5.55 mmol/L) | Calibrator for quantitative measurement.[3] |

Table 2: Assay Performance Characteristics

Parameter Typical Value Description
Wavelength (λmax) 500 - 540 nm The absorbance maximum of the final quinoneimine dye.[1]
Linearity Up to 500-1000 mg/dL The concentration range over which absorbance is proportional to glucose concentration.[3][8]
Detection Limit 0.63 mg/dL - 6.25 µM The lowest glucose concentration that can be reliably detected.[3][10]
Incubation Time 5-10 min @ 37°C The time required for the reaction to complete at elevated temperature.[3]
15-20 min @ Room Temp The time required for the reaction to complete at ambient temperature.[8]

| Sample Volume | 10 - 20 µL | The typical volume of serum or plasma required for the assay.[7][8] |

Critical Considerations and Interferences

While robust, the accuracy of the this compound-based glucose assay can be affected by several factors.

  • Hemolysis: Hemolyzed samples can yield falsely low glucose values. Enzymes and other substances released from red blood cells, such as catalase, can consume glucose or compete with peroxidase for the hydrogen peroxide, thereby interfering with the reaction.[3]

  • Bilirubin and Lipemia: High concentrations of bilirubin (> 10 mg/dL) and lipids (lipemia) can cause spectral interference, affecting absorbance readings.[3]

  • Reducing Substances: Strong reducing agents, such as ascorbic acid (Vitamin C), can interfere by reducing the hydrogen peroxide, making it unavailable for the peroxidase-catalyzed reaction. This leads to an underestimation of glucose levels.

  • Enzyme Activity: The activity of the glucose oxidase in the reagent is a critical variable that can significantly impact the results.[5][6] Using reagents before their expiration date and storing them properly (typically at 2-8°C) is essential.[3]

Conclusion

This compound (4-aminoantipyrine) is an indispensable component in the colorimetric determination of glucose via the Trinder reaction. It functions as a highly efficient chromogenic acceptor, enabling the formation of a stable, colored quinoneimine dye in the presence of hydrogen peroxide and peroxidase. The resulting assay is sensitive, highly specific due to the enzymatic nature of the initial reaction, and linear over a broad range of clinically relevant glucose concentrations. Its stability, cost-effectiveness, and suitability for automation have solidified its status as a cornerstone method in clinical chemistry and biomedical research for decades.[5][6] Understanding the principles and potential interferences detailed in this guide is crucial for obtaining accurate and reproducible results in the laboratory.

References

Ampyrone for Tissue Clearing in Microscopy: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Optical tissue clearing has emerged as a transformative technology in microscopy, enabling three-dimensional imaging of intact biological samples. This guide provides a comprehensive technical overview of ampyrone, a novel and reversible agent for in vivo and ex vivo tissue clearing. We delve into the core principles of this compound-mediated clearing, present detailed experimental protocols, and summarize key quantitative data. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively implement this compound-based tissue clearing in their microscopy workflows, thereby facilitating deeper insights into complex biological systems.

Introduction to Tissue Clearing

Biological tissues are inherently opaque due to the scattering of light at interfaces between components with mismatched refractive indices (RIs), such as lipids (RI ≈ 1.47), proteins (RI > 1.50), and aqueous solutions (RI ≈ 1.35).[1][2] Tissue clearing techniques aim to minimize this light scattering by homogenizing the refractive indices within the sample, rendering it transparent.[2][3] This allows for deep-tissue imaging using techniques like confocal and light-sheet microscopy without the need for physical sectioning, which can introduce artifacts and disrupt the tissue's native three-dimensional structure.[1]

Tissue clearing methods can be broadly categorized into three main approaches:

  • Hydrophobic (Solvent-Based) Methods: These techniques utilize organic solvents to dehydrate and delipidate the tissue, followed by immersion in a high RI solvent for index matching.[4] While often rapid and effective, they can cause tissue shrinkage and quench fluorescent protein signals.[5]

  • Hydrophilic (Aqueous-Based) Methods: These methods use aqueous solutions containing sugars, glycerol, or other agents to match the tissue's refractive index.[3] They are generally better at preserving fluorescence but may be slower and less effective for large or dense tissues.[6]

  • Hydrogel-Based Methods: In these protocols, the tissue is embedded in a hydrogel matrix that preserves the structural integrity and protein localization. Lipids are then removed using detergents, and the sample is immersed in an RI-matching solution.[4][5]

This compound: A Novel Agent for Reversible and Color-Neutral Tissue Clearing

This compound has recently been identified as a potent and versatile agent for tissue clearing, particularly for in vivo applications.[7] Its mechanism of action is based on refractive index matching of the aqueous components of the tissue.[7]

Mechanism of Action

This compound is a potent UV absorber, which, according to the Kramers-Kronig relations, allows for efficient modulation of the real refractive index in the visible spectrum with minimal light absorption in that range.[7] This property makes it a color-neutral clearing agent, suitable for imaging a wide range of fluorescent proteins.[7] By preparing an aqueous solution of this compound with a specific concentration, the refractive index of the interstitial fluid can be matched to that of the surrounding tissue components, thereby reducing light scattering and increasing transparency.[7]

cluster_tissue Opaque Tissue cluster_cleared This compound-Cleared Tissue A Interstitial Fluid (Low RI) B Cells & ECM (High RI) Light_out1 Scattered Light B->Light_out1 C This compound Solution (High RI) D Cells & ECM (High RI) Light_out2 Transmitted Light D->Light_out2 Light_in1 Incident Light Light_in1->A Mismatched RIs Light_in2 Incident Light Light_in2->C Matched RIs This compound Topical Application of this compound cluster_cleared cluster_cleared This compound->cluster_cleared RI Matching cluster_tissue cluster_tissue cluster_prep Sample Preparation cluster_clearing Tissue Clearing cluster_imaging Imaging & Analysis Fixation Fixation (ex vivo) Dissection Tissue Dissection (ex vivo) Fixation->Dissection Clearing This compound Application Dissection->Clearing Anesthesia Anesthesia & Hair Removal (in vivo) Anesthesia->Clearing Incubation Incubation / Penetration Clearing->Incubation Mounting Sample Mounting Incubation->Mounting Microscopy Microscopy Mounting->Microscopy Analysis Image Analysis Microscopy->Analysis

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of 4-Aminoantipyrine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Aminoantipyrine, also known as ampyrone, is a pyrazolone derivative with the chemical formula C₁₁H₁₃N₃O.[1][2] It is a primary metabolite of the non-steroidal anti-inflammatory drug (NSAID) aminopyrine and the analgesic metamizole.[3][4] 4-Aminoantipyrine itself exhibits analgesic and anti-inflammatory properties.[4][5] In the realm of scientific research, it is widely recognized as a versatile chromogenic reagent for the spectrophotometric determination of phenols and in enzymatic assays for hydrogen peroxide.[4] This guide provides a comprehensive overview of the physical and chemical characteristics of 4-aminoantipyrine, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

4-Aminoantipyrine is a pale yellow to amber crystalline powder with no discernible odor.[1][4] It is stable under normal conditions but may be sensitive to light.[4][6]

Tabulated Physical and Chemical Data

The following tables summarize the key quantitative physical and chemical properties of 4-aminoantipyrine.

Table 1: General and Physical Properties

PropertyValueReferences
Molecular Formula C₁₁H₁₃N₃O[2][7]
Molecular Weight 203.24 g/mol [2][3]
Appearance Yellow to yellow-brown powder or crystals[4][6]
Melting Point 105-110 °C[4][6][7]
Boiling Point 340 °C (decomposes)[1][4]
Density 0.8 - 1.207 g/cm³[1][4][7]
pKa 4.94 (at 25 °C)[4][6]
LogP -0.257 to -0.40[4][7]

Table 2: Solubility Data

SolventSolubilityTemperatureReferences
Water ~500 g/L20 °C[4][5]
Methanol Soluble-[5]
Ethanol Soluble-[4]
Benzene Soluble-[4]
Diethyl Ether Slightly soluble-[4]

Table 3: Spectroscopic Data

Spectroscopic TechniqueCharacteristic Peaks/SignalsReferences
¹H NMR Aromatic ring: δ = 7.4 ppm, Amino group: δ = 3.81 ppm, Methyl protons: δ = 2.09 ppm[8]
IR N-H stretching: 3437, 3300 cm⁻¹, C-H stretching (methyl): 2937, 2850 cm⁻¹, C=O stretching: 1678 cm⁻¹[9]
UV-Vis Absorption maxima are dependent on the solvent and pH.[10]
Mass Spectrometry (EI) Molecular ion peak [M]⁺ at m/z 203[3]

Experimental Protocols

Synthesis of 4-Aminoantipyrine

A common synthetic route for 4-aminoantipyrine involves the nitrosation of antipyrine, followed by reduction and hydrolysis.[4]

G Synthesis of 4-Aminoantipyrine Antipyrine Antipyrine Nitrosation Nitrosation Antipyrine->Nitrosation Sodium Nitrite Reduction Reduction Nitrosation->Reduction Ammonium Bisulfite & Ammonium Sulfite Hydrolysis Hydrolysis Reduction->Hydrolysis Sulfuric Acid Neutralization Neutralization Hydrolysis->Neutralization Liquid Ammonia Product 4-Aminoantipyrine Neutralization->Product

A simplified workflow for the synthesis of 4-aminoantipyrine.

Methodology:

  • Nitrosation: Antipyrine is reacted with sodium nitrite to introduce a nitroso group at the 4-position.[4]

  • Reduction: The resulting nitrosoantipyrine is then reduced using a mixture of ammonium bisulfite and ammonium sulfite.[4]

  • Hydrolysis: The reduced intermediate is hydrolyzed with sulfuric acid.[4]

  • Neutralization: Finally, the reaction mixture is neutralized with liquid ammonia to yield 4-aminoantipyrine.[4]

Spectrophotometric Determination of Phenols (Trinder Reaction)

4-Aminoantipyrine is a key reagent in the colorimetric determination of phenols in water and other samples.[4] The reaction, often referred to as the Trinder reaction, involves the oxidative coupling of 4-aminoantipyrine with a phenolic compound in the presence of an oxidizing agent, typically potassium ferricyanide, under alkaline conditions to form a colored antipyrine dye.[4][11]

G Colorimetric Determination of Phenols cluster_reactants Reactants cluster_conditions Reaction Conditions Phenol Phenolic Compound Coupling Oxidative Coupling Phenol->Coupling AAP 4-Aminoantipyrine AAP->Coupling Oxidant Potassium Ferricyanide Oxidant->Coupling pH Alkaline pH (e.g., pH 10) pH->Coupling Dye Colored Antipyrine Dye Coupling->Dye Spectro Spectrophotometric Measurement (e.g., 460-510 nm) Dye->Spectro

The general mechanism for the determination of phenols using 4-aminoantipyrine.

Methodology:

  • A sample containing phenolic compounds is buffered to an alkaline pH, typically around 10.0.[4]

  • A solution of 4-aminoantipyrine is added, followed by the addition of potassium ferricyanide solution.[4]

  • A colored complex forms, the intensity of which is proportional to the phenol concentration.[4]

  • The color can be intensified by extracting the complex into an organic solvent like chloroform.[4]

  • The absorbance of the solution or the extract is then measured using a spectrophotometer at a specific wavelength (e.g., 460 nm) to quantify the phenol concentration.[11]

Enzymatic Determination of Glucose

4-Aminoantipyrine is also used in coupled enzyme assays for the determination of glucose. This method typically involves glucose oxidase and peroxidase.

G Enzymatic Glucose Assay Workflow cluster_colorimetric Colorimetric Reaction Glucose Glucose GOx Glucose Oxidase (GOx) Glucose->GOx H2O2 Hydrogen Peroxide (H₂O₂) GOx->H2O2 GluconicAcid Gluconic Acid GOx->GluconicAcid HRP Horseradish Peroxidase (HRP) H2O2->HRP Dye Colored Product HRP->Dye AAP 4-Aminoantipyrine AAP->HRP Phenol Phenol Phenol->HRP Spectro Spectrophotometric Measurement Dye->Spectro

A signaling pathway for the enzymatic determination of glucose.

Methodology:

  • Glucose oxidase catalyzes the oxidation of glucose to gluconic acid and hydrogen peroxide.[4]

  • In the presence of peroxidase, the hydrogen peroxide produced oxidizes 4-aminoantipyrine and a phenolic compound, leading to the formation of a colored product.[4]

  • The intensity of the color, which is proportional to the initial glucose concentration, is measured spectrophotometrically.[4]

Chemical Reactivity and Applications

4-Aminoantipyrine's chemical reactivity is centered around its primary amino group and the pyrazolone ring system.

  • Formation of Schiff Bases: The amino group readily reacts with aldehydes and ketones to form Schiff bases. These Schiff bases and their metal complexes have applications in chemosensing.[4]

  • Metal Complexation: The amino nitrogen acts as a strong coordination site, allowing 4-aminoantipyrine to form stable complexes with various transition metals.[4]

  • Oxidative Coupling: As detailed in the experimental protocols, its ability to undergo oxidative coupling is the basis for its widespread use in analytical chemistry.[4]

Safety and Handling

4-Aminoantipyrine is considered harmful if swallowed and can cause skin, eye, and respiratory irritation.[1] It should be handled in a well-ventilated area with appropriate personal protective equipment, including gloves and safety glasses. Store in a tightly closed container in a cool, dry place, protected from light.[1]

References

Methodological & Application

Application Notes and Protocols for 4-Aminoantipyrine (4-AAP) Assay in Urinary Phenol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenol, a metabolite of benzene and a component of numerous industrial products and pharmaceuticals, is a key biomarker for assessing chemical exposure and monitoring certain metabolic disorders. Its concentration in urine provides a valuable measure of the body's exposure and metabolic clearance. The 4-Aminoantipyrine (4-AAP) colorimetric assay is a well-established, rapid, and cost-effective method for the quantitative determination of total phenolic compounds in aqueous samples, including urine.

This document provides a detailed protocol for the determination of total phenols in human urine using the 4-AAP method. The assay is based on the principle that phenols react with 4-aminoantipyrine in an alkaline environment in the presence of an oxidizing agent, potassium ferricyanide, to form a stable, colored antipyrine dye.[1] The intensity of the resulting color is directly proportional to the phenol concentration and can be quantified spectrophotometrically.

Principle of the Assay

The 4-aminoantipyrine method, first proposed by Emerson in 1943, involves an oxidative coupling reaction. In an alkaline solution (pH 10.0 ± 0.2), phenols react with 4-AAP in the presence of potassium ferricyanide.[1][2] This reaction produces a reddish-brown quinoneimine dye.[3][4] The absorbance of this dye is measured at a specific wavelength, typically 500 nm or 510 nm, to determine the concentration of phenols in the sample.[1][3] For increased sensitivity, the colored product can be extracted into an organic solvent like chloroform. Since phenols in urine are often present in conjugated forms (as glucuronides or sulfates), a hydrolysis step is required to measure total phenol levels.[2]

Materials and Reagents

Reagent/MaterialSpecifications
4-Aminoantipyrine (4-AAP) Solution2% (w/v) in distilled water. Prepare fresh daily.
Potassium Ferricyanide Solution8% (w/v) in distilled water. Prepare fresh weekly.
Buffer Solution (Ammonium Hydroxide - Ammonium Chloride)Dissolve 54 g of ammonium chloride and 456 mL of concentrated ammonium hydroxide in distilled water and dilute to 2 liters.[2]
Phenol Stock Solution1 mg/mL in distilled water.
Phenol Working StandardsPrepared by diluting the stock solution to desired concentrations (e.g., 1, 5, 10, 20, 50 µg/mL).
Hydrochloric Acid (HCl)Concentrated.
ChloroformACS Grade or higher (for optional extraction).
SpectrophotometerCapable of measuring absorbance at 500 nm or 510 nm.
pH meter
Centrifuge tubes15 mL
PipettesCalibrated
GlasswareVolumetric flasks, beakers, etc.

Experimental Protocols

Urine Sample Preparation and Hydrolysis

To determine the total phenol content, conjugated phenols in the urine must first be hydrolyzed to their free forms.

  • Pipette 5.0 mL of urine into a 15-mL centrifuge tube.[5]

  • Add 1 mL of concentrated hydrochloric acid (HCl).[5]

  • Loosely stopper the tube and heat in a water bath at 95°C for 1.5 hours.[5]

  • Allow the tube to cool to room temperature.

  • Adjust the volume to 10 mL with distilled water.[5]

Standard Curve Preparation
  • Prepare a series of phenol working standards from the phenol stock solution. A typical concentration range is 0 to 50 µg/mL.

  • Process these standards in the same manner as the urine samples, including the hydrolysis step, to ensure matrix consistency.

Colorimetric Reaction (Direct Photometric Method)

This method is suitable for phenol concentrations greater than 50 µg/L.[1]

  • Pipette 10 mL of the hydrolyzed urine sample or standard into a clean tube.

  • Add 2 mL of the buffer solution and mix. The pH should be adjusted to 10.0 ± 0.2.[1][2]

  • Add 2.0 mL of the 4-aminoantipyrine solution and mix.[1]

  • Add 2.0 mL of the potassium ferricyanide solution and mix thoroughly.[1]

  • Allow the reaction to proceed for 15 minutes for color development.[1]

  • Measure the absorbance of the solution at 510 nm against a reagent blank.[1]

Chloroform Extraction Method (for higher sensitivity)

This method is recommended for detecting phenol concentrations as low as 5 µg/L.[1]

  • Place the hydrolyzed urine sample or standard in a separatory funnel.

  • Add 10 mL of the buffer solution and mix. Adjust pH to 10.0 ± 0.2.[1]

  • Add 3.0 mL of the 4-aminoantipyrine solution and mix.[1]

  • Add 3.0 mL of the potassium ferricyanide solution and mix.[1]

  • After 3 minutes, add 25 mL of chloroform to the separatory funnel.[1]

  • Shake the funnel vigorously at least 10 times, release the pressure, and allow the layers to separate.[1]

  • Collect the chloroform layer (bottom layer).

  • Measure the absorbance of the chloroform extract at 460 nm against a chloroform blank.[1]

Data Presentation

Table 1: Standard Curve Data (Example)

Phenol Concentration (µg/mL)Absorbance at 510 nm
0 (Blank)0.005
10.052
50.258
100.515
201.032
502.560

Table 2: Assay Performance Characteristics

ParameterValueReference
Wavelength500 nm or 510 nm (direct), 460 nm (extraction)[1][3]
pH10.0 ± 0.2[1][2]
Linearity Range2.0 to 100 mg/L[6][7]
Detection Limit0.9 mg/L[6][7]
Precision (Within-run CV)0.8% - 7.7%[6][7]
Precision (Total Reproducibility CV)4.6% - 11.1%[6][7]
Accuracy (Recovery)96.8% - 103.9%[6][7]

Visualizations

Chemical Reaction Pathway

Chemical_Reaction Phenol Phenol Reaction Phenol->Reaction AAP 4-Aminoantipyrine AAP->Reaction Oxidant Potassium Ferricyanide Oxidant->Reaction + Alkaline Alkaline pH (10.0 ± 0.2) Alkaline->Reaction + Product Antipyrine Dye (Colored Complex) Reaction->Product

Caption: Oxidative coupling of phenol and 4-AAP.

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_reaction Colorimetric Reaction cluster_analysis Data Analysis Urine Urine Sample (5 mL) Acid Add Conc. HCl (1 mL) Urine->Acid Heat Heat at 95°C for 1.5h (Hydrolysis) Acid->Heat Cool Cool to Room Temp Heat->Cool Dilute Adjust Volume to 10 mL Cool->Dilute Sample Hydrolyzed Sample/Standard (10 mL) Dilute->Sample Buffer Add Buffer (2 mL) pH 10.0 ± 0.2 Sample->Buffer Add_AAP Add 4-AAP (2 mL) Buffer->Add_AAP Add_Oxidant Add K3[Fe(CN)6] (2 mL) Add_AAP->Add_Oxidant Incubate Incubate for 15 min Add_Oxidant->Incubate Measure Measure Absorbance (510 nm) Incubate->Measure Standard_Curve Prepare Standard Curve Calculate Calculate Phenol Conc. Measure->Calculate Standard_Curve->Calculate

Caption: Urinary phenol analysis workflow.

Interferences and Considerations

  • Substituted Phenols: The 4-AAP method is most effective for non-substituted phenols. Ortho- and meta-substituted phenols show a reduced response, while some para-substituted phenols may not be detectable.

  • Oxidizing and Reducing Agents: The presence of oxidizing agents (e.g., chlorine) or reducing agents (e.g., sulfites) can interfere with the color development. A preliminary distillation step may be necessary for samples with significant interference.[1][2]

  • pH Control: Strict control of the pH is crucial for reproducible results. The optimal pH range for color stability is 9.4-10.2.

  • Sample Stability: Urine samples should be preserved by adding copper sulfate and acidifying to a pH below 4. Samples should be stored at 4°C and analyzed within 24 hours of collection.[1]

Conclusion

The 4-Aminoantipyrine assay provides a reliable and accessible method for the determination of total phenolic compounds in urine. Its simplicity and speed make it suitable for routine monitoring in clinical and research settings. Adherence to the detailed protocol, including proper sample preparation and control of reaction conditions, is essential for obtaining accurate and reproducible results. For samples with low phenol concentrations or high levels of interfering substances, the chloroform extraction modification is recommended to enhance sensitivity and accuracy.

References

Standard Procedure for Ampyrone-Based Uric Acid Test: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uric acid is the final product of purine metabolism in humans.[1] Elevated levels of uric acid in serum, a condition known as hyperuricemia, are a key diagnostic marker for gout and are also associated with other conditions such as leukemia, polycythemia, and renal dysfunction.[2][3] Conversely, decreased levels can be indicative of certain liver diseases or renal tubular absorption defects.[4] The enzymatic colorimetric method utilizing 4-aminoantipyrine (Ampyrone) offers a specific and reliable means of quantifying uric acid concentrations in various biological samples, including serum, plasma, and urine.[2][4]

This application note provides a detailed protocol for the determination of uric acid using an this compound-based assay. The method is founded on the principle of a coupled enzymatic reaction. Initially, uricase catalyzes the oxidation of uric acid to allantoin, producing hydrogen peroxide (H₂O₂).[3][5] In the subsequent Trinder reaction, the generated H₂O₂ reacts with 4-aminoantipyrine and a phenolic compound (such as dichlorophenol sulphonate or N,N-bis(4-sulfobutyl)-3,5-dimethylaniline) in the presence of peroxidase (POD) to form a colored quinoneimine dye.[3][5][6] The intensity of the color, which is directly proportional to the uric acid concentration in the sample, is measured spectrophotometrically.[2][7]

Principle of the Assay

The this compound-based uric acid assay is a two-step enzymatic reaction:

  • Uricase Reaction: Uric acid is oxidized by uricase to allantoin and hydrogen peroxide.[2][5] Uric Acid + O₂ + 2H₂O --(Uricase)--> Allantoin + CO₂ + H₂O₂

  • Peroxidase (Trinder) Reaction: The hydrogen peroxide produced reacts with 4-aminoantipyrine (4-AAP) and a chromogenic substrate in the presence of peroxidase to form a colored product.[2][4] 2H₂O₂ + 4-AAP + Chromogen --(Peroxidase)--> Quinoneimine Dye + 4H₂O

The resulting quinoneimine dye is typically red, and its absorbance is measured at a specific wavelength, commonly between 500 nm and 570 nm.[4][8][9]

Data Presentation

The following tables summarize the key quantitative parameters for the this compound-based uric acid assay, compiled from various commercially available kits and protocols.

Table 1: Reagent Composition and Concentrations

ComponentConcentration RangePurpose
Phosphate Buffer50 - 100 mmol/L, pH 7.0 - 7.8Maintains optimal pH for enzymatic reactions.
Uricase> 0.5 KU/LCatalyzes the oxidation of uric acid.[3]
Peroxidase (POD)> 0.5 KU/LCatalyzes the final colorimetric reaction.[3]
4-Aminoantipyrine (4-AAP)0.3 - 0.5 mmol/LChromogenic substrate.[3][4]
Phenolic Compound (e.g., DCBS, MADB, TBHB)2.0 mmol/LChromogenic substrate that couples with 4-AAP.[3][4][6]
Ascorbate Oxidase> 1 KU/LEliminates interference from ascorbic acid.[3][9]

Table 2: Experimental Parameters

ParameterValueNotes
Wavelength500 - 570 nmThe optimal wavelength may vary depending on the specific chromogen used.[4][8][9]
Incubation TemperatureRoom Temperature (20-25°C) or 37°C37°C incubation generally reduces the reaction time.[3][4]
Incubation Time5 - 15 minutesShorter incubation times are typically used at 37°C.[3][4][10]
Sample Volume20 - 25 µLFor serum or plasma samples.[4][11]
Reagent Volume1.0 mLTypical volume for a standard cuvette-based assay.[4][11]
LinearityUp to 20 - 25 mg/dLSamples with higher concentrations should be diluted and re-assayed.[2][12]

Experimental Protocols

Materials Required
  • Spectrophotometer or microplate reader capable of measuring absorbance at 520 nm.[1]

  • Precision pipettes and tips.[1]

  • Cuvettes or 96-well microplates.

  • Incubator or water bath set to 37°C.[1]

  • Timer.[11]

  • Uric Acid Assay Kit (containing Uric Acid Reagent, Standard, and Controls).

  • Biological samples (serum, plasma, or urine).

  • Deionized water.

  • 0.9% Saline solution (for dilutions).

Reagent Preparation
  • Most commercial kits provide a ready-to-use liquid reagent.[12] If reagents are provided in a lyophilized form, reconstitute them according to the manufacturer's instructions.

  • Allow all reagents and samples to come to room temperature before use.[3]

Sample Preparation and Handling
  • Serum and Plasma: Use fresh, clear, unhemolyzed serum or plasma (collected with heparin or EDTA).[2][4] Uric acid in serum is stable for up to 7 days at 2-8°C.[4][7]

  • Urine: For 24-hour urine collections, add sodium hydroxide to maintain a pH between 8 and 9 to prevent urate precipitation.[6] Urine samples should be diluted (e.g., 1:10 or 1:20) with deionized water before analysis.[3][10] The final result must be multiplied by the dilution factor.[4]

Assay Procedure (Manual Method)
  • Assay Setup: Label three test tubes for Blank, Standard, and Sample.

  • Pipetting:

    • Blank: Add 1.0 mL of Uric Acid Reagent.[11]

    • Standard: Add 1.0 mL of Uric Acid Reagent and 25 µL of Uric Acid Standard.[11]

    • Sample: Add 1.0 mL of Uric Acid Reagent and 25 µL of the sample (serum, plasma, or diluted urine).[11]

  • Incubation: Mix the contents of each tube thoroughly and incubate for 5 minutes at 37°C or 10-15 minutes at room temperature.[3][4][10]

  • Measurement: Set the spectrophotometer to zero with the Reagent Blank at the appropriate wavelength (e.g., 520 nm). Measure the absorbance of the Standard (AStandard) and the Sample (ASample). The color is typically stable for at least 30-60 minutes.[3][4]

Calculation of Results

Calculate the uric acid concentration in the sample using the following formula:

Uric Acid Concentration (mg/dL) = (ASample / AStandard) x Concentration of Standard (mg/dL)

For urine samples, remember to multiply the result by the dilution factor.

Quality Control

  • It is recommended to run normal and abnormal controls with each batch of samples to ensure the validity of the results.

  • If control values fall outside the defined range, it may indicate issues with the reagents, instrument, or procedure.[13]

Visualizations

Biochemical Pathway of the this compound-Based Uric Acid Assay

Biochemical Pathway of this compound-Based Uric Acid Assay UricAcid Uric Acid Allantoin Allantoin + CO₂ UricAcid->Allantoin H2O2 Hydrogen Peroxide (H₂O₂) UricAcid->H2O2 Quinoneimine Quinoneimine Dye (Colored) H2O2->Quinoneimine 4AAP 4-Aminoantipyrine (this compound) 4AAP->Quinoneimine Chromogen Phenolic Compound Chromogen->Quinoneimine H2O_out H₂O Quinoneimine->H2O_out Uricase Uricase Uricase->UricAcid catalyzes Peroxidase Peroxidase Peroxidase->H2O2 catalyzes O2_H2O O₂ + H₂O O2_H2O->UricAcid

Caption: Enzymatic cascade of the this compound-based uric acid assay.

Experimental Workflow for Uric Acid Determination

Experimental Workflow for Uric Acid Determination start Start sample_prep Sample Preparation (Serum, Plasma, or Diluted Urine) start->sample_prep reagent_prep Reagent Preparation (Allow to reach room temperature) start->reagent_prep pipette Pipette Reagents, Standard, and Samples into appropriately labeled tubes sample_prep->pipette reagent_prep->pipette incubate Incubate (e.g., 5 min at 37°C or 10 min at RT) pipette->incubate measure Measure Absorbance (e.g., at 520 nm) incubate->measure calculate Calculate Uric Acid Concentration measure->calculate end End calculate->end

Caption: Standard workflow for the this compound-based uric acid test.

References

Application Note: Quantification of Phenolic Compounds in Water Using Ampyrone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phenolic compounds are a significant class of environmental pollutants found in various water sources, originating from industrial effluents, agricultural runoff, and the degradation of natural organic matter. Due to their toxicity and potential adverse effects on human health and aquatic ecosystems, their accurate quantification is of paramount importance. The ampyrone (4-aminoantipyrine, 4-AAP) method is a widely recognized and utilized spectrophotometric technique for the determination of total phenolic compounds in water and wastewater.[1][2] This method is based on the reaction of phenols with 4-aminoantipyrine in the presence of an oxidizing agent under alkaline conditions to form a colored dye, the intensity of which is proportional to the phenol concentration.[1][3]

This application note provides a detailed protocol for the quantification of phenolic compounds in water using the this compound method, intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Principle of the Method

Phenolic compounds react with 4-aminoantipyrine at a pH of 10.0 ± 0.2 in the presence of an oxidizing agent, typically potassium ferricyanide, to form a stable reddish-brown antipyrine dye.[1][3] The absorbance of the resulting colored solution is measured using a spectrophotometer, and the concentration of phenolic compounds is determined by comparison with a calibration curve prepared from phenol standards. It is important to note that the color response of different phenolic compounds to 4-aminoantipyrine can vary.[1][4] Therefore, the results are typically reported as "total phenols" or phenol equivalents, representing the minimum concentration of phenolic compounds present.[1]

Below is a diagram illustrating the chemical reaction pathway.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product phenol Phenolic Compound dye Reddish-Brown Antipyrine Dye phenol->dye This compound This compound (4-AAP) This compound->dye oxidant Potassium Ferricyanide (Oxidizing Agent) oxidant->dye Oxidation ph Alkaline pH (10.0 ± 0.2)

Caption: Chemical reaction of phenolic compounds with this compound.

Quantitative Data Summary

The this compound method offers different levels of sensitivity depending on the procedure employed. The following table summarizes the typical quantitative performance of the method.

ParameterDirect Photometric MethodChloroform Extraction Method
Detection Limit > 50 µg/L≥ 5 µg/L
Linear Range Varies with instrument1 µg to 50 µg (in the extract)[5]
Wavelength (λmax) 510 nm460 nm[1]
Application Higher concentration samplesTrace level analysis

Experimental Protocols

A preliminary distillation of the sample is often required to remove interferences such as sulfur compounds.[1]

Sample Handling and Preservation
  • To inhibit biological degradation, add 1 g/L of copper sulfate to the sample.

  • Acidify the sample to a pH of less than 4 with phosphoric acid.

  • Store the sample at 4°C and analyze within 24 hours of collection.[1][3]

Reagent Preparation
  • Ammonium Hydroxide Solution (0.5 N): Dilute 35 mL of concentrated NH₄OH to 1 L with distilled water.

  • Buffer Solution: Dissolve 16.9 g of ammonium chloride in 143 mL of concentrated ammonium hydroxide, and dilute to 250 mL with distilled water.

  • 4-Aminoantipyrine (this compound) Solution (2%): Dissolve 2 g of 4-aminoantipyrine in distilled water and dilute to 100 mL. Prepare fresh daily.[1]

  • Potassium Ferricyanide Solution (8%): Dissolve 8 g of K₃Fe(CN)₆ in distilled water and dilute to 100 mL. Prepare fresh weekly.

  • Phenol Stock Solution (1 mg/mL): Dissolve 1.0 g of phenol in freshly boiled and cooled distilled water and dilute to 1000 mL.

  • Phenol Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve.

Experimental Workflow

The following diagram outlines the general workflow for the quantification of phenolic compounds using the this compound method.

G cluster_direct Direct Photometric Method cluster_extraction Chloroform Extraction Method start Start sample_prep Sample Preparation (Acidification, CuSO4 addition) start->sample_prep distillation Sample Distillation (If required) sample_prep->distillation ph_adjustment Adjust pH to 10.0 ± 0.2 distillation->ph_adjustment add_this compound Add 4-Aminoantipyrine Solution ph_adjustment->add_this compound add_oxidant Add Potassium Ferricyanide Solution add_this compound->add_oxidant color_development Allow for Color Development add_oxidant->color_development measurement Measure Absorbance color_development->measurement direct_measurement Measure at 510 nm measurement->direct_measurement High Concentration extraction Extract with Chloroform measurement->extraction Low Concentration end End direct_measurement->end extract_measurement Measure at 460 nm extraction->extract_measurement extract_measurement->end

Caption: Experimental workflow for the this compound method.

Direct Photometric Procedure (for concentrations > 50 µg/L)
  • To 100 mL of the distilled sample or an aliquot diluted to 100 mL, add 2.0 mL of the buffer solution and mix. The pH should be 10.0 ± 0.2.[1]

  • Add 2.0 mL of the 4-aminoantipyrine solution and mix.[1]

  • Add 2.0 mL of the potassium ferricyanide solution and mix thoroughly.[1]

  • After 15 minutes, measure the absorbance of the solution at 510 nm using a spectrophotometer against a reagent blank.[1]

  • Prepare a calibration curve using a series of phenol standards treated in the same manner.

  • Determine the concentration of phenolic compounds in the sample from the calibration curve.

Chloroform Extraction Procedure (for concentrations ≥ 5 µg/L)
  • Place 500 mL of the distilled sample or an aliquot diluted to 500 mL into a separatory funnel. The sample should not contain more than 25 µg of phenol.[1]

  • Add 10.0 mL of the buffer solution and mix. The pH should be 10.0 ± 0.2.[1]

  • Add 3.0 mL of the 4-aminoantipyrine solution and mix.[1]

  • Add 3.0 mL of the potassium ferricyanide solution and mix.[1]

  • After 3 minutes, extract the colored complex by shaking the separatory funnel with 25 mL of chloroform.[1]

  • Allow the layers to separate and collect the chloroform layer.

  • Measure the absorbance of the chloroform extract at 460 nm against a reagent blank.[1]

  • Prepare a calibration curve by extracting a series of phenol standards in the same manner.

  • Determine the concentration of phenolic compounds in the sample from the calibration curve.

Interferences

Several substances can interfere with the this compound method. A preliminary distillation step is effective in removing many of these interferences.[1]

  • Oxidizing agents, such as chlorine, can oxidize phenolic compounds, leading to low results. These should be removed prior to analysis.[6]

  • Reducing agents, like sulfur compounds, can also interfere. Acidification and aeration can help to eliminate this interference.[7]

  • The color response of different phenolic compounds varies, and some may not react at all.[1][4]

Conclusion

The this compound method provides a reliable and sensitive means for the determination of total phenolic compounds in water samples. The choice between the direct photometric and the chloroform extraction procedure depends on the expected concentration of phenols in the sample. Proper sample handling, reagent preparation, and adherence to the detailed protocol are crucial for obtaining accurate and reproducible results. This application note serves as a comprehensive guide for implementing this important analytical technique in a laboratory setting.

References

Application Notes and Protocols for Ampyrone Reagent in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Ampyrone (4-aminoantipyrine) reagent in various enzymatic assays. The information is intended to guide researchers in accurately determining enzyme activity and substrate concentrations.

Introduction

This compound, also known as 4-aminoantipyrine (4-AP), is a versatile chromogenic reagent widely used in colorimetric assays for the quantification of hydrogen peroxide (H₂O₂) produced by oxidase enzymes. The principle of these assays is based on the Trinder reaction, first described by P. Trinder in 1969. In the presence of a peroxidase, typically horseradish peroxidase (HRP), this compound couples with a phenolic compound (e.g., phenol) or an aniline derivative to form a stable, colored quinoneimine dye. The intensity of the color produced is directly proportional to the concentration of H₂O₂ and can be measured spectrophotometrically. This reaction scheme allows for the indirect measurement of the activity of various H₂O₂-producing enzymes, such as glucose oxidase, cholesterol oxidase, and uricase, as well as the concentration of their respective substrates.

Principle of the Trinder Reaction

The Trinder reaction is a two-step enzymatic process:

  • Enzymatic Oxidation: An oxidase enzyme catalyzes the oxidation of its specific substrate, producing H₂O₂ as a byproduct.

  • Colorimetric Reaction: Peroxidase then catalyzes the oxidative coupling of this compound with a chromogenic substrate (e.g., phenol) in the presence of the newly formed H₂O₂. This reaction yields a colored product, typically a red-violet quinoneimine dye, which is quantified by measuring its absorbance at a specific wavelength, usually between 505 nm and 540 nm.[1]

Preparation of this compound Reagent

Proper preparation and storage of the this compound reagent are crucial for obtaining accurate and reproducible results.

Stock Solutions:

  • This compound (4-Aminoantipyrine) Stock Solution: To prepare a stock solution, dissolve this compound in distilled water.[2] For enhanced solubility, the solution can be warmed to 37°C and briefly sonicated.[3] Stock solutions should be stored at -20°C or below, where they can be stable for several months. For daily use, it is recommended to prepare fresh solutions. Protect the solution from light.[4][5]

  • Phenol Stock Solution: Prepare a stock solution of phenol in distilled water. Handle phenol with appropriate safety precautions as it is corrosive and toxic.

  • Buffer Solution: A phosphate buffer is commonly used to maintain the optimal pH for the enzymatic reactions. The specific pH will depend on the enzyme being assayed.

Working Reagent:

The working reagent is typically a mixture of the this compound stock solution, phenol stock solution, and buffer. The final concentrations of each component in the assay mixture are critical and should be optimized for each specific application. For some applications, a combined reagent containing both this compound and phenol can be prepared.[1]

Stability and Storage

This compound in its solid form is a yellow crystalline powder that is soluble in water, ethanol, and benzene.[4][5] It should be stored in a cool, dry, well-ventilated area, protected from light and incompatible materials such as oxidizing agents.[4][5][6] Stock solutions of this compound are stable for several months when stored at -20°C or below.[7] It is recommended to prepare fresh working solutions daily.

Quantitative Data Summary

The following table summarizes typical concentrations and conditions for this compound-based enzymatic assays.

ParameterPeroxidase AssayGlucose Oxidase Assay
Analyte Peroxidase ActivityGlucose Concentration
This compound Concentration 0.0025 M[1]Varies, often included in a combined reagent
Phenolic Compound 0.17 M Phenol[1]Phenol or other phenolic compounds
Hydrogen Peroxide 0.0017 M[1]Generated from glucose by glucose oxidase
Buffer 0.2 M Potassium Phosphate, pH 7.0[1]Phosphate Buffer, pH ~7.0
Enzyme (for coupled reaction) Horseradish Peroxidase (HRP)Horseradish Peroxidase (HRP)
Incubation Temperature 25°C[1]37°C[8]
Incubation Time 3-5 minutes[1]15-20 minutes[8]
Wavelength of Measurement 510 nm[1]505 nm - 525 nm[8][9]

Experimental Protocols

Protocol 1: Peroxidase Activity Assay

This protocol describes the determination of peroxidase activity using this compound and phenol as substrates.

Materials:

  • 0.2 M Potassium Phosphate Buffer, pH 7.0

  • 0.0017 M Hydrogen Peroxide Solution (Prepare fresh daily)

  • This compound/Phenol Reagent: 0.0025 M 4-Aminoantipyrine and 0.17 M Phenol in distilled water[1]

  • Peroxidase enzyme solution (diluted to obtain a rate of 0.02-0.04 ΔA/min)

  • Spectrophotometer and cuvettes

Procedure:

  • Set the spectrophotometer to 510 nm and 25°C.[1]

  • In a cuvette, mix the following:

    • Phosphate Buffer

    • This compound/Phenol Reagent

    • Hydrogen Peroxide Solution

  • Incubate the mixture in the spectrophotometer for 3-4 minutes to reach thermal equilibrium and to establish a blank rate.[1]

  • Initiate the reaction by adding a small volume of the diluted enzyme solution.

  • Immediately mix and record the increase in absorbance at 510 nm for 4-5 minutes.[1]

  • Calculate the rate of reaction (ΔA₅₁₀/minute) from the linear portion of the curve.

Protocol 2: Glucose Concentration Assay (Trinder Method)

This protocol describes the determination of glucose concentration using a coupled enzyme assay with glucose oxidase and peroxidase.

Materials:

  • Glucose Oxidase Reagent (containing glucose oxidase, peroxidase, 4-aminoantipyrine, and a phenolic compound in a suitable buffer)

  • Glucose standards of known concentrations

  • Sample containing unknown glucose concentration

  • Spectrophotometer and test tubes or microplate reader

Procedure:

  • Label test tubes for blank, standards, and samples.

  • Pipette the Glucose Oxidase Reagent into each tube.

  • Add the corresponding standard or sample solution to each tube.

  • Mix well and incubate at 37°C for 15-20 minutes.[8]

  • After incubation, measure the absorbance of each solution at 525 nm against the blank.[8]

  • Construct a standard curve by plotting the absorbance of the standards against their concentrations.

  • Determine the glucose concentration in the samples by interpolating their absorbance values on the standard curve.

Signaling Pathways and Experimental Workflows

Trinder_Reaction_Pathway Substrate Substrate (e.g., Glucose) Product Oxidized Product (e.g., Gluconic Acid) Substrate->Product + O₂ H2O2 Hydrogen Peroxide (H₂O₂) Oxidase Oxidase Enzyme (e.g., Glucose Oxidase) Product->H2O2 + H₂O₂ Quinoneimine Quinoneimine Dye (Colored) H2O2->Quinoneimine + H₂O₂ This compound This compound (4-Aminoantipyrine) This compound->Quinoneimine Phenol Phenolic Compound Phenol->Quinoneimine Peroxidase Peroxidase (HRP)

Caption: The Trinder reaction pathway for enzymatic assays.

Experimental_Workflow A Reagent Preparation (this compound, Phenol, Buffer) C Reaction Incubation (with Enzyme) A->C B Sample/Standard Preparation B->C D Spectrophotometric Measurement C->D E Data Analysis (Standard Curve, Calculation) D->E

References

Application of Ampyrone in Clinical Chemistry Assays: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampyrone, also known as 4-aminoantipyrine or 4-aminophenazone, is a versatile chromogenic reagent widely employed in clinical chemistry for the quantitative determination of various analytes. Its primary application lies in enzymatic assays that produce hydrogen peroxide (H₂O₂) as a byproduct. In the presence of peroxidase, this compound couples with a phenolic compound to form a stable, colored quinoneimine dye. The intensity of this color, measured spectrophotometrically, is directly proportional to the concentration of the analyte of interest. This principle, commonly known as the Trinder reaction, forms the basis for numerous automated and manual assays for analytes such as glucose, uric acid, cholesterol, and triglycerides.[1]

These application notes provide detailed protocols and performance data for the use of this compound in key clinical chemistry assays.

I. General Principle: The Trinder Reaction

The core of this compound-based assays is the Trinder reaction. This reaction occurs in two main stages:

  • Enzymatic Oxidation: A specific oxidase enzyme catalyzes the oxidation of the target analyte, producing hydrogen peroxide (H₂O₂) as a key intermediate.

  • Colorimetric Reaction: The generated H₂O₂ reacts with this compound and a phenolic compound (e.g., phenol, 4-chlorophenol, or a substituted aniline) in the presence of horseradish peroxidase (HRP) to form a colored quinoneimine dye.

The generalized reaction scheme is illustrated below.

Trinder_Reaction cluster_oxidation Enzymatic Oxidation cluster_colorimetric Colorimetric Reaction Analyte Analyte Oxidized_Analyte Oxidized Analyte Analyte->Oxidized_Analyte + O₂ Oxidase Specific Oxidase H2O2 H₂O₂ Quinoneimine_Dye Colored Quinoneimine Dye H2O2->Quinoneimine_Dye This compound This compound This compound->Quinoneimine_Dye Phenolic_Compound Phenolic Compound Phenolic_Compound->Quinoneimine_Dye HRP Peroxidase (HRP) H2O H₂O Cholesterol_Assay Cholesterol_Ester Cholesterol Ester Free_Cholesterol Free Cholesterol Cholesterol_Ester->Free_Cholesterol + H₂O CE Cholesterol Esterase (CE) Cholestenone Cholest-4-en-3-one Free_Cholesterol->Cholestenone + O₂ H2O2 H₂O₂ Free_Cholesterol->H2O2 CO Cholesterol Oxidase (CO) Quinoneimine_Dye Red Quinoneimine Dye (Abs @ 500-550 nm) H2O2->Quinoneimine_Dye This compound This compound This compound->Quinoneimine_Dye Phenol Phenol Phenol->Quinoneimine_Dye HRP Peroxidase (HRP) Cholesterol_Workflow start Start prepare Prepare Working Reagent and Cholesterol Standard start->prepare pipette Pipette 1.0 mL of Working Reagent into labeled cuvettes (Blank, Standard, Sample) prepare->pipette add_sample Add 10 µL of Distilled Water (Blank), Standard, or Sample to respective cuvettes pipette->add_sample mix Mix thoroughly add_sample->mix incubate Incubate at 37°C for 5 minutes or 20-25°C for 10 minutes mix->incubate measure Measure absorbance at 546 nm against the reagent blank incubate->measure calculate Calculate Cholesterol Concentration measure->calculate end End calculate->end Triglycerides_Assay Triglycerides Triglycerides Glycerol Glycerol Triglycerides->Glycerol + H₂O LPL Lipoprotein Lipase (LPL) G3P Glycerol-3-Phosphate Glycerol->G3P + ATP GK Glycerol Kinase (GK) DHAP Dihydroxyacetone Phosphate G3P->DHAP + O₂ H2O2 H₂O₂ G3P->H2O2 GPO Glycerol-3-Phosphate Oxidase (GPO) Quinoneimine_Dye Red Quinoneimine Dye (Abs @ 500-550 nm) H2O2->Quinoneimine_Dye This compound This compound This compound->Quinoneimine_Dye Chlorophenol 4-Chlorophenol Chlorophenol->Quinoneimine_Dye HRP Peroxidase (HRP) Triglycerides_Workflow start Start prepare Prepare Working Reagent and Triglyceride Standard start->prepare pipette Pipette 1.0 mL of Working Reagent into labeled cuvettes (Blank, Standard, Sample) prepare->pipette add_sample Add 10 µL of Distilled Water (Blank), Standard, or Sample to respective cuvettes pipette->add_sample mix Mix thoroughly add_sample->mix incubate Incubate at 37°C for 5 minutes or 20-25°C for 10 minutes mix->incubate measure Measure absorbance at 505 nm against the reagent blank incubate->measure calculate Calculate Triglyceride Concentration measure->calculate end End calculate->end Uric_Acid_Assay Uric_Acid Uric Acid Allantoin Allantoin + CO₂ Uric_Acid->Allantoin + O₂ + 2H₂O H2O2 H₂O₂ Uric_Acid->H2O2 Uricase Uricase Quinoneimine_Dye Red Quinoneimine Dye (Abs @ 520 nm) H2O2->Quinoneimine_Dye This compound This compound This compound->Quinoneimine_Dye DCBS 2,4-Dichlorophenol Sulfonate (DCBS) DCBS->Quinoneimine_Dye HRP Peroxidase (HRP) Uric_Acid_Workflow start Start prepare Prepare Working Reagent and Uric Acid Standard start->prepare pipette Pipette 1.0 mL of Working Reagent into labeled cuvettes (Blank, Standard, Sample) prepare->pipette add_sample Add 25 µL of Distilled Water (Blank), Standard, or Sample to respective cuvettes pipette->add_sample mix Mix thoroughly add_sample->mix incubate Incubate at 37°C for 5 minutes or room temperature for 10 minutes mix->incubate measure Measure absorbance at 520 nm against the reagent blank incubate->measure calculate Calculate Uric Acid Concentration measure->calculate end End calculate->end Glucose_Assay Glucose Glucose Gluconic_Acid Gluconic Acid Glucose->Gluconic_Acid + O₂ + H₂O H2O2 H₂O₂ Glucose->H2O2 GOD Glucose Oxidase (GOD) Quinoneimine_Dye Red Quinoneimine Dye (Abs @ 525 nm) H2O2->Quinoneimine_Dye This compound This compound This compound->Quinoneimine_Dye Phenol Phenol Phenol->Quinoneimine_Dye HRP Peroxidase (HRP) Glucose_Workflow start Start prepare Prepare Working Reagent and Glucose Standard start->prepare pipette Pipette 2.0 mL of Working Reagent into labeled cuvettes (Blank, Standard, Sample) prepare->pipette add_sample Add 10 µL of Distilled Water (Blank), Standard, or Sample to respective cuvettes pipette->add_sample mix Mix thoroughly add_sample->mix incubate Incubate at 37°C for 20 minutes mix->incubate measure Measure absorbance at 525 nm against a water blank incubate->measure calculate Calculate Glucose Concentration measure->calculate end End calculate->end

References

Application Notes: Colorimetric Determination of Phenols with 4-Aminoantipyrine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The colorimetric determination of phenols using 4-aminoantipyrine (4-AAP), also known as Emerson's reagent, is a well-established and widely used analytical method. First proposed by Emerson in 1943, this method is valued for its speed, simplicity, and the use of stable reagents. It is applicable for the analysis of phenols in various matrices, including water, wastewater, and industrial wastes.[1][2][3] The method is based on the reaction of phenols with 4-AAP in the presence of an oxidizing agent under alkaline conditions to form a colored dye, which can be quantified spectrophotometrically.[3]

Principle of the Method

The 4-aminoantipyrine method is specific for phenols that have an unsubstituted para position.[4][5] In an alkaline medium (typically pH 10), 4-AAP reacts with phenolic compounds in the presence of an oxidizing agent, most commonly potassium ferricyanide.[3][6] This oxidative coupling reaction results in the formation of a reddish-brown antipyrine dye.[3] The intensity of the color produced is directly proportional to the concentration of phenols in the sample. The absorbance of the resulting solution is measured at a specific wavelength, typically 460 nm or 510 nm, to determine the phenol concentration.[1][3] For increased sensitivity, especially at low concentrations, the colored dye can be extracted into an organic solvent such as chloroform.[6]

Applicability and Limitations

This method is effective for the determination of total phenols and is sensitive to many ortho- and meta-substituted phenols.[1][7] However, the response of the reaction varies for different phenolic compounds.[1][7] A significant limitation of the 4-AAP method is its inability to react with phenols that are substituted at the para-position with alkyl, aryl, nitro, benzoyl, nitroso, or aldehyde groups.[4][5] Therefore, the results are typically reported as phenol equivalents.[1][7] Due to these limitations, for the specific quantification of individual phenolic compounds, chromatographic methods like GC-MS are preferred.[5]

Interferences

Certain substances can interfere with the accuracy of the 4-AAP method. Oxidizing and reducing agents, as well as sulfur compounds, can affect the reaction.[2] To mitigate these interferences, a preliminary distillation step is often required for most samples to separate the phenols from non-volatile interfering substances.[3] Acidification of the sample followed by aeration can help to remove sulfur compounds.[2]

Experimental Protocols

1. Reagent Preparation

  • Phenol Stock Solution (1000 mg/L): Dissolve 1.000 g of pure phenol in freshly boiled and cooled deionized water and dilute to 1000 mL in a volumetric flask.[1][2]

  • Phenol Working Standard Solution (10 mg/L): Dilute 10.0 mL of the phenol stock solution to 1000 mL with deionized water in a volumetric flask.[1][2]

  • 4-Aminoantipyrine Solution (2% w/v): Dissolve 2.0 g of 4-aminoantipyrine in deionized water and dilute to 100 mL. This solution should be prepared fresh daily.[2]

  • Potassium Ferricyanide Solution (8% w/v): Dissolve 8.0 g of K₃[Fe(CN)₆] in deionized water and dilute to 100 mL. This solution should be prepared fresh weekly.

  • Buffer Solution (pH 10): Prepare a suitable buffer, such as an ammonium chloride/ammonium hydroxide buffer, and adjust the pH to 10.0 ± 0.2.

  • Chloroform (for extraction method)

2. Sample Preparation (Distillation)

For most water and wastewater samples, a preliminary distillation step is necessary to remove interferences.[3]

  • Take a 500 mL sample and add a few drops of a methyl orange indicator.

  • Acidify the sample to a pH of approximately 4.0 with a suitable acid (e.g., phosphoric acid).

  • Add 5 mL of a copper sulfate solution to inhibit biological degradation.[2]

  • Transfer the sample to a distillation apparatus.

  • Collect at least 450 mL of the distillate.

  • Adjust the final volume of the distillate to 500 mL with deionized water.

3. Standard Calibration Curve

  • Prepare a series of phenol standard solutions with concentrations ranging from 0.02 to 0.20 mg/L by diluting the 10 mg/L phenol working standard solution.[1]

  • Process these standards in the same manner as the samples, as described in the colorimetric procedure below.

  • Measure the absorbance of each standard.

  • Plot a calibration curve of absorbance versus phenol concentration.

4. Colorimetric Procedure (Direct Photometric Method)

  • Take 100 mL of the distilled sample or an aliquot diluted to 100 mL.

  • Adjust the pH to 10.0 ± 0.2 using the buffer solution.

  • Add 2.0 mL of the 4-aminoantipyrine solution and mix well.

  • Add 2.0 mL of the potassium ferricyanide solution and mix thoroughly.[6]

  • Allow the color to develop for at least 15 minutes.[3]

  • Measure the absorbance of the solution at 510 nm using a spectrophotometer against a reagent blank.[3]

  • The reagent blank is prepared using 100 mL of deionized water instead of the sample.

5. Colorimetric Procedure (Chloroform Extraction Method for Higher Sensitivity)

  • Use a 500 mL sample or an aliquot diluted to 500 mL in a separatory funnel. The sample should not contain more than 25 µg of phenol.[3]

  • Adjust the pH to 10.0 ± 0.2 with the buffer solution.

  • Add 3.0 mL of the 4-aminoantipyrine solution and mix.[3]

  • Add 3.0 mL of the potassium ferricyanide solution and mix.[3]

  • After three minutes, perform a series of extractions with a total of 25 mL of chloroform.[3] Shake the separatory funnel vigorously.

  • Collect the chloroform layers and filter them through a filter paper.

  • Measure the absorbance of the chloroform extract at 460 nm against a blank prepared with deionized water.[3]

Quantitative Data

ParameterValueReference
Wavelength (Direct) 510 nm[3]
Wavelength (Extraction) 460 nm[1][3]
pH 10.0 ± 0.2[3]
Detection Limit (Direct) > 50 µg/L[3]
Detection Limit (Extraction) 5 µg/L[3]
Working Range (Automated) 2 to 500 µg/L[2]
Sample Preservation Acidify to pH < 4 with H₃PO₄, add CuSO₄, store at 4°C[2][3]
Maximum Holding Time 24 hours[2][3]

Visualizations

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_reaction Colorimetric Reaction cluster_measurement Measurement cluster_analysis Data Analysis Sample Sample Collection Preservation Preservation (pH<4, CuSO4, 4°C) Sample->Preservation Distillation Distillation (if needed) Preservation->Distillation pH_Adjust Adjust pH to 10 Distillation->pH_Adjust Standards Prepare Phenol Standards Standards->pH_Adjust Reagents Prepare Reagents (4-AAP, K3[Fe(CN)6], Buffer) Add_4AAP Add 4-AAP Solution Reagents->Add_4AAP Add_Oxidant Add K3[Fe(CN)6] Solution Reagents->Add_Oxidant pH_Adjust->Add_4AAP Add_4AAP->Add_Oxidant Color_Dev Color Development (15 min) Add_Oxidant->Color_Dev Spectro Measure Absorbance (Direct: 510 nm) Color_Dev->Spectro Extraction Chloroform Extraction (Optional, for high sensitivity) Color_Dev->Extraction Concentration Determine Phenol Concentration Spectro->Concentration Spectro_Ext Measure Absorbance (Extraction: 460 nm) Extraction->Spectro_Ext Spectro_Ext->Concentration Calibration Plot Calibration Curve Calibration->Concentration reaction_pathway cluster_product Product Phenol Phenol (with free para position) Product Colored Antipyrine Dye (Reddish-Brown) Phenol->Product FourAAP 4-Aminoantipyrine (4-AAP) FourAAP->Product Oxidant Potassium Ferricyanide (Oxidizing Agent) Oxidant->Product Alkaline Alkaline pH (pH 10) Alkaline->Product

References

Application Notes and Protocols for Ampyrone-Based Cholesterol Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol is a vital lipid molecule, playing a crucial role in maintaining the structural integrity of cell membranes and serving as a precursor for the synthesis of steroid hormones, bile acids, and vitamin D.[1][2] However, elevated levels of cholesterol are strongly associated with the development of cardiovascular diseases, making its accurate quantification a cornerstone of both clinical diagnostics and biomedical research.[1] The Ampyrone-based enzymatic assay is a robust, sensitive, and widely adopted method for the determination of total cholesterol in various biological samples.[3] This colorimetric assay offers a simpler and safer alternative to older, harsh chemical methods.[2][4]

This document provides a comprehensive, step-by-step guide for performing the this compound-based cholesterol assay, intended for use by researchers, scientists, and professionals in drug development.

Principle of the Assay

The this compound-based cholesterol assay is a multi-step enzymatic process.[2] The fundamental principle involves the enzymatic determination of total cholesterol (both free and esterified forms) that culminates in the formation of a colored product. The intensity of this color, which is directly proportional to the cholesterol concentration, is measured spectrophotometrically.[2][5]

The reaction sequence is as follows:

  • Hydrolysis of Cholesterol Esters: Cholesterol esterase (CE) catalyzes the hydrolysis of cholesterol esters into free cholesterol and fatty acids.[2][6][7]

  • Oxidation of Cholesterol: Cholesterol oxidase (CO) then oxidizes the free cholesterol (both that originally present and that generated from esters) to cholest-4-en-3-one, with the simultaneous production of hydrogen peroxide (H₂O₂).[2][6][7][8]

  • Color Reaction (Trinder Reaction): In the final and rate-limiting step, the hydrogen peroxide produced reacts with 4-aminoantipyrine (this compound) and a phenolic compound (such as phenol) in the presence of horseradish peroxidase (HRP).[4][6] This oxidative coupling reaction forms a stable quinoneimine dye, which is typically red or pink in color.[5][9][10] The absorbance of this dye is then measured at a specific wavelength, usually around 500-550 nm.[2][6]

Signaling Pathway Diagram

Cholesterol_Assay_Pathway cluster_hydrolysis Step 1: Hydrolysis cluster_oxidation Step 2: Oxidation cluster_color_reaction Step 3: Color Development Cholesterol Esters Cholesterol Esters Free Cholesterol Free Cholesterol Cholesterol Esters->Free Cholesterol  + H₂O Fatty Acids Fatty Acids Cholesterol Esterase Cholesterol Esterase Cholesterol Esterase->Free Cholesterol Free Cholesterol_ox Free Cholesterol Cholest-4-en-3-one Cholest-4-en-3-one Free Cholesterol_ox->Cholest-4-en-3-one  + O₂ H2O2 H₂O₂ Cholesterol Oxidase Cholesterol Oxidase Cholesterol Oxidase->Cholest-4-en-3-one H2O2_cr H₂O₂ Quinoneimine Dye Quinoneimine Dye H2O2_cr->Quinoneimine Dye Ampyrone_Phenol 4-Aminoantipyrine + Phenol Ampyrone_Phenol->Quinoneimine Dye Peroxidase HRP Peroxidase->Quinoneimine Dye

Caption: Enzymatic cascade of the this compound-based cholesterol assay.

Experimental Protocols

This section provides a detailed methodology for determining total cholesterol in serum samples. The protocol can be adapted for other biological samples with appropriate validation.

Materials and Reagents
  • Reagents:

    • Cholesterol Standard (e.g., 2 mg/mL in a suitable solvent)

    • Cholesterol Esterase (CE)

    • Cholesterol Oxidase (CO)

    • Horseradish Peroxidase (HRP)

    • 4-Aminoantipyrine (this compound)

    • Phenol

    • Potassium Phosphate Buffer (pH 7.0 - 7.5)

    • Triton X-100 or other suitable detergent

    • Distilled or deionized water

  • Equipment:

    • Spectrophotometer or microplate reader capable of measuring absorbance at 500-550 nm

    • Incubator or water bath set to 37°C

    • Micropipettes and sterile tips

    • 96-well microplates (for microplate reader format) or cuvettes

    • Vortex mixer

Preparation of Reagents

Working Reagent Solution: It is often convenient to prepare a single, stable working reagent containing all the necessary enzymes and substrates. The concentrations provided below are typical and may require optimization.

  • Phosphate Buffer: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.5 at 25°C.

  • Working Reagent: To the phosphate buffer, add the following components to the final concentrations indicated in the table below. A surfactant like Triton X-100 is included to ensure the solubility of cholesterol.

Step-by-Step Protocol
  • Sample Preparation:

    • If using serum or plasma, it can often be used directly or with minimal dilution in the phosphate buffer.[4] A dilution of 1:10 to 1:200 with the assay buffer may be necessary to bring the cholesterol concentration within the linear range of the standard curve.[11]

    • For cellular or tissue samples, cholesterol must first be extracted using an organic solvent mixture (e.g., hexane:isopropanol, 3:2 v/v).[12] The solvent is then evaporated, and the lipid extract is reconstituted in the assay buffer containing a detergent.[12]

  • Standard Curve Preparation:

    • Prepare a series of cholesterol standards by diluting the stock solution in the assay buffer. A typical concentration range for the standard curve is 0 to 200 mg/dL (or 0 to 5.17 mM).

  • Assay Procedure (96-well plate format):

    • Pipette 20 µL of distilled water into the 'Blank' wells.[9]

    • Pipette 20 µL of each cholesterol standard into their respective wells.[9]

    • Pipette 20 µL of the sample(s) into the 'Test' wells.[9]

    • Add 200 µL of the prepared Working Reagent Solution to all wells (Blank, Standard, and Test).

    • Mix the contents of the wells gently.

    • Incubate the plate at 37°C for 10-15 minutes.[12][13]

    • Measure the absorbance at approximately 540 nm using a microplate reader.[9]

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Working Reagent Solution add_reagent Add Working Reagent to All Wells prep_reagents->add_reagent prep_standards Prepare Cholesterol Standard Curve add_samples Pipette Blank, Standards, and Samples into Plate prep_standards->add_samples prep_samples Prepare/Dilute Biological Samples prep_samples->add_samples add_samples->add_reagent incubate Incubate at 37°C add_reagent->incubate measure Measure Absorbance (500-550 nm) incubate->measure plot_curve Plot Standard Curve (Absorbance vs. Concentration) measure->plot_curve calculate Calculate Cholesterol Concentration in Samples plot_curve->calculate

Caption: General workflow for the this compound-based cholesterol assay.

Data Presentation

Quantitative Data Summary
ParameterTypical Value/RangeNotes
Reagents
Cholesterol Esterase~0.1-0.3 U/mLUnit definitions can vary.[14]
Cholesterol Oxidase~0.1-1.0 U/mLUnit definitions can vary.[14]
Horseradish Peroxidase~0.5-1.3 U/mLUnit definitions can vary.[12][14]
4-Aminoantipyrine~0.3-0.5 mM
Phenol~4-5 mM
Buffer pH7.0 - 7.5Potassium phosphate buffer is common.[13]
Experimental Conditions
Incubation Temperature37°C[12][13]
Incubation Time10 - 30 minutes[13][14]
Absorbance Wavelength500 - 550 nm500 nm[6] or 540 nm[9] are frequently used.
Standard Curve
Cholesterol Concentration0 - 200 mg/dLThis range is typical for serum assays.
LinearityUp to 600 mg/dLThe assay demonstrates good linearity over a broad range.[6]

Data Analysis

  • Correct for Blank: Subtract the average absorbance of the 'Blank' wells from the absorbance readings of all 'Standard' and 'Test' wells.

  • Generate Standard Curve: Plot the corrected absorbance values for the cholesterol standards against their known concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept. The R² value should be ≥ 0.98 for a good fit.

  • Calculate Sample Concentration: Use the equation from the linear regression to calculate the cholesterol concentration in your samples.

    • Concentration = (Corrected Absorbance of Sample - c) / m

  • Account for Dilution: If the samples were diluted, multiply the calculated concentration by the dilution factor to obtain the original cholesterol concentration in the sample.

Troubleshooting

  • High Background: This could be due to the presence of endogenous peroxides in the sample or reagents.[12] Pre-treating the reaction solution with catalase can help reduce this background.[12]

  • Low Sensitivity: Ensure optimal pH and temperature conditions. Reagent stability, especially of the enzymes, is critical.

  • Poor Linearity of Standard Curve: This may result from inaccurate dilutions of the standard, improper mixing, or exceeding the linear range of the assay.

  • Interfering Substances: High levels of reducing agents like ascorbic acid or bilirubin can interfere with the assay by consuming the hydrogen peroxide, leading to falsely low cholesterol readings.[13]

By following this detailed guide, researchers can reliably implement the this compound-based cholesterol assay for accurate and sensitive quantification of cholesterol in a variety of biological samples.

References

Ampyrone Method for Measuring Peroxidase Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the measurement of peroxidase activity using the Ampyrone (4-aminoantipyrine) method. This colorimetric assay is a robust and versatile tool for quantifying peroxidase activity in various samples and for screening potential inhibitors, making it highly relevant for both basic research and drug development.

Application Notes

The this compound method, first described by Trinder in 1966, relies on the peroxidase-catalyzed oxidative coupling of 4-aminoantipyrine (this compound) and a phenolic compound in the presence of hydrogen peroxide (H₂O₂).[1] This reaction produces a stable, colored quinoneimine dye, the absorbance of which is directly proportional to the peroxidase activity. The choice of the phenolic compound can influence the color and absorption maximum of the final product. Phenol is commonly used, resulting in a red-purple dye with an absorbance maximum around 510 nm.[1] Other phenolic compounds like vanillic acid can also be used, producing a red quinoneimine dye with an absorbance maximum at 490 nm.[2][3]

Principle of the Assay:

The enzymatic reaction proceeds in two main steps:

  • Oxidation of Peroxidase: The heme-containing peroxidase enzyme is oxidized by hydrogen peroxide (H₂O₂) to an intermediate state.

  • Oxidative Coupling: The oxidized peroxidase then facilitates the oxidative coupling of 4-aminoantipyrine and a phenolic compound (e.g., phenol) to form a colored quinoneimine dye.

This method is widely used due to its simplicity, sensitivity, and the stability of the reagents and the final colored product. It can be adapted for various applications, including:

  • Quantification of Peroxidase Activity: Determining the enzymatic activity in purified enzyme preparations or biological samples.

  • Enzyme Kinetics: Characterizing the kinetic parameters of peroxidases, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax).

  • Inhibitor Screening: Identifying and characterizing potential inhibitors of peroxidase activity, which is crucial in drug discovery and development.

  • Quantification of Hydrogen Peroxide: By using a known amount of peroxidase, this assay can be used to determine the concentration of H₂O₂ in a sample.[4]

Factors to Consider:

  • pH and Temperature: Peroxidase activity is highly dependent on pH and temperature. The optimal conditions can vary depending on the source of the enzyme. For instance, horseradish peroxidase (HRP) generally exhibits optimal activity at a neutral pH (around 7.0).[5] It is crucial to determine the optimal pH and temperature for the specific peroxidase being studied.

  • Substrate Concentration: The concentrations of H₂O₂, 4-aminoantipyrine, and the phenolic compound should be optimized to ensure that the reaction rate is proportional to the enzyme concentration and not limited by substrate availability.

  • Interfering Substances: Certain substances in the sample may interfere with the assay. For example, strong reducing agents like ascorbic acid can interfere with the color development.[4] It is important to run appropriate controls to account for potential interference.

Experimental Protocols

Protocol 1: Standard Assay for Peroxidase Activity

This protocol is adapted from established methods for the determination of peroxidase activity using 4-aminoantipyrine and phenol.[1]

Materials:

  • 0.2 M Potassium Phosphate Buffer (pH 7.0)

  • 0.0017 M Hydrogen Peroxide (H₂O₂) Solution

  • Chromogenic Reagent: 0.0025 M 4-Aminoantipyrine with 0.17 M Phenol

  • Peroxidase Enzyme Solution (e.g., Horseradish Peroxidase)

  • Spectrophotometer and cuvettes

Reagent Preparation:

  • 0.2 M Potassium Phosphate Buffer (pH 7.0): Prepare by mixing appropriate volumes of 0.2 M monobasic potassium phosphate and 0.2 M dibasic potassium phosphate to achieve a pH of 7.0.

  • 0.0017 M Hydrogen Peroxide Solution: Prepare fresh daily by diluting a stock solution of 30% H₂O₂. For example, dilute 1 ml of 30% H₂O₂ to 100 ml with reagent-grade water, then further dilute 1 ml of this solution to 50 ml with 0.2 M potassium phosphate buffer (pH 7.0).[1]

  • Chromogenic Reagent: Dissolve 25 mg of 4-aminoantipyrine and 810 mg of phenol in 40 ml of reagent-grade water and adjust the final volume to 50 ml.[1] Store protected from light.

  • Peroxidase Enzyme Solution: Prepare a stock solution of the enzyme in reagent-grade water. Immediately before the assay, dilute the enzyme stock to a working concentration that yields a linear rate of absorbance change (e.g., 0.02-0.04 ΔA/min).[1]

Assay Procedure:

  • Set the spectrophotometer to 510 nm and equilibrate to 25°C.[1]

  • In a cuvette, mix the following reagents in the specified order:

    • 2.5 ml of 0.2 M Potassium Phosphate Buffer (pH 7.0)

    • 0.2 ml of Chromogenic Reagent

    • 0.2 ml of 0.0017 M Hydrogen Peroxide Solution

  • Incubate the mixture in the spectrophotometer at 25°C for 3-4 minutes to reach temperature equilibrium and establish a blank rate, if any.[1]

  • Initiate the reaction by adding 0.1 ml of the diluted enzyme solution and mix immediately.

  • Record the increase in absorbance at 510 nm for 4-5 minutes.

  • Calculate the rate of change in absorbance per minute (ΔA₅₁₀/min) from the linear portion of the curve.

Calculation of Enzyme Activity:

One unit of peroxidase activity is defined as the amount of enzyme that decomposes one micromole of hydrogen peroxide per minute at 25°C and pH 7.0 under the specified conditions.[1] The activity can be calculated using the molar extinction coefficient of the quinoneimine dye.

Protocol 2: Peroxidase Inhibitor Screening

This protocol describes a method for screening potential inhibitors of peroxidase activity using the this compound assay.

Materials:

  • All materials and reagents from Protocol 1.

  • Putative inhibitor compounds dissolved in a suitable solvent (e.g., DMSO, water).

Procedure:

  • Follow steps 1 and 2 of the Standard Assay Protocol.

  • Add a known concentration of the inhibitor solution to the reaction mixture. An equivalent volume of the solvent should be added to the control reaction.

  • Pre-incubate the enzyme with the inhibitor for a specific period (e.g., 5-10 minutes) at 25°C before initiating the reaction.

  • Initiate the reaction by adding 0.1 ml of the diluted enzyme solution and proceed with steps 5 and 6 of the Standard Assay Protocol.

  • Calculate the percentage of inhibition using the following formula:

    % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] x 100

  • To determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition), perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the inhibitor concentration.

Data Presentation

Table 1: Effect of pH on Peroxidase Activity
pHRelative Activity (%)
4.0~20
5.0~60
6.0~90
7.0100
8.0~85
9.0~50

Note: Data is generalized from typical pH profiles for horseradish peroxidase. The optimal pH can vary for peroxidases from different sources.[5]

Table 2: Effect of Temperature on Peroxidase Activity
Temperature (°C)Relative Activity (%)
20~50
30~75
40100
50~80
60~40
70~10

Note: Data is generalized from typical temperature profiles for horseradish peroxidase. The optimal temperature can vary.

Table 3: Kinetic Parameters for Horseradish Peroxidase (HRP)
SubstrateKm (mM)Vmax (µM/min)
Hydrogen Peroxide0.1720.114
4-Aminoantipyrine--
Phenol--

Note: The Km for H₂O₂ was determined using the this compound method with resorcinol as the chromogen.[6] Kinetic parameters for 4-aminoantipyrine and phenol are less commonly reported as they are typically used in excess.

Table 4: IC₅₀ Values of Known Peroxidase Inhibitors
InhibitorIC₅₀ (mM)
Sodium Azide (NaN₃)~1
Phenylhydrazine~0.05

Note: These values are approximate and can vary depending on the specific assay conditions.[7][8]

Visualization

Peroxidase Catalytic Cycle and this compound Reaction

Peroxidase_Reaction cluster_peroxidase_cycle Peroxidase Catalytic Cycle cluster_ampyrone_reaction This compound Reaction Peroxidase Peroxidase (Fe³⁺) Compound_I Compound I (O=Fe⁴⁺-P⁺) Peroxidase->Compound_I H₂O₂ H2O H₂O Compound_II Compound II (O=Fe⁴⁺-P) Compound_I->Compound_II Phenolic Substrate (AH₂) This compound 4-Aminoantipyrine Compound_II->Peroxidase Phenolic Substrate (AH₂) Phenol Phenol Quinoneimine Quinoneimine Dye (Colored Product) This compound->Quinoneimine Phenol->Quinoneimine

Caption: Peroxidase catalytic cycle and the this compound reaction pathway.

Experimental Workflow for Peroxidase Activity Assay

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - Phosphate Buffer - H₂O₂ Solution - Chromogenic Reagent Mix_Reagents Mix Buffer, Chromogenic Reagent, and H₂O₂ in Cuvette Reagent_Prep->Mix_Reagents Enzyme_Prep Prepare and Dilute Peroxidase Enzyme Add_Enzyme Initiate Reaction with Enzyme Enzyme_Prep->Add_Enzyme Equilibrate Equilibrate at 25°C Mix_Reagents->Equilibrate Equilibrate->Add_Enzyme Measure_Absorbance Measure Absorbance at 510 nm over Time Add_Enzyme->Measure_Absorbance Calculate_Rate Calculate Rate (ΔA/min) Measure_Absorbance->Calculate_Rate Determine_Activity Determine Peroxidase Activity Calculate_Rate->Determine_Activity

Caption: Experimental workflow for the this compound peroxidase assay.

Logical Relationship for Inhibitor Screening

Inhibitor_Screening Start Start with Standard Assay Conditions Add_Inhibitor Add Putative Inhibitor at Various Concentrations Start->Add_Inhibitor Control Run Control Reaction (without inhibitor) Start->Control Measure_Activity Measure Peroxidase Activity Add_Inhibitor->Measure_Activity Control->Measure_Activity Calculate_Inhibition Calculate % Inhibition Measure_Activity->Calculate_Inhibition Determine_IC50 Determine IC₅₀ Value Calculate_Inhibition->Determine_IC50 End Identify Potent Inhibitors Determine_IC50->End

References

High-Throughput Screening Assays Using 4-Aminoantipyrine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify novel modulators of biological targets. A key component of successful HTS is the availability of robust, sensitive, and cost-effective assay methodologies. 4-Aminoantipyrine (4-AAP), a chromogenic reagent, has proven to be a versatile tool in the development of colorimetric HTS assays, particularly for enzymes that produce or consume hydrogen peroxide (H₂O₂).

This document provides detailed application notes and protocols for HTS assays utilizing 4-Aminoantipyrine. It is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals engaged in enzyme inhibitor screening and characterization.

Principle of the 4-Aminoantipyrine Assay

The fundamental principle of the 4-AAP assay is the horseradish peroxidase (HRP)-catalyzed oxidative coupling of 4-AAP with a phenolic or anilinic compound in the presence of hydrogen peroxide. This reaction produces a stable, colored quinoneimine dye, the absorbance of which can be measured spectrophotometrically. The intensity of the color is directly proportional to the amount of hydrogen peroxide present, allowing for the quantification of H₂O₂-producing or -consuming enzymatic reactions. This method is readily adaptable to a microplate format, making it ideal for HTS applications.

The general reaction scheme is as follows:

Enzyme of Interest → H₂O₂ Production/Consumption

2 H₂O₂ + 4-Aminoantipyrine + Phenolic/Anilinic Compound --(HRP)--> Quinoneimine Dye + 4 H₂O

Applications in High-Throughput Screening

The versatility of the 4-AAP assay principle allows for its application in screening for inhibitors of a variety of enzymes. Key applications include:

  • Assays for H₂O₂-Producing Enzymes: This is the most common application, where the activity of an oxidase is monitored by measuring the rate of H₂O₂ production. Examples include:

    • Monoamine Oxidase (MAO-A and MAO-B)

    • Glucose Oxidase

    • Pyruvate Oxidase

  • Coupled Enzyme Assays: For enzymes that do not directly produce hydrogen peroxide, their activity can be measured by coupling their reaction to an H₂O₂-producing enzyme.

  • Assays for Peroxidase Activity: The assay can be used to directly measure the activity of peroxidases or to screen for their inhibitors.

Data Presentation: Quantitative Analysis of Enzyme Inhibitors

A primary application of 4-AAP based HTS assays is the identification and characterization of enzyme inhibitors. The potency of an inhibitor is typically expressed as its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following tables summarize IC₅₀ values for known inhibitors of Monoamine Oxidase (MAO) determined using 4-AAP based assays.

InhibitorTargetIC₅₀ ValueReference
IproniazidNon-selective MAO4.02 ± 0.06 µM
IproniazidNon-selective MAO37 µM (MAO-A), 42.5 µM (MAO-B)
ClorgylineMAO-A1.96 ± 0.09 nM
PargylineMAO-B13.40 ± 0.16 nM
XanthoangelolMAO-A43.4 µM
XanthoangelolMAO-B43.9 µM
4-HydroxyderricinMAO-B3.43 µM

Experimental Protocols

The following are detailed protocols for performing HTS assays using 4-Aminoantipyrine for Monoamine Oxidase and Glucose Oxidase. These protocols are designed for a 96-well microplate format but can be adapted to 384- or 1536-well plates with appropriate volume adjustments.

Application Note 1: High-Throughput Screening for Monoamine Oxidase (MAO) Inhibitors

1. Introduction

Monoamine oxidases (MAO-A and MAO-B) are important drug targets for the treatment of depression and neurodegenerative diseases. This protocol describes a continuous spectrophotometric HTS assay for MAO activity based on the oxidative deamination of a substrate, leading to the production of H₂O₂. The H₂O₂ is then used in a peroxidase-coupled reaction with 4-AAP and vanillic acid to produce a colored product.

2. Signaling Pathway & Assay Principle

MAO_Assay Substrate Amine Substrate (e.g., 4-(Trifluoromethyl)benzylamine) MAO Monoamine Oxidase (MAO-A or MAO-B) Substrate->MAO O₂ Aldehyde Aldehyde MAO->Aldehyde H2O2 Hydrogen Peroxide (H₂O₂) MAO->H2O2 HRP Horseradish Peroxidase (HRP) H2O2->HRP AAP 4-Aminoantipyrine AAP->HRP Vanillic_Acid Vanillic Acid Vanillic_Acid->HRP Dye Quinoneimine Dye (Absorbance at ~490 nm) HRP->Dye

Caption: Enzymatic cascade for the MAO HTS assay.

3. Materials and Reagents

  • Enzyme: Recombinant human MAO-A or MAO-B.

  • Substrate: 4-(Trifluoromethyl)benzylamine or other suitable MAO substrate.

  • Chromogenic Solution:

    • 4-Aminoantipyrine (4-AAP)

    • Vanillic acid

    • Horseradish Peroxidase (HRP)

  • Buffer: Potassium phosphate buffer (0.2 M, pH 7.6).

  • Test Compounds: Library of potential inhibitors dissolved in DMSO.

  • Positive Control: Known MAO inhibitor (e.g., clorgyline for MAO-A, pargyline for MAO-B).

  • Microplates: 96-well, clear, flat-bottom plates.

  • Microplate Reader: Capable of measuring absorbance at 490 nm.

4. Assay Protocol

  • Prepare Reagent Solutions:

    • Enzyme Solution: Dilute MAO-A or MAO-B in potassium phosphate buffer to the desired concentration (e.g., 0.5 mg/mL protein).

    • Substrate Solution: Prepare a 2.5 mM solution of 4-(Trifluoromethyl)benzylamine in potassium phosphate buffer.

    • Chromogenic Solution: Prepare a solution containing 0.5 mM 4-AAP, 1 mM vanillic acid, and 4 U/mL HRP in potassium phosphate buffer.

    • Test Compounds and Controls: Prepare serial dilutions of test compounds and positive controls in DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Assay Procedure:

    • Add 20 µL of test compound or control solution to the appropriate wells of the 96-well plate.

    • Add 120 µL of the enzyme solution to all wells and incubate for 20 minutes at 37°C.

    • To initiate the reaction, add 40 µL of the substrate solution and 40 µL of the chromogenic solution to all wells.

    • Immediately measure the absorbance at 490 nm in kinetic mode for 15-30 minutes, or as an endpoint reading after a fixed incubation time.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percent inhibition for each test compound concentration relative to the vehicle control (DMSO).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

5. Assay Validation and Troubleshooting

  • Z'-Factor: To assess the quality of the HTS assay, the Z'-factor should be calculated using the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Interference: Test compounds that are colored or that absorb at 490 nm may interfere with the assay. A counterscreen in the absence of the enzyme can identify such compounds.

  • Troubleshooting:

    • Low Signal: Increase enzyme or substrate concentration. Ensure the HRP is active.

    • High Background: Check for contamination of reagents with H₂O₂.

    • Poor Z'-Factor: Optimize enzyme, substrate, and reagent concentrations. Ensure consistent liquid handling.

Application Note 2: High-Throughput Screening for Glucose Oxidase Inhibitors

1. Introduction

Glucose oxidase is an enzyme that catalyzes the oxidation of glucose to gluconic acid and hydrogen peroxide. It has applications in biosensors and as a food preservative. This protocol outlines an HTS assay for identifying inhibitors of glucose oxidase.

2. Experimental Workflow

GO_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Reagents: - Glucose Oxidase - Glucose Solution - Chromogenic Solution (4-AAP, Phenol, HRP) - Test Compounds Dispense Dispense Test Compounds and Controls Reagents->Dispense Add_Enzyme Add Glucose Oxidase Dispense->Add_Enzyme Incubate_1 Incubate Add_Enzyme->Incubate_1 Add_Sub_Chrom Add Glucose and Chromogenic Solution Incubate_1->Add_Sub_Chrom Incubate_2 Incubate Add_Sub_Chrom->Incubate_2 Read_Abs Read Absorbance at 500 nm Incubate_2->Read_Abs Calc_Inhibition Calculate % Inhibition Read_Abs->Calc_Inhibition Plot_Curves Plot Dose-Response Curves Calc_Inhibition->Plot_Curves Det_IC50 Determine IC₅₀ Values Plot_Curves->Det_IC50

Troubleshooting & Optimization

Troubleshooting color instability in Ampyrone assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Ampyrone-based colorimetric assays, with a specific focus on color instability.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound (4-AAP) assay?

The this compound assay is a colorimetric method used to detect hydrogen peroxide (H₂O₂) or the activity of peroxidase enzymes. In the presence of horseradish peroxidase (HRP), 4-aminoantipyrine (4-AAP, also known as this compound) and a phenolic compound undergo oxidative coupling with H₂O₂ to form a colored quinoneimine dye. The intensity of the color, typically measured between 490-510 nm, is proportional to the amount of H₂O₂ or peroxidase activity in the sample.[1][2]

Q2: My assay has no color development, or the signal is very weak. What are the possible causes?

Several factors can lead to a lack of color development:

  • Reagent Omission or Degradation: Ensure all reagents (4-AAP, phenolic compound, H₂O₂, peroxidase) were added in the correct order and have not expired. Hydrogen peroxide solutions are particularly prone to degradation.

  • Incorrect Reagent Preparation: Double-check all calculations and dilutions. Errors in buffer preparation, such as incorrect pH, can inhibit the enzymatic reaction.

  • Inactive Enzyme: The peroxidase may have lost its activity due to improper storage or handling.

  • Presence of Inhibitors: The sample itself may contain substances that inhibit the peroxidase enzyme.

Q3: The color in my assay wells is fading rapidly. What could be causing this?

Rapid color fading is a common issue and can be attributed to:

  • Instability of the Quinoneimine Dye: The colored product itself can be unstable and prone to degradation, especially under suboptimal pH conditions or upon exposure to light.

  • Presence of Reducing Agents: Substances in the sample that have reducing properties can react with the colored dye and convert it back to a colorless form.

  • High Concentrations of H₂O₂: Excess hydrogen peroxide can lead to substrate inhibition of the peroxidase and can also contribute to the degradation of the colored product.

Q4: I am observing a high background signal in my blank wells. What should I do?

A high background signal can be caused by:

  • Contaminated Reagents: One or more of your reagents may be contaminated with a substance that promotes color formation.

  • Spontaneous Oxidation: In some cases, 4-AAP and the phenolic compound can slowly oxidize in the absence of peroxidase, leading to a gradual increase in background color. This is sometimes referred to as "substrate drift."

  • Light Exposure: Prolonged exposure of the reagents or the reaction mixture to light can promote non-enzymatic color formation.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to color instability in this compound assays.

Problem 1: No or Low Color Development
Possible Cause Suggested Solution
Reagent Issue Prepare fresh reagents, especially the hydrogen peroxide solution. Verify the activity of the peroxidase enzyme using a known positive control.
Incorrect Assay Conditions Optimize the pH of the reaction buffer (typically between 6.0 and 7.5). Ensure the assay is performed at the optimal temperature for the peroxidase being used.
Enzyme Inhibition Prepare a sample spike with a known amount of analyte to check for matrix effects. If inhibition is suspected, sample dilution or purification may be necessary.
Problem 2: Rapid Color Fading
Possible Cause Suggested Solution
Dye Instability Read the absorbance immediately after the desired incubation time. Protect the plate from light during incubation and reading. Consider using a stabilizing agent if the problem persists.
Presence of Reducing Agents Test for the presence of reducing agents in the sample. Sample pretreatment steps, such as dialysis or size-exclusion chromatography, may be required to remove interfering substances.
Excess Hydrogen Peroxide Titrate the hydrogen peroxide concentration to find the optimal level that gives a stable signal without causing inhibition or dye degradation.
Problem 3: High Background Signal
Possible Cause Suggested Solution
Reagent Contamination Use high-purity water and clean labware to prepare all reagents. Prepare fresh reagents and store them properly, protected from light.
Non-Enzymatic Oxidation Prepare the final reaction mixture immediately before use. Minimize the incubation time to what is necessary for sufficient color development.
Light-Induced Color Formation Perform the assay in a low-light environment and use opaque microplates if possible.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for this compound assays.

Table 1: Optimal Reaction Conditions

Parameter Optimal Range Notes
pH 6.0 - 7.5The optimal pH can vary depending on the specific peroxidase and phenolic compound used.
Temperature 20 - 37 °CHigher temperatures can increase the reaction rate but may also lead to faster enzyme denaturation and color fading.
Wavelength for Absorbance 490 - 510 nmThe exact maximum absorbance can vary slightly depending on the phenolic compound used.

Table 2: Kinetic Parameters for Horseradish Peroxidase (HRP)

Substrate Kₘ (mM) kcat (s⁻¹)
Phenol0.5820.9
Hydrogen Peroxide1.09-

Kₘ (Michaelis constant) and kcat (catalytic constant) values are indicative and can vary with experimental conditions.[1][3]

Experimental Protocols

Protocol 1: Standard this compound Assay
  • Prepare Reagents:

    • Phosphate Buffer (100 mM, pH 7.0)

    • 4-Aminoantipyrine (4-AAP) Solution (24 mM in buffer)

    • Phenolic Compound Solution (e.g., 100 mM Phenol in buffer)

    • Horseradish Peroxidase (HRP) Solution (1 U/mL in buffer)

    • Hydrogen Peroxide (H₂O₂) Solution (10 mM in buffer)

  • Assay Procedure:

    • To each well of a 96-well plate, add:

      • 50 µL of sample or standard

      • 25 µL of 4-AAP solution

      • 25 µL of phenolic compound solution

      • 25 µL of HRP solution

    • Incubate at room temperature for 5 minutes.

    • Initiate the reaction by adding 25 µL of H₂O₂ solution.

    • Incubate for 10-20 minutes at room temperature, protected from light.

    • Read the absorbance at 510 nm.

Protocol 2: Testing for Interfering Substances
  • Prepare two sets of samples:

    • Set A: Sample alone

    • Set B: Sample spiked with a known concentration of H₂O₂.

  • Run the standard this compound assay on both sets of samples.

  • Analyze the results:

    • If Set A shows significant color, it may contain endogenous peroxidase or other oxidizing agents.

    • If the color development in Set B is significantly lower than a standard with the same H₂O₂ concentration, the sample likely contains inhibitors.

    • If the color in either set fades rapidly, the sample may contain reducing agents.

Protocol 3: Evaluating Color Stability
  • Perform the this compound assay as described in Protocol 1.

  • Measure the absorbance at multiple time points after the addition of H₂O₂ (e.g., every 2 minutes for 30 minutes).

  • Plot absorbance versus time. A stable reaction will show a plateau, while an unstable reaction will show a peak followed by a decline in absorbance.

Visualizations

Ampyrone_Assay_Pathway cluster_coupling Oxidative Coupling H2O2 Hydrogen Peroxide (H₂O₂) HRP Horseradish Peroxidase (HRP) H2O2->HRP activates Phenol Phenolic Compound HRP->Phenol oxidizes AAP 4-Aminoantipyrine (4-AAP) HRP->AAP oxidizes Quinoneimine Colored Quinoneimine Dye Phenol->Quinoneimine AAP->Quinoneimine

Caption: The reaction pathway of the this compound assay.

Troubleshooting_Workflow Start Color Instability Observed Problem Define the Problem Start->Problem NoColor No/Low Color Problem->NoColor Fading Rapid Fading Problem->Fading HighBg High Background Problem->HighBg CheckReagents Check Reagents (Freshness, Concentration) NoColor->CheckReagents CheckInterference Test for Interference (Inhibitors, Reducers) Fading->CheckInterference HighBg->CheckReagents CheckConditions Verify Assay Conditions (pH, Temp) CheckReagents->CheckConditions CheckConditions->CheckInterference Solution Implement Solution CheckInterference->Solution End Stable Assay Solution->End

Caption: A general workflow for troubleshooting color instability.

Problem_Solution_Relationships cluster_problems Observed Problems cluster_causes Potential Causes cluster_solutions Solutions P1 No Color Development C1 Reagent Degradation P1->C1 C2 Enzyme Inhibition P1->C2 P2 Rapid Color Fading C3 Reducing Agents in Sample P2->C3 C4 Dye Instability P2->C4 P3 High Background C5 Reagent Contamination P3->C5 C6 Non-enzymatic Oxidation P3->C6 S1 Prepare Fresh Reagents C1->S1 S2 Optimize Assay Conditions C2->S2 S3 Sample Pre-treatment C2->S3 C3->S3 C4->S2 S4 Read Plate Immediately C4->S4 S5 Use High-Purity Reagents C5->S5 C6->S1 S6 Minimize Light Exposure C6->S6

Caption: Relationships between problems, causes, and solutions.

References

Technical Support Center: Optimizing the 4-Aminoantipyrine-Phenol Reaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the 4-aminoantipyrine (4-AAP) reaction with phenols.

Frequently Asked Questions (FAQs)

1. What is the optimal pH for the 4-aminoantipyrine reaction with phenol?

The optimal pH for the reaction between 4-aminoantipyrine and phenol is in the alkaline range. For maximal color stability, a pH range of 9.4 to 10.2 is recommended. The US EPA Method 420.1 specifies a pH of 10 for this reaction.[1]

2. How does the substituent on the phenol affect the optimal pH?

3. What is the role of the oxidizing agent in this reaction?

An oxidizing agent is essential to facilitate the oxidative coupling between 4-aminoantipyrine and the phenol. Potassium ferricyanide is the most commonly used oxidizing agent for this reaction.

4. Why is a high pH necessary for this reaction?

A high pH is required to deprotonate the phenol, making it more susceptible to electrophilic attack. The alkaline conditions also facilitate the oxidative coupling reaction and help to prevent the formation of an undesirable byproduct called antipyrine red.[2]

5. Can this method be used to differentiate between different phenols?

No, this method cannot be used to differentiate between different kinds of phenols. The color response of phenolic materials with 4-aminoantipyrine is not the same for all compounds. Therefore, results are typically reported as "total phenols" or "phenol equivalents," with phenol being used as the standard.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or low color development Incorrect pH.Ensure the reaction pH is within the optimal alkaline range (typically 9.4-10.2 for phenol). Use a calibrated pH meter to verify.
Inactive or insufficient oxidizing agent.Prepare a fresh solution of potassium ferricyanide. Ensure the correct concentration is used as specified in the protocol.
Presence of reducing agents in the sample.Certain substances can interfere with the reaction. A preliminary distillation of the sample may be necessary to remove interfering materials.[1]
Phenol has a substituent at the para position.The reaction typically occurs at the para position to the hydroxyl group. If this position is blocked by certain substituents (e.g., alkyl, aryl, nitro), the reaction may not proceed or will yield different products.[3]
Unstable color / Fading color Non-optimal pH.The stability of the colored product is pH-dependent. Ensure the pH is buffered within the optimal range. The maximum stability of the color produced is in the pH range of 9.4-10.2.
Presence of interfering substances.Sample matrix effects can lead to color instability. Consider sample cleanup steps like distillation or solid-phase extraction.
Instability of the colored product itself.The instability of the reading can also depend on the availability of oxidizing agents in the solution and the chemical nature of the substituted phenols.[4]
High background or blank reading Contaminated reagents or glassware.Use high-purity water and reagents. Thoroughly clean all glassware.
Formation of antipyrine red.This can occur at a lower pH. Ensure the reaction is performed at a sufficiently high pH.[2]
Precipitate formation High concentrations of phenol or reagents.Dilute the sample or reagent concentrations.
Reaction with certain para-substituted phenols.Some p-alkylphenols can produce a precipitate when reacting with 4-aminoantipyrine.[3]

Quantitative Data Summary

The optimal pH for the 4-aminoantipyrine reaction can vary depending on the specific phenolic compound being analyzed. The following table summarizes the optimal pH values for a few selected phenols.

Phenolic CompoundOptimal pH
Phenol9.4 - 10.2
Catechol9.4 - 10.2
4-Chlorophenol (4-CP)7.9
4-Nitrophenol (4-NP)7.0

Experimental Protocols

Protocol for Determining Optimal pH

This protocol outlines the steps to determine the optimal pH for the reaction of a specific phenolic compound with 4-aminoantipyrine.

  • Preparation of Reagents:

    • Phenolic Compound Stock Solution (e.g., 100 mg/L): Dissolve 10 mg of the phenolic compound in 100 mL of deionized water.

    • 4-Aminoantipyrine Solution (2% w/v): Dissolve 2 g of 4-aminoantipyrine in 100 mL of deionized water.

    • Potassium Ferricyanide Solution (8% w/v): Dissolve 8 g of potassium ferricyanide in 100 mL of deionized water.

    • Buffer Solutions: Prepare a series of buffer solutions covering a pH range from 7.0 to 11.0 (e.g., phosphate buffer for pH 7-8, borate buffer for pH 8-10, and carbonate-bicarbonate buffer for pH 10-11).

  • Experimental Procedure:

    • Set up a series of test tubes or cuvettes.

    • To each tube, add a fixed volume of the phenolic compound stock solution (e.g., 1 mL).

    • Add a fixed volume of one of the buffer solutions to each tube to achieve a range of final pH values.

    • Add a fixed volume of the 4-aminoantipyrine solution (e.g., 0.5 mL) to each tube and mix well.

    • Initiate the reaction by adding a fixed volume of the potassium ferricyanide solution (e.g., 0.5 mL) to each tube and mix immediately.

    • Allow the color to develop for a specified time (e.g., 15 minutes).

    • Measure the absorbance of each solution at the wavelength of maximum absorbance for the colored product (typically around 510 nm for phenol).

    • Prepare a blank for each pH value containing all reagents except the phenolic compound. Subtract the blank absorbance from the sample absorbance.

  • Data Analysis:

    • Plot the corrected absorbance values against the corresponding pH values.

    • The pH that yields the highest absorbance is the optimal pH for the reaction under the tested conditions.

Visualizations

Reaction Mechanism: Oxidative Coupling

ReactionMechanism cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Phenol Phenol Product Colored Quinoneimine Dye Phenol->Product FourAAP 4-Aminoantipyrine FourAAP->Product Oxidant Oxidizing Agent (e.g., K3[Fe(CN)6]) Oxidant->Product Oxidative Coupling Alkaline Alkaline pH Alkaline->Product

Caption: Oxidative coupling of phenol and 4-aminoantipyrine.

Experimental Workflow: pH Optimization

Workflow start Start prep_reagents Prepare Reagents: - Phenolic Compound Stock - 4-AAP Solution - Oxidizing Agent - Buffer Series (pH 7-11) start->prep_reagents setup_rxn Set up Reaction Tubes with varying pH buffers prep_reagents->setup_rxn add_phenol Add Phenolic Compound setup_rxn->add_phenol add_4aap Add 4-Aminoantipyrine add_phenol->add_4aap add_oxidant Add Oxidizing Agent (Initiate Reaction) add_4aap->add_oxidant develop_color Allow Color Development (e.g., 15 min) add_oxidant->develop_color measure_abs Measure Absorbance at λmax develop_color->measure_abs plot_data Plot Absorbance vs. pH measure_abs->plot_data determine_optimum Determine Optimal pH plot_data->determine_optimum end End determine_optimum->end

Caption: Workflow for determining the optimal reaction pH.

References

Interference of reducing agents in Ampyrone-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the interference of reducing agents in Ampyrone-based (Trinder) assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of an this compound-based (Trinder) assay?

A1: this compound-based assays are colorimetric methods used to quantify hydrogen peroxide (H₂O₂) or analytes that produce H₂O₂ through an enzymatic reaction. The fundamental principle involves the oxidative coupling of 4-aminoantipyrine (this compound or 4-AAP) with a phenolic or anilinic compound in the presence of H₂O₂ and a peroxidase enzyme, typically horseradish peroxidase (HRP). This reaction produces a colored quinoneimine dye, and the intensity of the color, measured spectrophotometrically, is directly proportional to the concentration of the analyte.[1]

Here is a diagram illustrating the general reaction pathway:

Analyte Analyte H2O2 Hydrogen Peroxide (H₂O₂) Analyte->H2O2 O₂ Enzyme Oxidase Enzyme Dye Colored Quinoneimine Dye H2O2->Dye HRP HRP Horseradish Peroxidase (HRP) This compound This compound (4-AAP) This compound->Dye Phenol Phenolic Compound Phenol->Dye

Figure 1: General principle of the this compound-based (Trinder) reaction.

Q2: How do reducing agents interfere with this compound-based assays?

A2: Reducing agents are chemical compounds that donate electrons to other substances. In the context of an this compound-based assay, their presence can lead to inaccurate results, typically an underestimation of the analyte concentration. The primary mechanisms of interference are:

  • Reduction of the Quinoneimine Dye: The colored product of the Trinder reaction, a quinoneimine dye, is an oxidized molecule. Reducing agents present in the sample can chemically reduce this dye back to a colorless form. This effectively bleaches the color and leads to a lower absorbance reading, resulting in a falsely low calculated concentration of the analyte.[2][3]

  • Reaction with Hydrogen Peroxide: Some reducing agents can directly react with and consume the hydrogen peroxide generated in the initial enzymatic reaction. This reduces the amount of H₂O₂ available to participate in the color-forming reaction with this compound, again leading to an underestimation of the analyte.

  • Inhibition of Peroxidase Activity: Although less common, high concentrations of certain reducing agents may interfere with the catalytic activity of the horseradish peroxidase (HRP) enzyme itself.

The following diagram illustrates the points of interference:

cluster_assay This compound Assay Pathway Analyte Analyte H2O2 H2O2 Analyte->H2O2 Enzyme Dye Dye H2O2->Dye HRP, this compound, Phenol ReducingAgent Reducing Agent ReducingAgent->H2O2 Consumes H₂O₂ ReducingAgent->Dye Reduces Dye (loss of color)

Figure 2: Mechanisms of reducing agent interference in this compound-based assays.

Q3: Which common laboratory reducing agents are known to cause interference?

A3: Several reducing agents commonly used in buffers for protein and cell-based experiments can interfere with this compound-based assays. These include:

  • Dithiothreitol (DTT)

  • β-mercaptoethanol (BME)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • N-acetylcysteine (NAC) [4][5]

  • Glutathione (GSH)

The degree of interference can vary depending on the specific reducing agent, its concentration in the sample, and the pH of the assay buffer.[2][6]

Q4: My assay results are lower than expected, and I suspect interference from a reducing agent. How can I confirm this?

A4: To determine if a reducing agent is interfering with your assay, you can perform the following control experiments:

  • Spike-in Experiment: Add a known concentration of the suspected reducing agent to a standard sample with a known analyte concentration. A significant decrease in the measured analyte concentration compared to the standard without the reducing agent indicates interference.

  • Blank Measurement: Measure the absorbance of a blank sample containing the reducing agent and all assay reagents except the analyte. A change in the baseline absorbance may indicate a direct reaction between the reducing agent and the assay reagents.

  • Dose-Response Curve: Prepare a series of standards containing a fixed analyte concentration but varying concentrations of the reducing agent. This will help you determine the concentration at which the reducing agent begins to significantly affect the assay signal.

Q5: What are the recommended methods to eliminate or minimize interference from reducing agents?

A5: There are several strategies to mitigate the effects of reducing agents in your this compound-based assay. The best approach will depend on your specific sample type and experimental workflow.

  • Sample Dilution: If the concentration of your analyte is high enough, you may be able to dilute your sample to a point where the concentration of the interfering reducing agent is too low to significantly affect the assay.

  • Use of an Alternative, Less Interfering Reducing Agent: If a reducing agent is necessary for sample stability, consider using one that is less likely to interfere. TCEP is often a good alternative to DTT and BME as it is more stable and can be less reactive in certain assay conditions.[7]

  • Removal of the Reducing Agent Prior to the Assay: This is often the most effective method. Common techniques include:

    • Dialysis or Buffer Exchange: Effective for removing small molecules like reducing agents from protein samples.[8][9]

    • Desalting Columns (Spin Columns): A rapid method for removing small molecules from samples.[6]

    • Protein Precipitation: Methods like acetone or trichloroacetic acid (TCA) precipitation can be used to separate proteins from interfering small molecules.[1][10]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no color development Presence of a reducing agent in the sample.1. Perform a spike-in control experiment to confirm interference. 2. Implement a method to remove the reducing agent (see Q5 and Experimental Protocols). 3. If possible, dilute the sample to reduce the concentration of the interfering substance.
Degradation of H₂O₂ or peroxidase.1. Prepare fresh H₂O₂ and peroxidase solutions. 2. Ensure proper storage of reagents.
High background signal in blank samples Contamination of reagents with a substance that reacts with the this compound system.1. Use high-purity water and reagents. 2. Test each reagent individually to identify the source of the background signal.
Intrinsic color of the sample.1. Run a sample blank (sample + all reagents except one of the color-forming components like this compound or HRP) and subtract its absorbance from the test samples.
Inconsistent or non-reproducible results Variable concentrations of interfering substances between samples.1. Standardize sample preparation to ensure consistent levels of any necessary additives. 2. Implement a robust method for removing interfering substances from all samples before the assay.
Pipetting errors or temperature fluctuations.1. Ensure accurate pipetting and consistent incubation times and temperatures for all samples.

Quantitative Data on Interference

While specific quantitative data for the interference of every reducing agent in all this compound-based assays is not extensively published, studies on similar peroxidase-based assays provide valuable insights. For example, in Trinder-based clinical chemistry assays, N-acetylcysteine (NAC) has been shown to cause significant negative interference at concentrations achievable during therapeutic use. The degree of interference is concentration-dependent.

Assay NAC Concentration Causing ≥10% Inhibition
Triglycerides570 mg/L
Cholesterol740 mg/L
Enzymatic Creatinine790 mg/L
Uric Acid1100 mg/L
HDL-Cholesterol1760 mg/L
LDL-Cholesterol2900 mg/L
Data adapted from studies on NAC interference in Roche Diagnostics Trinder-based assays.[5]

Researchers should be aware that common laboratory concentrations of reducing agents (e.g., 1-5 mM DTT) are likely to cause significant interference.

Experimental Protocols

Protocol 1: Removal of Reducing Agents using Desalting Spin Columns

This protocol is suitable for rapid buffer exchange to remove small molecule reducing agents from protein samples prior to performing an this compound-based assay.

Materials:

  • Desalting spin columns with an appropriate molecular weight cutoff (MWCO) (e.g., 5-10 kDa for most proteins).

  • Assay buffer (without reducing agents).

  • Microcentrifuge.

  • Collection tubes.

Procedure:

  • Column Equilibration:

    • Remove the storage buffer from the spin column by centrifugation according to the manufacturer's instructions.

    • Add the assay buffer to the column and centrifuge again. Repeat this step 2-3 times to ensure the column is fully equilibrated with the assay buffer.

  • Sample Loading:

    • Place the equilibrated spin column into a new collection tube.

    • Slowly apply your sample containing the reducing agent to the center of the resin bed.

  • Elution:

    • Centrifuge the column according to the manufacturer's recommendations. The eluate in the collection tube will contain your protein sample, now free of the reducing agent.

  • Assay:

    • Use the eluate directly in your this compound-based assay.

Workflow for Reducing Agent Removal using a Spin Column:

Start Sample with Reducing Agent Equilibrate Equilibrate Spin Column with Assay Buffer Start->Equilibrate Load Load Sample onto Column Equilibrate->Load Centrifuge Centrifuge Load->Centrifuge Collect Collect Eluate (Sample without Reducing Agent) Centrifuge->Collect Assay Perform this compound Assay Collect->Assay

Figure 3: Workflow for removing reducing agents using a desalting spin column.

Protocol 2: Removal of Reducing Agents by Acetone Precipitation

This protocol is useful for concentrating protein samples while simultaneously removing interfering small molecules.

Materials:

  • Cold acetone (-20°C).

  • Microcentrifuge.

  • Assay buffer.

Procedure:

  • Precipitation:

    • Chill your protein sample on ice.

    • Add 4 volumes of cold (-20°C) acetone to your sample.

    • Vortex briefly and incubate at -20°C for 60 minutes.

  • Pelleting:

    • Centrifuge at 13,000-15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Carefully decant and discard the supernatant, which contains the reducing agent.

  • Washing:

    • Gently add cold acetone to the pellet without disturbing it and centrifuge again for 5 minutes at 4°C. This step helps to remove any remaining contaminants.

    • Carefully discard the supernatant.

  • Resuspension:

    • Air-dry the pellet for a few minutes to remove residual acetone. Do not over-dry, as this can make resuspension difficult.

    • Resuspend the protein pellet in a suitable volume of your assay buffer.

  • Assay:

    • Use the resuspended protein solution in your this compound-based assay.

Note: Protein recovery can be variable with precipitation methods. It is advisable to test the method on a non-critical sample first to optimize recovery.

References

How to minimize background signal in Ampyrone assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to help minimize background signal in Ampyrone-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of the this compound assay?

The this compound assay is a colorimetric method commonly used to measure hydrogen peroxide (H₂O₂) or the activity of H₂O₂-producing enzymes (oxidases). The reaction involves the enzyme horseradish peroxidase (HRP), which catalyzes the oxidative coupling of this compound (4-aminoantipyrine) with a phenolic compound (e.g., phenol, TOOS, or 3,5-dichloro-2-hydroxybenzenesulfonic acid - DHBS) in the presence of H₂O₂. This reaction produces a stable, colored quinoneimine dye, the absorbance of which is measured spectrophotometrically (typically between 500-550 nm) and is proportional to the amount of H₂O₂ in the sample.

Q2: What are the primary sources of high background signal in an this compound assay?

High background can originate from several sources:

  • Reagent Instability or Contamination: The this compound reagent or the phenolic compound can auto-oxidize, especially when exposed to light or trace metal contaminants, leading to spontaneous color formation. Contamination of buffers or water with oxidizing or reducing agents is also a common cause.[1][2][3]

  • Endogenous Peroxidase Activity: If you are using biological samples like cell lysates or tissue homogenates, they may contain endogenous peroxidases that can catalyze the reaction independently of your target enzyme, resulting in a false-positive signal.[4][5][6]

  • Sample Matrix Interference: Components within the sample itself can interfere. This includes colored compounds that absorb light at the detection wavelength or reducing agents (e.g., thiols like DTT or glutathione) that can react with the oxidized dye product, affecting the final signal.[7][8]

  • Sub-optimal Assay Conditions: Overly long incubation times, high temperatures, or incorrect pH can promote the non-enzymatic, spontaneous reaction of the assay components.[4][8]

Q3: How can I be sure my reagents are not the source of the high background?

Always run a "reagent blank" control. This control should contain all assay components (buffer, this compound, phenolic compound, HRP) but no sample or standard. If this well develops significant color, it points to an issue with one or more of your reagents. It is recommended to use freshly prepared reagents for each experiment.[3] If you suspect contamination, use high-purity water and newly prepared buffers.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter and provides actionable solutions.

Problem Potential Cause Recommended Solution
High background in all wells, including the "no H₂O₂" blank. Reagent contamination or degradation.Prepare fresh reagents (this compound, phenol/DHBS, HRP solution) using high-purity water. Protect the this compound and phenolic compound solutions from light.[8]
Assay incubation time is too long or the temperature is too high.Reduce the incubation time or perform the incubation at a lower temperature (e.g., room temperature instead of 37°C). Monitor the reaction kinetically to determine the optimal endpoint before the background signal becomes excessive.
High background only in wells containing the biological sample (even without the target analyte). Endogenous peroxidase activity in the sample.Include a control where the sample is added to the reaction mixture without the addition of exogenous HRP. If a signal develops, endogenous peroxidases are present. Inactivate them by pre-treating the sample with a peroxidase inhibitor like sodium azide (NaN₃) or by gentle heat treatment, ensuring the stability of your target analyte.[5][6]
The sample itself is colored and absorbs at the detection wavelength.Run a "sample blank" containing only the sample and buffer. Subtract the absorbance of this blank from your final sample readings.
Signal is lower than expected or decreases over time. Presence of reducing agents in the sample (e.g., DTT, β-mercaptoethanol, glutathione).These agents can reduce the colored quinoneimine dye back to a colorless form.[7][8] If possible, remove these agents before the assay (e.g., via dialysis or a desalting column). Alternatively, their effect can be mitigated by pre-treating the sample with a mild oxidizing agent.[7]
High variability between replicate wells. Pipetting errors or insufficient mixing.Use calibrated pipettes and ensure thorough mixing of reagents in a master mix before dispensing into wells. Mix the plate gently after adding the final reagent.[3]
Plate was read too long after the stop solution was added.Read the plate immediately after stopping the reaction, as the signal can continue to develop or degrade over time.[2]

Quantitative Data Summary: Optimizing Signal-to-Noise Ratio

Optimizing the concentration of assay components is critical for maximizing the specific signal while minimizing background. The ideal concentrations can vary depending on the sample type and expected H₂O₂ concentration.

ParameterLow ConcentrationOptimal Range (Typical Starting Point)High ConcentrationEffect on BackgroundEffect on Signal
HRP May limit reaction rate.0.1 - 0.5 U/mLCan increase background due to trace impurities or spontaneous oxidation.IncreasesPlateaus, then may decrease due to substrate inhibition.
This compound May limit signal generation.0.2 - 0.5 mMCan lead to high background from auto-oxidation.Significantly IncreasesPlateaus
Phenolic Compound (e.g., DHBS) May limit signal generation.1 - 2 mMCan increase background.IncreasesPlateaus
Incubation Time Insufficient signal development.15 - 30 minutesPromotes non-specific color development.Significantly IncreasesPlateaus, then may decrease due to product instability.
pH Sub-optimal for HRP activity.6.0 - 7.5Can inhibit HRP and promote reagent degradation.Can IncreaseOptimal within this range; decreases outside of it.

Experimental Protocols

Detailed Protocol for H₂O₂ Quantification

This protocol provides a general workflow for measuring H₂O₂ in a 96-well plate format.

1. Reagent Preparation:

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 6.5.
  • This compound Solution: 10 mM 4-aminoantipyrine in assay buffer. Store protected from light.
  • DHBS Solution: 20 mM 3,5-dichloro-2-hydroxybenzenesulfonic acid in assay buffer. Store protected from light.
  • HRP Stock Solution: 100 U/mL Horseradish Peroxidase in assay buffer. Store at 4°C.
  • H₂O₂ Standard: Prepare a 1 mM H₂O₂ stock solution in assay buffer. The concentration should be verified by measuring its absorbance at 240 nm (molar extinction coefficient ε₂₄₀ = 43.6 M⁻¹cm⁻¹). Create a standard curve by serially diluting the stock solution (e.g., from 100 µM down to 0 µM).

2. Assay Procedure:

  • Prepare Reaction Master Mix: For each 100 µL reaction, prepare a master mix containing:
  • 70 µL Assay Buffer
  • 10 µL this compound Solution (Final concentration: 1 mM)
  • 10 µL DHBS Solution (Final concentration: 2 mM)
  • 5 µL HRP Stock Solution (Final concentration: 5 U/mL)
  • Set up the Plate:
  • Add 5 µL of your H₂O₂ standards or samples to appropriate wells.
  • Add 5 µL of buffer to blank and control wells.
  • Important: Include a "No-HRP" control for each sample to check for endogenous peroxidase activity.
  • Initiate the Reaction: Add 95 µL of the Reaction Master Mix to each well.
  • Incubate: Incubate the plate for 15-30 minutes at room temperature, protected from light.
  • Measure Absorbance: Read the absorbance at 510 nm using a microplate reader.

3. Data Analysis:

  • Subtract the absorbance of the zero H₂O₂ standard (blank) from all other readings.
  • Plot the corrected absorbance values for the H₂O₂ standards against their concentrations to generate a standard curve.
  • Use the equation from the linear regression of the standard curve to calculate the H₂O₂ concentration in your samples.

Visualizations

This compound Assay Reaction Pathway

Ampyrone_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products H2O2 Hydrogen Peroxide (H₂O₂) HRP Horseradish Peroxidase (HRP) H2O2->HRP This compound This compound This compound->HRP Phenol Phenolic Compound (e.g., DHBS) Phenol->HRP Quinoneimine Colored Quinoneimine Dye (Absorbance at ~510 nm) HRP->Quinoneimine Oxidative Coupling Water Water (H₂O) HRP->Water

Caption: Reaction mechanism of the HRP-catalyzed this compound assay.

Troubleshooting Workflow for High Background Signal

Troubleshooting_Workflow Start High Background Signal Detected CheckReagentBlank Is the 'Reagent Blank' (no sample/standard) high? Start->CheckReagentBlank CheckSampleBlank Is the 'Sample Blank' (sample, no HRP/reagents) high? CheckReagentBlank->CheckSampleBlank No ReagentIssue Potential Reagent Contamination/Degradation CheckReagentBlank->ReagentIssue Yes SampleIssue Potential Endogenous Peroxidase or Color Interference CheckSampleBlank->SampleIssue Yes OptimizeConditions Background likely due to Assay Conditions CheckSampleBlank->OptimizeConditions No Sol_Reagents Solution: 1. Prepare fresh reagents. 2. Protect from light. 3. Use high-purity water. ReagentIssue->Sol_Reagents Sol_Sample Solution: 1. Run sample-minus-HRP control. 2. Use peroxidase inhibitors. 3. Subtract sample blank absorbance. SampleIssue->Sol_Sample Sol_Conditions Solution: 1. Reduce incubation time. 2. Lower incubation temperature. 3. Optimize reagent concentrations. OptimizeConditions->Sol_Conditions End Problem Resolved Sol_Reagents->End Sol_Sample->End Sol_Conditions->End

Caption: A step-by-step workflow for diagnosing high background.

References

Technical Support Center: The Effect of Temperature on Ampyrone Reaction Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of temperature on Ampyrone (4-aminoantipyrine, 4-AAP) reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the this compound reaction?

The optimal temperature for the this compound reaction, which is typically catalyzed by peroxidase, varies depending on the source of the enzyme. For horseradish peroxidase (HRP), a commonly used enzyme, the optimal temperature is generally around 40°C.[1][2][3] However, peroxidases from other sources may exhibit different optimal temperatures, for instance, peroxidase from Brassica oleracea has an optimum temperature of 50°C.[1] It is crucial to determine the optimal temperature for the specific peroxidase being used in your experiments.

Q2: How does temperature affect the rate of the this compound reaction?

Temperature has a significant effect on the rate of the this compound reaction. As the temperature increases from a low value, the reaction rate will increase. This is because higher temperatures lead to more frequent collisions between the enzyme and substrate molecules, with more molecules having sufficient energy to overcome the activation energy barrier. However, once the temperature exceeds the optimum, the reaction rate begins to decline sharply. This is due to the thermal denaturation of the peroxidase enzyme, where the enzyme loses its three-dimensional structure and, consequently, its catalytic activity.[4]

Q3: My reaction is not producing the expected color, or the color is unstable. Could temperature be the issue?

Yes, temperature can be a major factor. If the temperature is too low, the reaction rate will be very slow, leading to weak color development within the expected timeframe. Conversely, if the temperature is too high (above the optimum), the peroxidase enzyme may be denaturing, leading to a lower than expected or no color change. Furthermore, the stability of the final quinoneimine dye can also be temperature-dependent, with higher temperatures potentially leading to faster degradation of the colored product.[5]

Q4: Can I perform the this compound assay at room temperature?

While the this compound assay can be performed at room temperature (typically 20-25°C), it is important to maintain a consistent temperature throughout the experiment and between different experimental runs to ensure reproducibility.[6] Keep in mind that at room temperature, the reaction rate will be slower than at the optimal temperature. If high sensitivity is required, incubating the reaction at the optimal temperature is recommended.

Q5: What is the activation energy of the peroxidase-catalyzed this compound reaction?

The activation energy (Ea) is the minimum energy required for the reaction to occur. For the peroxidase-catalyzed oxidation of substrates, the activation energy can be determined experimentally by measuring the reaction rate at different temperatures and constructing an Arrhenius plot. For peroxidase from Brassica chinensis L., the activation energy of the catalytic reaction has been reported to be 35.34 kJ/mol.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no color development The reaction temperature is too low, resulting in a very slow reaction rate.Ensure your reaction is incubated at the optimal temperature for your specific peroxidase (e.g., ~40°C for HRP). Use a calibrated water bath or incubator for precise temperature control.
The peroxidase enzyme has been denatured due to exposure to high temperatures.Always store your peroxidase enzyme at the recommended temperature (typically 2-8°C or frozen). Avoid repeated freeze-thaw cycles. Prepare fresh enzyme dilutions for each experiment.
Inconsistent results between experiments Fluctuations in ambient temperature are affecting the reaction rate.[6]Perform all incubations in a temperature-controlled environment (e.g., water bath, incubator). Allow all reagents to reach the desired reaction temperature before initiating the reaction.[6]
Rapid fading of the colored product The temperature of the reaction or measurement is too high, leading to instability of the quinoneimine dye.After the incubation at the optimal temperature, consider stopping the reaction (e.g., by adding a stopping reagent if applicable) and measuring the absorbance at a controlled, lower temperature.
Non-linear reaction progress curve The temperature is not being maintained consistently throughout the assay, causing the reaction rate to change over time.Use a thermostatted cuvette holder in your spectrophotometer to maintain a constant temperature during the measurement period.[6]

Quantitative Data

The following table summarizes the effect of temperature on the activity of peroxidase from Brassica chinensis L., illustrating the concept of an optimal temperature.

Temperature (°C)Relative Peroxidase Activity (%)
20~40
30~75
40100
50~80
60~55
70~30

Data adapted from a study on Peroxidase from Brassica chinensis L. leaves. The activity at 40°C is set to 100%.[7]

Experimental Protocols

Detailed Methodology for Determining the Effect of Temperature on Peroxidase Activity using the this compound Reaction

This protocol outlines the steps to investigate how different temperatures affect the rate of the horseradish peroxidase (HRP)-catalyzed reaction with 4-aminoantipyrine and phenol.

Materials:

  • Horseradish Peroxidase (HRP) solution

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • 4-Aminoantipyrine (4-AAP) solution

  • Phenol solution

  • Hydrogen peroxide (H₂O₂) solution

  • Spectrophotometer with a thermostatted cuvette holder

  • Water baths set to various temperatures (e.g., 20°C, 30°C, 40°C, 50°C, 60°C)

  • Cuvettes

  • Pipettes and tips

Procedure:

  • Reagent Preparation: Prepare stock solutions of HRP, phosphate buffer, 4-AAP, phenol, and H₂O₂. On the day of the experiment, prepare the final working solutions by diluting the stock solutions in phosphate buffer.

  • Temperature Equilibration: Place aliquots of the 4-AAP/phenol working solution and the HRP working solution in separate tubes and pre-incubate them in the water baths at the desired temperatures for at least 10 minutes to ensure they reach the target temperature.[2]

  • Reaction Initiation:

    • Set the spectrophotometer to the appropriate wavelength for the quinoneimine dye (typically around 510 nm) and set the temperature of the cuvette holder to the desired experimental temperature.

    • To a cuvette, add the pre-warmed 4-AAP/phenol solution.

    • Add the pre-warmed HRP solution to the cuvette.

    • Initiate the reaction by adding the H₂O₂ solution. Mix the contents of the cuvette quickly and gently.

  • Data Collection: Immediately place the cuvette in the spectrophotometer and start recording the absorbance at regular intervals (e.g., every 15 or 30 seconds) for a set period (e.g., 5 minutes).

  • Data Analysis:

    • Plot the absorbance as a function of time for each temperature.

    • Determine the initial reaction rate (v₀) for each temperature by calculating the slope of the linear portion of the absorbance vs. time curve.

    • Plot the initial reaction rate (v₀) as a function of temperature to identify the optimal temperature for the enzyme's activity.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagents (HRP, 4-AAP, Phenol, H₂O₂, Buffer) Temp_Equil Equilibrate Reagents at Test Temperatures Reagents->Temp_Equil Mix Mix Reagents in Cuvette (4-AAP/Phenol + HRP) Temp_Equil->Mix Initiate Initiate Reaction with H₂O₂ Mix->Initiate Spectro Measure Absorbance vs. Time at Constant Temperature Initiate->Spectro Calc_Rate Calculate Initial Reaction Rate (v₀) Spectro->Calc_Rate Plot_Data Plot v₀ vs. Temperature Calc_Rate->Plot_Data Opt_Temp Determine Optimal Temperature Plot_Data->Opt_Temp

Caption: Workflow for determining the optimal temperature of the this compound reaction.

Temp_Effect_Logic cluster_low Low Temperature cluster_high High Temperature (Above Optimum) cluster_optimum Optimal Temperature Temp Temperature Low_Energy Low Kinetic Energy Temp->Low_Energy Decreases Denaturation Enzyme Denaturation Temp->Denaturation Increases Max_Activity Maximum Catalytic Activity Temp->Max_Activity Approaches Optimum Low_Collisions Fewer Enzyme-Substrate Collisions Low_Energy->Low_Collisions Low_Rate Slow Reaction Rate Low_Collisions->Low_Rate Loss_of_Activity Loss of Catalytic Activity Denaturation->Loss_of_Activity Low_Rate_High Slow Reaction Rate Loss_of_Activity->Low_Rate_High High_Rate Fastest Reaction Rate Max_Activity->High_Rate

Caption: Logical relationship between temperature and this compound reaction rate.

References

Technical Support Center: 4-Aminoantipyrine (4-AAP) Method for Phenols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using the 4-aminoantipyrine (4-AAP) method for the determination of phenols.

Troubleshooting Guides

This section addresses specific issues that may arise during the 4-AAP method, providing potential causes and solutions in a question-and-answer format.

Question: Why is there no or very low color development in my samples, even though I expect phenols to be present?

Possible Causes & Solutions:

  • Presence of Reducing Agents: Substances like sulfites can interfere with the color-forming reaction. One study found that sulfite represses color development.

    • Solution: A preliminary distillation of the sample is the most effective way to remove non-volatile interfering substances.

  • Incorrect pH: The reaction is pH-dependent and requires an alkaline medium (pH 10.0 ± 0.2) for optimal color development.[1]

    • Solution: Ensure the pH of the reaction mixture is correctly adjusted using the specified buffer solution. Calibrate your pH meter regularly.

  • Oxidizing Agents in Sample: Strong oxidizing agents, such as chlorine, can destroy the phenolic compounds before they can react with 4-AAP, leading to low results.[1]

    • Solution: Test for and remove oxidizing agents immediately after sample collection by adding an excess of a reducing agent like ferrous ammonium sulfate.

  • Phenol Structure: The 4-AAP method is not suitable for all phenolic compounds. Phenols with a substituent group in the para-position (e.g., alkyl, aryl, nitro, benzoyl, nitroso, or aldehyde groups) may not react or show a significantly reduced response.[2]

    • Solution: If para-substituted phenols are of interest, an alternative analytical method such as gas chromatography-mass spectrometry (GC-MS) may be more appropriate.

Question: My results are showing unexpectedly high phenol concentrations. What could be the cause?

Possible Causes & Solutions:

  • Presence of Aromatic Amines: Certain aromatic amines, such as aniline, can react with 4-AAP to produce a positive interference, leading to erroneously high results.[3]

    • Solution: A distillation step can help to separate the phenolic compounds from many interfering aromatic amines.

  • Turbidity or Color in the Sample: The presence of suspended solids or colored compounds in the original sample can interfere with the spectrophotometric measurement.

    • Solution: Filter the sample prior to analysis. If the interference persists, a distillation step is recommended.

  • Contamination: Contamination from glassware, reagents, or the sampling environment can introduce phenolic compounds.

    • Solution: Use high-purity water and analytical grade reagents. Ensure all glassware is thoroughly cleaned and rinsed with phenol-free water.

Question: The color of my samples is fading quickly after development. What is happening?

Possible Causes & Solutions:

  • Instability of the Dye: The stability of the colored product can be affected by the specific types of phenols present and the overall composition of the sample matrix.

    • Solution: Perform the spectrophotometric measurement within a consistent and short timeframe after color development. For the chloroform extraction method, read the absorbance promptly as chloroform is volatile.[1]

  • Presence of Strong Oxidizing Agents: Residual oxidizing agents can lead to the degradation of the colored dye.

    • Solution: Ensure complete removal of oxidizing agents during the sample preparation step.

Frequently Asked Questions (FAQs)

What is the principle of the 4-AAP method?

The 4-aminoantipyrine method is a colorimetric technique for the determination of phenols. In the presence of an alkaline oxidizing agent, such as potassium ferricyanide, 4-aminoantipyrine reacts with phenols to form a colored antipyrine dye. The intensity of the color, which is proportional to the phenol concentration, is then measured using a spectrophotometer.

What types of phenols can be measured with this method?

The 4-AAP method is most effective for the determination of phenol and ortho- and meta-substituted phenols. The response of the method is highly dependent on the chemical structure of the phenol. Phenols with substituents in the para-position, such as alkyl, aryl, nitro, benzoyl, nitroso, or aldehyde groups, may not react or may exhibit a significantly lower response.[2] However, some para-substituents like halogen, hydroxyl, and methoxy groups can be expelled during the reaction, allowing for detection.

What is the purpose of the distillation step?

A preliminary distillation step is often required to remove non-volatile interfering substances from the sample matrix. This can include reducing agents, oxidizing agents, and other colored or turbid components that could affect the accuracy of the colorimetric measurement.[1]

What are the typical wavelengths used for measurement?

The colored dye in the aqueous phase is typically measured at 510 nm. If a chloroform extraction is performed to increase sensitivity, the absorbance of the extract is measured at 460 nm.

How can I increase the sensitivity of the method?

To measure low concentrations of phenols (in the µg/L range), a solvent extraction procedure using a chlorinated hydrocarbon like chloroform can be employed to concentrate the colored dye. This increases the absorbance signal and therefore the sensitivity of the method.

Quantitative Data on Interferences

The following table summarizes the concentration limits for some common interfering substances in the 4-AAP method. It is important to note that the interference effects can be matrix-dependent.

Interfering SubstanceMaximum Amount without Interference (mg/100 mL)MethodObserved EffectRecommended Mitigation
Sulfite15, 10, 20 (in different procedures)Without Chloroform ExtractionRepresses color developmentDistillation, Addition of copper (II) sulfate
Sulfite4, 4, 10 (in different procedures)With Chloroform ExtractionRepresses color developmentDistillation, Addition of copper (II) sulfate
Oxidizing Agents (e.g., Chlorine, ClO₂, H₂O₂)Not specified in a quantitative tableN/AOxidation of phenols leading to low resultsAddition of sodium arsenite or ferrous ammonium sulfate followed by distillation
para-Substituted PhenolsNot applicable (structural interference)N/ANo or low color developmentUse an alternative analytical method (e.g., GC-MS)

Experimental Protocols

Below is a detailed methodology for the 4-aminoantipyrine method for the determination of phenols.

1. Preliminary Distillation (if required)

  • Measure 500 mL of the sample into a 1-liter distillation flask.

  • Add 5 mL of sulfuric acid (10% v/v) and a few boiling chips.

  • Connect the flask to a condenser and distill over approximately 450 mL.

  • Stop the distillation and, when boiling ceases, add 50 mL of warm, phenol-free water to the flask.

  • Continue distillation until a total of 500 mL of distillate has been collected.

2. Direct Photometric Method (for higher concentrations)

  • To a 100 mL aliquot of the distilled sample (or an appropriate dilution), add 2.0 mL of ammonium hydroxide buffer (pH 10).

  • Add 2.0 mL of 2% (w/v) 4-aminoantipyrine solution and mix well.

  • Add 2.0 mL of 8% (w/v) potassium ferricyanide solution and mix well.

  • After 15 minutes, measure the absorbance of the solution at 510 nm against a reagent blank.

  • Determine the phenol concentration from a calibration curve prepared with a series of standard phenol solutions.

3. Chloroform Extraction Method (for lower concentrations)

  • To a 500 mL aliquot of the distilled sample in a 1-liter separatory funnel, add 10 mL of ammonium hydroxide buffer (pH 10).

  • Add 3.0 mL of 2% (w/v) 4-aminoantipyrine solution and mix.

  • Add 3.0 mL of 8% (w/v) potassium ferricyanide solution and mix.

  • Allow the color to develop for at least 3 minutes.

  • Extract the colored complex with 25 mL of chloroform by shaking the separatory funnel vigorously.

  • Allow the layers to separate and drain the chloroform layer through a filter paper containing anhydrous sodium sulfate into a 25 mL volumetric flask.

  • Repeat the extraction with two additional 10 mL portions of chloroform, collecting the extracts in the same volumetric flask.

  • Dilute to the mark with chloroform and measure the absorbance at 460 nm against a reagent blank.

  • Determine the phenol concentration from a calibration curve prepared by extracting a series of standard phenol solutions.

Visualizations

Experimental Workflow for 4-AAP Method

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_pathways Measurement Pathways Sample Sample Collection Preservation Preservation (H3PO4 to pH < 4, CuSO4) Sample->Preservation Distillation Preliminary Distillation (if necessary) Preservation->Distillation pH_Adjustment pH Adjustment (pH 10.0 ± 0.2) Distillation->pH_Adjustment Add_4AAP Add 4-AAP Solution pH_Adjustment->Add_4AAP Add_Oxidant Add K3[Fe(CN)6] Solution Add_4AAP->Add_Oxidant Color_Development Color Development Add_Oxidant->Color_Development Measurement Spectrophotometric Measurement Color_Development->Measurement Direct Direct Measurement (510 nm) Measurement->Direct Extraction Chloroform Extraction Measurement->Extraction Result Result Calculation Direct->Result Extracted_Measurement Measurement of Extract (460 nm) Extraction->Extracted_Measurement Extracted_Measurement->Result

Caption: Experimental workflow for the 4-aminoantipyrine (4-AAP) method for phenols.

Troubleshooting Logic for 4-AAP Method

troubleshooting_logic cluster_issue Observed Issue cluster_diagnosis Potential Causes cluster_solutions Solutions Issue Inaccurate Results Low_Results Low or No Color Issue->Low_Results High_Results High Absorbance Issue->High_Results Unstable_Color Fading Color Issue->Unstable_Color Check_pH Verify pH Low_Results->Check_pH Incorrect pH? Remove_Oxidants Remove Oxidizing Agents Low_Results->Remove_Oxidants Oxidizing Agents? Remove_Reductants Remove Reducing Agents (Distillation) Low_Results->Remove_Reductants Reducing Agents? Check_Phenol_Type Consider Phenol Structure Low_Results->Check_Phenol_Type Para-substituted? Remove_Interferents Remove Aromatic Amines (Distillation) High_Results->Remove_Interferents Aromatic Amines? Filter_Sample Filter Sample High_Results->Filter_Sample Turbidity/Color? Unstable_Color->Remove_Oxidants Residual Oxidants? Consistent_Timing Standardize Measurement Time Unstable_Color->Consistent_Timing Timing Issue?

Caption: Troubleshooting logic for common interferences in the 4-AAP method.

References

Technical Support Center: Solving Solubility Issues with Ampyrone in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with Ampyrone (also known as 4-aminoantipyrine) in aqueous solutions. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and quantitative data to support your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in water?

A1: The reported aqueous solubility of this compound varies in literature but is generally considered to be around 50 g/L (or 50 mg/mL) at room temperature (20-25°C)[1][2][3]. However, some sources report values as high as 500 g/L at 20°C, while others state it as 5.6 g/100 mL[4][5]. This variability may be due to differences in experimental conditions such as pH and temperature. It is recommended to experimentally determine the solubility for your specific application.

Q2: My this compound is not dissolving completely. What are the common reasons?

A2: Incomplete dissolution can be due to several factors:

  • Concentration: You might be exceeding the solubility limit of this compound in your specific solvent and conditions.

  • Temperature: The dissolution of this compound in water is an endothermic process, meaning its solubility increases with temperature[6]. Working at a low temperature will reduce its solubility.

  • pH of the solution: The pH of the aqueous solution significantly impacts the solubility of this compound. As a weakly basic compound, its solubility is generally higher in acidic conditions.

  • Particle size: Larger crystals of this compound will dissolve more slowly than fine powders.

  • Purity of the compound: Impurities can affect the solubility characteristics of the this compound.

Q3: How does pH affect the solubility of this compound?

A3: The solubility of ionizable compounds like this compound is highly dependent on the pH of the solution. For a weakly basic compound, the solubility will increase as the pH of the solution becomes more acidic than its pKa, due to the formation of the more soluble protonated form[7][8]. Conversely, in neutral to alkaline solutions, the less soluble free base form will predominate, leading to lower solubility.

Q4: Can I heat the solution to dissolve this compound?

A4: Yes, gently warming the solution can significantly improve the solubility of this compound[1][3]. Heating to 37°C is a common practice[1][3]. However, be aware that prolonged exposure to high temperatures can lead to degradation[5].

Q5: Is this compound stable in aqueous solutions?

A5: this compound can degrade in aqueous solutions, especially under certain conditions. It is known to be sensitive to light and high temperatures[8][9]. It is also incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides. For this reason, it is recommended to prepare fresh solutions and protect them from light, or store stock solutions at -20°C or -80°C for short periods.

Q6: What are some suitable co-solvents to enhance this compound's solubility?

A6: Besides water, this compound is soluble in solvents like ethanol and Dimethyl Sulfoxide (DMSO)[2][9]. Using a co-solvent system, such as an ethanol/water mixture, can enhance its solubility. However, the choice of co-solvent will depend on the specific requirements of your experiment.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation upon standing The initial dissolution was likely achieved in a supersaturated state, or there was a change in temperature or pH.1. Ensure the solution is not supersaturated by starting with a concentration below the known solubility limit.2. Maintain a constant temperature.3. Buffer the solution to a pH where this compound is more soluble (typically acidic pH).4. Consider using a co-solvent to increase the solubility margin.
Incomplete dissolution despite sonication and warming The concentration is too high for the chosen solvent system.1. Reduce the concentration of this compound.2. Increase the proportion of a co-solvent in which this compound is more soluble (e.g., ethanol or DMSO).3. Adjust the pH of the solution to a more acidic range.
Solution appears colored (yellow/orange) This may indicate the presence of degradation products. Older samples of this compound can appear more yellow to orange due to degradation[5].1. Use a fresh, high-purity batch of this compound.2. Prepare solutions fresh and protect them from light.3. If degradation is suspected, verify the purity using a suitable analytical method like HPLC.
Unexpected experimental results The this compound in the solution may have degraded.1. Perform a forced degradation study to understand the stability of this compound under your experimental conditions (see protocol below).2. Use a stability-indicating analytical method (e.g., HPLC) to confirm the concentration of the active compound before use[2][9][10].

Quantitative Data Summary

Table 1: Solubility of this compound in Water at Different Temperatures
Temperature (°C)Solubility (g/L)Notes
20~50Solubility can vary. Gentle warming is often recommended.
37>50Increased solubility is expected. A common temperature for dissolution protocols.

Note: The exact solubility can be influenced by other factors like pH. It is advisable to determine the solubility curve for your specific experimental conditions.

Table 2: Effect of pH on this compound Solubility (Conceptual)
pH RangeExpected Solubility TrendRationale
Acidic (pH < pKa)HighThis compound is protonated to its more soluble salt form.
Neutral to Alkaline (pH > pKa)LowThe less soluble free base form of this compound predominates.

Note: The pKa of this compound is a key parameter. While not explicitly found in the provided search results, the general trend for a weakly basic compound is a significant increase in solubility in acidic pH.

Table 3: Solubility of this compound in Common Solvents
SolventSolubilityReference
Water~50 mg/mL (requires sonication)[2]
Dimethyl Sulfoxide (DMSO)≥ 50 mg/mL[2]
EthanolSoluble[9]
Diethyl EtherPartially soluble/Slightly soluble
BenzeneSoluble[9]

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Stock Solution (1 mg/mL)

Materials:

  • This compound (4-aminoantipyrine), high purity

  • Distilled or deionized water

  • Volumetric flask (e.g., 100 mL)

  • Analytical balance

  • Magnetic stirrer and stir bar or ultrasonic bath

Procedure:

  • Accurately weigh 100 mg of this compound powder.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 70-80 mL of distilled water to the flask.

  • Stir the mixture using a magnetic stirrer or place it in an ultrasonic bath until the this compound is completely dissolved. Gentle warming to 37°C can be applied to aid dissolution[1][3].

  • Once dissolved, allow the solution to return to room temperature.

  • Add distilled water to the flask to bring the final volume to the 100 mL mark.

  • Mix the solution thoroughly by inverting the flask several times.

  • If not for immediate use, store the solution protected from light at 4°C for short-term storage or in aliquots at -20°C for longer-term storage[2].

Protocol 2: Forced Degradation Study of this compound in Acidic Conditions

Objective: To intentionally degrade this compound to understand its stability and identify potential degradation products under acidic stress.

Materials:

  • This compound

  • 2N Hydrochloric acid (HCl)

  • Reflux apparatus (round bottom flask, condenser)

  • Heating mantle

  • Rotary evaporator or oven at 70°C

  • Ethanol

  • Volumetric flasks

Procedure:

  • Accurately weigh a known amount of this compound (e.g., 25 mg) and place it in a round bottom flask.

  • Add 250 mL of 2N HCl to the flask[4].

  • Connect the flask to the reflux condenser and heat the mixture under reflux for 60 minutes[4].

  • After reflux, allow the solution to cool to room temperature.

  • Evaporate the solution to dryness using a rotary evaporator or by placing it in an oven at 70°C[4].

  • Extract the solid residue with ethanol and filter the solution into a volumetric flask.

  • Make up the volume with distilled water to a known concentration for analysis[4].

  • Analyze the resulting solution using a stability-indicating method like HPLC to identify and quantify the degradation products.

Visual Guides

experimental_workflow cluster_prep Solution Preparation cluster_troubleshoot Troubleshooting weigh Weigh this compound add_solvent Add Aqueous Solvent weigh->add_solvent dissolve Dissolution add_solvent->dissolve incomplete Incomplete Dissolution dissolve->incomplete precipitate Precipitation final_solution Stable this compound Solution dissolve->final_solution Successful warm Warm to 37°C incomplete->warm Apply sonicate Sonicate incomplete->sonicate Apply adjust_ph Adjust pH (Acidify) incomplete->adjust_ph Apply add_cosolvent Add Co-solvent incomplete->add_cosolvent Apply warm->dissolve sonicate->dissolve adjust_ph->dissolve add_cosolvent->dissolve

Caption: Experimental workflow for dissolving this compound and troubleshooting common issues.

logical_relationship cluster_factors Influencing Factors cluster_outcomes Potential Outcomes solubility This compound Solubility temp Temperature solubility->temp ph pH solubility->ph solvent Solvent System solubility->solvent particle_size Particle Size solubility->particle_size dissolved Complete Dissolution temp->dissolved Increase leads to degradation Degradation temp->degradation High temp leads to ph->dissolved Acidic pH leads to solvent->dissolved Co-solvents lead to undissolved Incomplete Dissolution / Precipitation particle_size->undissolved Large size leads to

Caption: Key factors influencing the aqueous solubility of this compound.

References

Improving sensitivity of the Ampyrone assay for low phenol concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the sensitivity of the Ampyrone assay for detecting low concentrations of phenols.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay for phenol detection?

The this compound assay, also known as the 4-aminoantipyrine (4-AAP) or Emerson's reagent method, is a colorimetric assay for the quantitative determination of phenols. The reaction involves the oxidative coupling of 4-aminoantipyrine with a phenolic compound in the presence of an alkaline oxidizing agent, typically potassium ferricyanide. This reaction forms a colored antipyrine dye, most commonly a red or reddish-brown quinone-imide dye, which can be quantified spectrophotometrically.[1] The intensity of the color produced is proportional to the phenol concentration.

Q2: What is the typical detection limit of the standard this compound assay?

The standard aqueous-phase this compound assay can typically detect phenol concentrations down to the 50 µg/L level.[1] However, with modifications such as solvent extraction, the sensitivity can be significantly increased to detect concentrations as low as 1 to 5 µg/L.[1][2]

Q3: Which phenolic structures are reactive in the this compound assay?

For a positive reaction, the phenolic compound must have a free hydroxyl group. The position para to the hydroxyl group must be unsubstituted or substituted with a group that can be expelled during the reaction, such as a halogen, carboxyl, sulfonic acid, hydroxyl, or methoxyl group. Phenols with alkyl, aryl, nitro, benzoyl, nitroso, or aldehyde groups in the para position will not react.

Q4: What are the critical parameters that influence the sensitivity of the assay?

Several parameters critically affect the assay's sensitivity and reliability:

  • pH: The reaction is highly pH-dependent, with the optimal range typically being between 9.4 and 10.2.[3]

  • Reagent Concentrations: The concentrations of 4-aminoantipyrine and the oxidizing agent (e.g., potassium ferricyanide) must be optimized.

  • Temperature: Temperature can affect the rate of color development and fading.[2][4] Consistent temperature control is crucial for reproducibility.

  • Reaction Time: Sufficient time must be allowed for the color to develop fully before measurement.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or very low color development Incorrect pH: The reaction mixture is outside the optimal pH range (9.4-10.2).Verify the pH of the final reaction mixture and adjust with a suitable buffer (e.g., ammonium chloride/ammonium hydroxide).[3]
Inactive Reagents: Degradation of 4-aminoantipyrine or potassium ferricyanide solutions.Prepare fresh reagent solutions. Store them as recommended to prevent degradation.
Phenol Structure: The target phenol has a substitution at the para position that blocks the reaction.Confirm the structure of the target phenol. This assay is not suitable for all phenolic compounds.
Presence of Reducing Agents: Reducing agents in the sample can interfere with the oxidative coupling reaction.Consider a preliminary distillation step to separate the phenol from interfering substances.[1]
High background or blank signal Reagent Contamination: Impurities in the reagents or water can cause a high blank reading.Use high-purity water and analytical grade reagents. A slight yellow color in the blank can be due to the reaction of 4-aminoantipyrine with the oxidant.[2]
Self-Coupling of 4-AAP: At incorrect pH or high concentrations, 4-AAP can self-react.Ensure the pH is correctly adjusted before adding the oxidant.[4]
Inconsistent or irreproducible results Temperature Fluctuations: Variations in temperature between experiments affect reaction kinetics.[2]Perform the assay at a constant and controlled temperature.
Timing Variations: Inconsistent timing for reagent addition and absorbance measurement.Standardize the incubation time for color development and measure the absorbance at a fixed time point for all samples.
Sample Matrix Effects: Components in the sample matrix may interfere with the reaction.Perform a sample distillation or use a standard addition method to assess and correct for matrix effects.
Fading of color Instability of the Dye: The formed antipyrine dye can be unstable, especially in the aqueous phase.Perform the spectrophotometric measurement promptly after color development. For increased stability, extract the dye into an organic solvent like chloroform.

Experimental Protocols

Protocol 1: Standard this compound Assay (Aqueous Phase)

This protocol is suitable for phenol concentrations greater than 50 µg/L.[1]

  • Sample Preparation: To a 100 mL volumetric flask, add 100 mL of the sample or an aliquot diluted to 100 mL with distilled water.

  • pH Adjustment: Add 2.0 mL of an ammonium chloride-ammonium hydroxide buffer solution to adjust the pH to 10.0 ± 0.2. Mix well.

  • Reagent Addition:

    • Add 2.0 mL of 4-aminoantipyrine solution. Mix thoroughly.

    • Add 2.0 mL of potassium ferricyanide solution. Mix again.

  • Color Development: Allow the color to develop for at least 15 minutes.

  • Measurement: Measure the absorbance of the solution at 510 nm using a spectrophotometer. Use a reagent blank (distilled water instead of sample) to zero the instrument.

  • Quantification: Determine the phenol concentration from a calibration curve prepared with phenol standards.

Protocol 2: High-Sensitivity this compound Assay with Chloroform Extraction

This protocol increases sensitivity and is suitable for phenol concentrations down to 5 µg/L.[1]

  • Sample Preparation: Place 500 mL of the sample (or an aliquot diluted to 500 mL) in a 1 L separatory funnel. The sample should not contain more than 25 µg of phenol.

  • pH Adjustment: Add 10.0 mL of an ammonium chloride-ammonium hydroxide buffer solution to adjust the pH to 10.0 ± 0.2. Mix.

  • Reagent Addition:

    • Add 3.0 mL of 4-aminoantipyrine solution. Mix.

    • Add 3.0 mL of potassium ferricyanide solution. Mix.

  • Color Development: Wait for 3 minutes for the initial reaction to occur.

  • Solvent Extraction:

    • Add 25 mL of chloroform to the separatory funnel.

    • Shake vigorously for at least 10 times. Allow the layers to separate.

    • Shake again 10 times and let the chloroform layer settle.

  • Collection: Filter the chloroform extract through filter paper into a clean, dry cuvette.

  • Measurement: Measure the absorbance of the chloroform extract at 460 nm. Use a reagent blank carried through the entire extraction procedure to zero the instrument.

  • Quantification: Determine the phenol concentration from a calibration curve prepared with phenol standards that have also undergone extraction.

Protocol 3: Micellar-Assisted Preconcentration for Enhanced Sensitivity

This advanced method uses surfactants to preconcentrate the phenol-4-AAP complex, lowering detection limits.

  • Reaction: In a 50 mL sample, adjust the pH to 9.0. Add 100 mg/L of 4-aminoantipyrine and 0.15 g/L of potassium hexacyanoferrate(III).

  • Micelle Formation: Add a non-ionic surfactant like Triton X-114 to a final concentration of 0.15% (w/v).

  • Cloud Point Extraction: Heat the solution to induce phase separation (cloud point). The nonpolar dye-phenol complex will be entrapped in the surfactant-rich phase.

  • Separation: Centrifuge the hazy solution to separate the small, dense surfactant-rich phase.

  • Re-solubilization: Decant the aqueous supernatant. Re-solubilize the concentrated complex in a different surfactant medium, such as Triton X-100 (0.8% w/v), to a smaller final volume.

  • Measurement: Measure the absorbance of the re-solubilized complex at 480 nm.

Quantitative Data Summary

Table 1: Comparison of this compound Assay Methods

MethodTypical Detection LimitMeasurement WavelengthKey AdvantagesReference
Standard Aqueous Phase 50 µg/L510 nmSimple, rapid for higher concentrations.[1]
Chloroform Extraction 5 µg/L460 nmHigher sensitivity, increased dye stability.[1]
Solid-Phase Spectrophotometry 2.0 µg/L480 nmHigh sensitivity, good for trace analysis.[5]
Micellar-Assisted Preconcentration 2-16 mg/L (linear range)480 nmLower detection limits, shorter analysis time.[6]

Note: The linear range for the micellar-assisted method is reported in mg/L, but the preconcentration step allows for the detection of much lower initial sample concentrations.

Visualizations

Ampyrone_Assay_Workflow cluster_aqueous Aqueous Phase cluster_extraction Extraction for High Sensitivity Sample Phenolic Sample Adjust_pH Adjust pH to 10.0 Sample->Adjust_pH Add_4AAP Add 4-Aminoantipyrine Adjust_pH->Add_4AAP Add_Oxidant Add K3[Fe(CN)6] Add_4AAP->Add_Oxidant Color_Dev Color Development Add_Oxidant->Color_Dev Measure_Aq Measure Absorbance (510 nm) Color_Dev->Measure_Aq Standard Method Extract Extract with Chloroform Color_Dev->Extract Sensitive Method Filter Filter Chloroform Layer Extract->Filter Measure_Org Measure Absorbance (460 nm) Filter->Measure_Org

Caption: Workflow for the standard and high-sensitivity this compound assay.

Troubleshooting_Logic Start Low or No Signal? Check_pH Is pH between 9.4-10.2? Start->Check_pH Check_Reagents Are Reagents Fresh? Check_pH->Check_Reagents Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Phenol_Structure Is para-position free? Check_Reagents->Check_Phenol_Structure Yes Remake_Reagents Prepare Fresh Reagents Check_Reagents->Remake_Reagents No Check_Interference Suspect Reducing Agents? Check_Phenol_Structure->Check_Interference Yes Assay_Invalid Assay Not Suitable for Phenol Check_Phenol_Structure->Assay_Invalid No Distill_Sample Perform Sample Distillation Check_Interference->Distill_Sample Yes Success Re-run Assay Check_Interference->Success No Adjust_pH->Success Remake_Reagents->Success Distill_Sample->Success

Caption: Troubleshooting logic for low signal in the this compound assay.

References

Preventing false positives in peroxidase-linked Ampyrone assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve false positives in peroxidase-linked Ampyrone assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the peroxidase-linked this compound assay?

The peroxidase-linked this compound assay is a colorimetric method used to quantify hydrogen peroxide (H₂O₂) or the activity of H₂O₂-producing enzymes. In the presence of horseradish peroxidase (HRP), this compound (4-aminoantipyrine or 4-AAP) and a phenolic compound (like phenol or a substituted phenol) are oxidatively coupled by H₂O₂. This reaction produces a colored quinoneimine dye, and the intensity of the color, which can be measured spectrophotometrically, is proportional to the amount of H₂O₂ present.

Q2: What are the common causes of false positives or high background in this assay?

False positives or high background signals can arise from several sources:

  • Endogenous Peroxidase Activity: Some biological samples, like those from red blood cells, liver, or kidney, contain endogenous peroxidases that can catalyze the color-forming reaction independently of the target enzyme.[1]

  • Interfering Substances: The sample matrix may contain compounds that interfere with the assay.[2][3][4] These can be reducing or oxidizing agents, or compounds that react directly with the assay reagents.

  • Reagent Instability or Contamination: Improper storage or contamination of reagents, especially the hydrogen peroxide and chromogenic substrates, can lead to auto-oxidation and a high background signal.

  • Non-Specific Binding: In immunoassays using this detection method, non-specific binding of the primary or secondary antibodies can be a significant source of background.[1][5][6][7]

  • Light Exposure: The TMB substrate, if used, is light-sensitive and can auto-oxidize, leading to a blue color and high background.

Troubleshooting Guides

Issue 1: High Background Signal in the "No Enzyme" or "Blank" Control

High background in your negative controls indicates a problem with the assay components or the sample matrix itself, rather than the specific enzyme activity you are trying to measure.

high_background_troubleshooting start High Background in Blank/Control check_reagents Are reagents fresh and properly stored? start->check_reagents check_light Is the TMB substrate protected from light? check_reagents->check_light Yes prepare_fresh Prepare fresh reagents. check_reagents->prepare_fresh No check_endogenous Does the sample have endogenous peroxidase activity? check_light->check_endogenous Yes protect_light Perform incubation in the dark. check_light->protect_light No check_matrix Is there interference from the sample matrix? check_endogenous->check_matrix No quench_peroxidase Pre-treat sample with a peroxidase inhibitor. check_endogenous->quench_peroxidase Yes dilute_sample Dilute the sample or use a sample clean-up method. check_matrix->dilute_sample Yes end Problem Resolved check_matrix->end No prepare_fresh->end protect_light->end quench_peroxidase->end dilute_sample->end ampyrone_pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product H2O2 Hydrogen Peroxide (H₂O₂) HRP Horseradish Peroxidase (HRP) H2O2->HRP This compound This compound (4-AAP) This compound->HRP Phenol Phenolic Compound Phenol->HRP Quinoneimine Colored Quinoneimine Dye HRP->Quinoneimine Oxidative Coupling experimental_workflow start Start prep_reagents Prepare Reagents and Samples start->prep_reagents add_sample Add Sample/Standard to Plate prep_reagents->add_sample add_substrates Add this compound and Phenolic Substrate add_sample->add_substrates add_hrp Add HRP to Initiate Reaction add_substrates->add_hrp incubate Incubate at Room Temperature add_hrp->incubate read_absorbance Read Absorbance (490-510 nm) incubate->read_absorbance analyze Analyze Data read_absorbance->analyze end End analyze->end

References

Ampyrone Working Solutions: Technical Support & Stability Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of ampyrone working solutions. Below you will find frequently asked questions (FAQs), troubleshooting advice for common experimental issues, and detailed protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid powder and stock solutions?

A1: The storage conditions for this compound depend on its form (solid powder or solution) and the desired storage duration. For long-term stability, it is generally recommended to store the solid powder and stock solutions at low temperatures.

FormStorage TemperatureDurationCitations
Solid Powder -20°CUp to 3 years[1]
4°CUp to 2 years[2]
Room TemperatureGeneral Storage[ ]
Stock Solutions (in solvent) -80°CUp to 2 years[2]
-20°CUp to 1 year[2]

Q2: How should I prepare and store this compound working solutions?

A2: It is highly recommended to prepare fresh this compound working solutions for immediate use.[2] If a clear aqueous working solution is prepared, it can be stored at 4°C for up to one week, though its efficacy may decline with prolonged storage.[1] If the solution appears as a suspension, it should be used immediately.[1] For aqueous solutions, sterilization by filtration through a 0.22 µm filter is advised before use.[2] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions.[2]

Q3: What solvents can be used to dissolve this compound?

A3: this compound is soluble in water (up to 50 mg/mL), ethanol, and DMSO (≥ 50 mg/mL).[1][2][3] To aid dissolution in aqueous solutions, gentle warming to 37°C or brief sonication can be employed.[2][3]

Q4: What factors can affect the stability of this compound in working solutions?

A4: The stability of this compound in solution can be influenced by several factors, including:

  • pH: this compound is known to be sensitive to pH. In acidic conditions, a color change from yellow to violet-blue has been observed.[4]

  • Light: As with many chemical compounds, exposure to light can potentially lead to photodegradation. It is advisable to protect this compound solutions from light, especially during long-term storage.

  • Temperature: Elevated temperatures can accelerate the degradation of chemical compounds. Therefore, storing solutions at recommended cool temperatures is crucial.

  • Oxidizing Agents: this compound is incompatible with strong oxidizing agents, which can lead to its degradation. [ ]

Troubleshooting Guide

Issue 1: My this compound solution has changed color.

  • Observation: The solution has turned from colorless or light yellow to a darker yellow, orange, or even violet-blue.

  • Probable Cause: A color change, particularly to violet-blue, is indicative of an acidic pH.[4] The yellowing of the solution upon storage could be a sign of degradation. The production of a pink or red color can occur if this compound reacts with an oxidizing agent like potassium ferricyanide, and this colored product can be extracted into chloroform as a yellow or orange solution.[5]

  • Resolution:

    • Check the pH of your solution and adjust if necessary.

    • Prepare fresh solution, ensuring the pH of the solvent is appropriate for your experiment.

    • Protect the solution from light by using amber vials or covering the container with aluminum foil.

    • Store the solution at the recommended temperature (4°C for short-term, or prepare fresh).

Issue 2: There is a precipitate in my this compound solution.

  • Observation: Solid particles are visible in the solution, either after preparation or upon removal from storage.

  • Probable Cause:

    • Concentration exceeds solubility: The concentration of this compound in your chosen solvent may be too high.

    • Temperature effect: Solubility of this compound may decrease at lower temperatures, causing it to precipitate out of solution when cooled.

    • Incompatibility with other components: Precipitation can occur if this compound is mixed with incompatible drugs or excipients in a formulation.[6]

  • Resolution:

    • Gently warm the solution to 37°C and sonicate briefly to try and redissolve the precipitate.[3]

    • If precipitation persists, you may need to prepare a new solution at a lower concentration.

    • When taking a refrigerated solution for use, allow it to come to room temperature before use.

    • If working with a complex mixture, consider the compatibility of all components.

Experimental Protocols for Stability Assessment

For researchers needing to establish specific stability data for their this compound working solutions under their unique experimental conditions, the following protocols for stability-indicating methods using UV-Vis Spectrophotometry and High-Performance Liquid Chromatography (HPLC) are provided.

Protocol 1: Stability Assessment using UV-Vis Spectrophotometry

This method is useful for assessing the degradation of this compound, especially in the presence of its degradation products.

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of this compound in distilled water (e.g., 250 µg/mL).

    • Prepare your working solution at the desired concentration.

    • To simulate degradation, you can prepare a degraded sample by refluxing a solution of this compound with 2N HCl for 60 minutes.

  • Spectrophotometric Analysis:

    • Scan the UV spectrum of the fresh (non-degraded) this compound solution and the degraded solution from 200-400 nm to identify the absorbance maxima.

    • Measure the absorbance of your test samples at the wavelength of maximum absorbance for this compound.

  • Stability Study:

    • Store your working solutions under different conditions (e.g., 4°C, room temperature, 37°C, protected from light, exposed to light).

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), take an aliquot of each solution and measure its absorbance.

  • Data Analysis:

    • A decrease in absorbance at the maximum wavelength over time indicates degradation of this compound.

    • Calculate the percentage of this compound remaining at each time point compared to the initial (time 0) measurement.

Protocol 2: Stability Assessment using High-Performance Liquid Chromatography (HPLC)

HPLC is a more specific and quantitative method for stability testing as it can separate the parent compound from its degradation products.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, pH 7.0) and an organic solvent (e.g., acetonitrile or methanol). The ratio can be optimized for best separation.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at the wavelength of maximum absorbance for this compound.

    • Injection Volume: 20 µL.

  • Forced Degradation Study:

    • To demonstrate the stability-indicating nature of the method, subject the this compound solution to stress conditions:

      • Acid Hydrolysis: 0.1 N HCl at 60°C for 2 hours.

      • Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Heat at 80°C for 48 hours.

      • Photodegradation: Expose to UV light (254 nm) for 24 hours.

    • Analyze the stressed samples by HPLC to ensure that the degradation product peaks are well-resolved from the parent this compound peak.

  • Stability Study of Working Solutions:

    • Prepare your this compound working solution and store it under your desired experimental conditions.

    • At various time intervals, inject an aliquot into the HPLC system.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the initial concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stability Study Setup cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_work Prepare Working Solution prep_stock->prep_work cond_rt Room Temperature prep_work->cond_rt Aliquot and Store cond_fridge 4°C prep_work->cond_fridge Aliquot and Store cond_light Light Exposure prep_work->cond_light Aliquot and Store cond_dark Protected from Light prep_work->cond_dark Aliquot and Store time_points Collect Aliquots at Time Points (0, 24h, 48h, etc.) cond_rt->time_points cond_fridge->time_points cond_light->time_points cond_dark->time_points analysis_method Analyze by HPLC or UV-Vis Spec time_points->analysis_method data_analysis Calculate % Degradation analysis_method->data_analysis

Caption: Workflow for assessing the stability of this compound working solutions.

cox_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ membrane->pla2 aa Arachidonic Acid pla2->aa releases cox COX-1 / COX-2 (Cyclooxygenase) aa->cox pgg2 Prostaglandin G₂ (PGG₂) cox->pgg2 converts to peroxidase Peroxidase Activity (of COX enzyme) pgg2->peroxidase pgh2 Prostaglandin H₂ (PGH₂) peroxidase->pgh2 reduces to prostaglandins Prostaglandins (e.g., PGE₂) pgh2->prostaglandins leads to This compound This compound (Active Metabolites) radicals Radicals required for COX activation This compound->radicals sequesters radicals->cox activate

Caption: Proposed mechanism of this compound as a non-selective COX inhibitor.

References

Validation & Comparative

A Head-to-Head Showdown: Validating Ampyrone-Based Glucose Assays Against the Gold Standard of HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of glucose is paramount in a multitude of applications, from monitoring cell culture metabolism to analyzing drug formulations. While High-Performance Liquid Chromatography (HPLC) has long been considered the gold standard for its precision and specificity, Ampyrone-based colorimetric assays offer a simpler, high-throughput alternative. This guide provides a comprehensive validation of the this compound-based glucose assay against a standard HPLC method, presenting supporting experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate method for your research needs.

At a Glance: Performance Characteristics

The choice between an this compound-based assay and HPLC often comes down to a trade-off between throughput, sensitivity, and the complexity of the sample matrix. Below is a summary of key performance indicators for both methods, compiled from various validation studies.

Performance MetricThis compound-based Glucose AssayHPLC Method (RP-HPLC with RI/UV Detection)
Principle Enzymatic-colorimetricChromatographic separation
Linearity Range 0.7 - 300 mg/dL[1]11 - 100 µ g/100 µL[2]
Limit of Detection (LOD) ~0.343 mmol/L (6.18 mg/dL)0.8 ppm[2]
Limit of Quantification (LOQ) Not consistently reported2.5 ppm[2]
Accuracy (% Recovery) Typically within ±10%98 - 102%[3]
Precision (%RSD) < 10%< 2%[4]
Analysis Time per Sample ~10-30 minutes[5]~11-30 minutes[2][4]
Throughput High (96-well plate format)Low to Medium
Interference High potential (bilirubin, lipids, reducing agents)[6]Low (with appropriate column and detector)
Equipment Cost Low (plate reader)High (HPLC system)

The Underpinnings: A Look at the Methodologies

Understanding the principles behind each method is crucial for interpreting results and troubleshooting potential issues.

The this compound-Based Glucose Assay: An Enzymatic Cascade

The this compound-based assay, a variation of the Trinder reaction, relies on a two-step enzymatic process. First, glucose oxidase (GOD) catalyzes the oxidation of glucose to D-gluconic acid and hydrogen peroxide (H₂O₂). Subsequently, in the presence of peroxidase (POD), the newly formed H₂O₂ reacts with a chromogenic substrate, typically containing 4-aminoantipyrine (this compound) and phenol, to produce a colored quinoneimine dye. The intensity of this color, measured spectrophotometrically, is directly proportional to the initial glucose concentration.

G cluster_step1 Step 1: Glucose Oxidation cluster_step2 Step 2: Colorimetric Reaction Glucose β-D-Glucose GOD Glucose Oxidase (GOD) Glucose->GOD GluconicAcid D-Gluconic Acid GOD->GluconicAcid O₂ → H₂O H2O2 Hydrogen Peroxide (H₂O₂) GOD->H2O2 H2O2_input H₂O₂ (from Step 1) H2O2->H2O2_input This compound 4-Aminoantipyrine (this compound) + Phenol POD Peroxidase (POD) This compound->POD Quinoneimine Red Quinoneimine Dye POD->Quinoneimine Absorbance ~505 nm H2O2_input->POD

Figure 1. Signaling pathway of the this compound-based glucose assay.

HPLC: Separation Science in Action

High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For glucose analysis, a common approach is Reverse-Phase HPLC (RP-HPLC) coupled with a Refractive Index (RI) or a UV-Vis detector. In some cases, a pre-column derivatization step is employed to enhance detection sensitivity, for instance, by reacting glucose with 1-phenyl-3-methyl-5-pyrazolone (PMP) for UV detection.[3] The time it takes for glucose to travel through the column (retention time) is used for identification, and the peak area is proportional to its concentration.

G Sample Sample Injection Column HPLC Column (Stationary Phase) Sample->Column Pump Solvent Pump (Mobile Phase) Pump->Sample Detector Detector (e.g., RI, UV) Column->Detector Data Data Acquisition (Chromatogram) Detector->Data Waste Waste Detector->Waste

References

A Head-to-Head Comparison: Ampyrone vs. o-Dianisidine for Peroxidase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals selecting a chromogenic substrate for peroxidase-based assays, the choice between ampyrone and o-dianisidine is a critical one that impacts assay sensitivity, reliability, and safety. This guide provides a comprehensive comparison of these two widely used substrates, supported by experimental data and detailed protocols to inform your selection process.

Horseradish peroxidase (HRP) is a staple enzyme in a vast array of biochemical assays, including ELISA, western blotting, and immunohistochemistry. Its catalytic activity relies on the use of a substrate that, upon oxidation by HRP in the presence of hydrogen peroxide, produces a detectable signal. Both this compound (4-aminoantipyrine) and o-dianisidine serve as such chromogenic substrates, yielding colored products that can be quantified spectrophotometrically. However, they differ significantly in their performance characteristics, safety profiles, and optimal usage conditions.

Performance Characteristics: A Quantitative Comparison

The selection of a chromogenic substrate is often dictated by the desired sensitivity and the specific requirements of the assay. The following table summarizes the key quantitative parameters for this compound and o-dianisidine in peroxidase assays.

ParameterThis compound (with Phenol)o-Dianisidine
Wavelength of Max. Absorbance (λmax) 505 - 510 nm436 - 460 nm
Molar Extinction Coefficient (ε) ~6,580 M⁻¹cm⁻¹Varies (8,310 - 30,000 M⁻¹cm⁻¹)
Color of Oxidized Product Red-violetYellow-orange to brown
Reported Kinetic Parameters (HRP) Km and Vmax values are available for specific coupled reactions.Km and kcat values have been determined.
Safety Profile Lower toxicity.Considered a potential carcinogen.

Delving into the Reaction Mechanisms

The enzymatic oxidation of both this compound and o-dianisidine by horseradish peroxidase follows a similar fundamental pathway involving the formation of enzyme intermediates. The process is initiated by the reaction of HRP with hydrogen peroxide (H₂O₂), which oxidizes the enzyme's heme prosthetic group to form a high-energy intermediate known as Compound I. This intermediate then oxidizes the substrate in two sequential single-electron steps, cycling through a second intermediate, Compound II, before returning to its resting state.

This compound Oxidation Pathway

In the presence of a coupling agent, typically phenol, this compound is oxidized by HRP to form a colored quinoneimine dye. The reaction proceeds through the formation of a radical intermediate.

G cluster_0 HRP Catalytic Cycle cluster_1 This compound Oxidation HRP HRP (Fe³⁺) CompoundI Compound I (Por•⁺-Fe⁴⁺=O) HRP->CompoundI + H₂O₂ H2O2 H₂O₂ CompoundII Compound II (Por-Fe⁴⁺=O) CompoundI->CompoundII + this compound-Phenol - Radical This compound This compound + Phenol CompoundII->HRP + this compound-Phenol - Radical Radical Radical Intermediates This compound->Radical Oxidation Product Quinoneimine Dye (Colored Product) Radical->Product Coupling

Caption: HRP-catalyzed oxidation of this compound.

o-Dianisidine Oxidation Pathway

o-Dianisidine is directly oxidized by HRP to a colored di-imine product. This reaction also proceeds via a radical intermediate.

G cluster_0 HRP Catalytic Cycle cluster_1 o-Dianisidine Oxidation HRP HRP (Fe³⁺) CompoundI Compound I (Por•⁺-Fe⁴⁺=O) HRP->CompoundI + H₂O₂ H2O2 H₂O₂ CompoundII Compound II (Por-Fe⁴⁺=O) CompoundI->CompoundII + o-Dianisidine - Radical oDianisidine o-Dianisidine CompoundII->HRP + o-Dianisidine - Radical Radical Radical Intermediate oDianisidine->Radical Oxidation Product Di-imine Product (Colored) Radical->Product Dimerization

Caption: HRP-catalyzed oxidation of o-Dianisidine.

Experimental Protocols

Accurate and reproducible results depend on well-defined experimental protocols. Below are detailed methodologies for performing peroxidase assays using both this compound and o-dianisidine.

Peroxidase Assay using this compound

This protocol is based on the Trinder reaction, where this compound is coupled with phenol.

Materials:

  • Phosphate Buffer: 0.1 M, pH 7.0

  • This compound Solution: 2.4 mM in phosphate buffer

  • Phenol Solution: 5 mM in phosphate buffer

  • Hydrogen Peroxide (H₂O₂) Solution: 1 mM in phosphate buffer

  • Horseradish Peroxidase (HRP) Standard Solutions: Prepare a series of dilutions in phosphate buffer.

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture by combining equal volumes of the this compound and phenol solutions.

  • In a cuvette, mix 1.0 mL of the reaction mixture with 1.0 mL of the H₂O₂ solution.

  • Add 100 µL of the HRP standard or sample to initiate the reaction.

  • Immediately mix and measure the increase in absorbance at 510 nm over time (e.g., for 5 minutes).

  • The rate of reaction is proportional to the HRP concentration.

G start Start prep_mix Prepare this compound/ Phenol Mix start->prep_mix add_h2o2 Add H₂O₂ prep_mix->add_h2o2 add_hrp Add HRP/ Sample add_h2o2->add_hrp measure Measure Absorbance at 510 nm add_hrp->measure end End measure->end

Caption: this compound Peroxidase Assay Workflow.

Peroxidase Assay using o-Dianisidine

Materials:

  • Phosphate-Citrate Buffer: 50 mM, pH 5.0

  • o-Dianisidine Solution: 0.5 mg/mL in phosphate-citrate buffer (prepare fresh and protect from light)

  • Hydrogen Peroxide (H₂O₂) Solution: 0.03% (v/v) in phosphate-citrate buffer (prepare fresh)

  • Horseradish Peroxidase (HRP) Standard Solutions: Prepare a series of dilutions in phosphate-citrate buffer.

  • Spectrophotometer

Procedure:

  • In a cuvette, combine 2.8 mL of the o-dianisidine solution with 100 µL of the H₂O₂ solution.

  • Add 100 µL of the HRP standard or sample to start the reaction.

  • Mix quickly and record the increase in absorbance at 460 nm for a set period (e.g., 3-5 minutes).

  • The rate of change in absorbance is proportional to the HRP activity.

G start Start prep_reagents Prepare fresh o-Dianisidine and H₂O₂ start->prep_reagents combine Combine o-Dianisidine and H₂O₂ prep_reagents->combine add_hrp Add HRP/ Sample combine->add_hrp measure Measure Absorbance at 460 nm add_hrp->measure end End measure->end

Caption: o-Dianisidine Peroxidase Assay Workflow.

Discussion: Making an Informed Choice

Sensitivity: The molar extinction coefficient (ε) is a direct measure of how strongly a substance absorbs light at a given wavelength and is a key determinant of assay sensitivity. While the reported ε for oxidized o-dianisidine can be higher than that of the this compound-derived product, the values for o-dianisidine are inconsistent across the literature, suggesting a higher dependency on reaction conditions. This variability can be a drawback for assay robustness. The this compound assay, while potentially less sensitive based on some reported ε values for o-dianisidine, may offer more consistent results.

Stability: The stability of the final colored product is crucial for endpoint assays. While detailed comparative stability data is limited, the oxidized product of this compound is generally considered to be stable. The oxidized form of o-dianisidine can be less stable, which may necessitate more precise timing of measurements.

Safety: This is a significant differentiating factor. o-Dianisidine is a benzidine derivative and is considered a potential carcinogen, requiring careful handling and disposal. This compound, a metabolite of aminopyrine, has a much lower toxicity profile, making it a safer alternative in a laboratory setting.

The choice between this compound and o-dianisidine for peroxidase assays depends on a careful consideration of the specific needs of the experiment.

  • This compound is the recommended choice for most routine applications due to its favorable safety profile, good stability, and reliable performance . While it may not always offer the absolute highest sensitivity, its consistency and safety make it a robust and practical option.

  • o-Dianisidine may be considered in specific instances where the highest possible sensitivity is paramount , and the laboratory is equipped to handle its potential hazards. However, researchers must be aware of the variability in its molar extinction coefficient and the potential instability of its colored product, which requires careful optimization and validation of the assay conditions.

Ultimately, for researchers in drug development and other fields where assay reproducibility and safety are of utmost importance, this compound presents a more compelling choice for a reliable and safe chromogenic substrate in peroxidase-based assays.

A Comparative Guide to the 4-Aminoantipyrine Method for Phenol Determination

Author: BenchChem Technical Support Team. Date: November 2025

The accurate and precise quantification of phenolic compounds is critical in various fields, including environmental monitoring, pharmaceutical development, and food science. The 4-Aminoantipyrine (4-AAP) method has long been a staple for this purpose. This guide provides a detailed comparison of the 4-AAP method with other common analytical techniques, namely the Folin-Ciocalteu (FC) assay and High-Performance Liquid Chromatography (HPLC), supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.

Introduction to the 4-Aminoantipyrine (4-AAP) Method

The 4-AAP method is a spectrophotometric technique first proposed by Emerson in 1943. It is based on the reaction of phenols with 4-aminoantipyrine in an alkaline medium in the presence of an oxidizing agent, typically potassium ferricyanide, to form a colored antipyrine dye.[1][2] The intensity of the resulting color, measured by a spectrophotometer, is directly proportional to the concentration of phenolic compounds in the sample. The reaction is typically carried out at a pH between 9.4 and 10.2 for maximum color stability.

Alternative Methods for Phenol Determination

Folin-Ciocalteu (FC) Assay

The Folin-Ciocalteu assay is another widely used spectrophotometric method for determining the total phenolic content.[3] The principle of this method lies in the reduction of the Folin-Ciocalteu reagent, a mixture of phosphomolybdate and phosphotungstate, by phenolic compounds in an alkaline solution, resulting in a blue-colored product.[3]

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful chromatographic technique that separates, identifies, and quantifies individual phenolic compounds within a sample.[4][5] This method offers high specificity and is often considered a reference method for validating other techniques.[6]

Performance Comparison

The choice of method often depends on a balance between accuracy, precision, speed, and cost. The following table summarizes the key performance characteristics of the 4-AAP method, Folin-Ciocalteu assay, and HPLC for the determination of phenolic compounds.

Parameter 4-Aminoantipyrine (4-AAP) Method Folin-Ciocalteu (FC) Assay High-Performance Liquid Chromatography (HPLC)
Principle ColorimetricColorimetricChromatographic Separation
Specificity Measures most ortho- and meta-substituted phenols. Para-substituted phenols may show little to no reaction.[7]Reacts with a wide range of phenolic compounds but is also susceptible to interference from other reducing agents like sugars and some amino acids.[8]High specificity for individual phenolic compounds.
Accuracy (Recovery) Apparent recoveries can vary significantly (0-100%) depending on the specific phenolic compound.[9] For phenol, recoveries of 78-98% have been reported in sewage samples.[10]Can be prone to overestimation due to interferences. Accuracy for a specific extract was reported as 99.18–101.43%.[3]High accuracy with recovery values typically in the range of 90-112%.[11]
Precision (RSD) Standard deviations reported from ±0.5 to ±5.3 µg/L depending on concentration.[10]Precise, with a reported Relative Standard Deviation (RSD) of ≤ 2.63%.[3]Very precise, with reported RSD values of less than 5%.[12]
Limit of Detection (LOD) Can reach 1 ppb (µg/L) with extraction. Without extraction, the detection limit is around 5 µg/L.[2]Reported LOD of 9.9 µg/mL for a specific extract.[3] A modified method reported an LOD of 0.195 µg/mL.[13]Highly sensitive, with LODs ranging from 0.01 to 0.35 µg/mL for various phenolic compounds.[12]
Limit of Quantification (LOQ) -Reported LOQ of 33.1 µg/mL for a specific extract.[3] A modified method reported an LOQ of 0.591 µg/mL.[13]Highly sensitive, with LOQs ranging from 0.03 to 1.07 µg/mL for various phenolic compounds.[12]
Analysis Time Rapid, with results obtainable in minutes.Relatively fast, with reaction times typically around 30 minutes.[3]Longer analysis times, often requiring 30 minutes or more per sample for separation.[5]
Cost Low cost, requires a basic spectrophotometer.Low cost, requires a basic spectrophotometer.High initial instrument cost and ongoing expenses for columns and solvents.
Advantages Simple, rapid, and inexpensive.Simple and reproducible.[14]High specificity, accuracy, and sensitivity for individual compounds.
Disadvantages Lack of specificity for different phenols, potential for interferences from oxidizing and reducing agents.[15]Lack of specificity, prone to interferences from non-phenolic reducing substances.[8][14]Expensive, complex, and time-consuming.[4]

Experimental Protocols

4-Aminoantipyrine (4-AAP) Method (Manual, with Chloroform Extraction)

This protocol is based on the EPA Method 420.1.[2]

1. Sample Preparation and Distillation:

  • To remove interferences, a preliminary distillation of the sample is typically required.

  • Acidify the sample to a pH of less than 4 with phosphoric acid and add copper sulfate to inhibit biological degradation.[2]

  • Distill the sample and collect the distillate.

2. Color Development:

  • Take 500 mL of the distillate (or an aliquot diluted to 500 mL) in a separatory funnel.

  • Add 10 mL of an ammonium chloride-ammonium hydroxide buffer solution to adjust the pH to 10.0 ± 0.2.

  • Add 3.0 mL of 4-aminoantipyrine solution and mix.

  • Add 3.0 mL of potassium ferricyanide solution and mix. A reddish-brown color will develop.[2]

3. Extraction and Measurement:

  • After 3 minutes, extract the colored complex with 25 mL of chloroform.[2]

  • Shake the separatory funnel vigorously.

  • Allow the layers to separate and filter the chloroform extract.

  • Measure the absorbance of the chloroform extract at 460 nm using a spectrophotometer against a reagent blank.[2]

4. Quantification:

  • Prepare a standard curve by plotting the absorbance values of known phenol concentrations versus their concentrations.

  • Determine the phenol concentration of the sample from the standard curve.

Folin-Ciocalteu (FC) Assay

This protocol is a general representation of the FC method.

1. Reagent Preparation:

  • Prepare a gallic acid standard solution.

  • Prepare a sodium carbonate solution (e.g., 7.5% w/v).

  • The Folin-Ciocalteu reagent is commercially available and typically diluted before use.

2. Reaction:

  • Pipette a small volume of the sample or standard into a test tube.

  • Add the diluted Folin-Ciocalteu reagent and mix.

  • After a short incubation period (e.g., 5 minutes), add the sodium carbonate solution to make the mixture alkaline.[6]

  • Dilute with distilled water to a final volume.

3. Measurement:

  • Incubate the mixture at room temperature for a specified time (e.g., 30-120 minutes) to allow for color development.[3]

  • Measure the absorbance at a specific wavelength, typically around 760-765 nm, using a spectrophotometer against a reagent blank.[3]

4. Quantification:

  • Construct a calibration curve using the absorbance values of the gallic acid standards.

  • Express the total phenolic content of the sample as gallic acid equivalents (GAE).

High-Performance Liquid Chromatography (HPLC) Method

This protocol provides a general workflow for HPLC analysis of phenolic compounds.

1. Sample Preparation:

  • Extract the phenolic compounds from the sample matrix using a suitable solvent (e.g., methanol, ethanol).

  • The extract may require filtration or solid-phase extraction (SPE) for cleanup and pre-concentration.[11]

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column is commonly used.[12]

  • Mobile Phase: A gradient elution is typically employed, using a mixture of an acidified aqueous solvent (e.g., water with formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).[12]

  • Flow Rate: A typical flow rate is around 0.8-1.0 mL/min.[12]

  • Injection Volume: A small volume (e.g., 10-20 µL) of the sample is injected.[12]

  • Detection: A Diode Array Detector (DAD) or UV-Vis detector is used to monitor the absorbance at specific wavelengths corresponding to the maximum absorbance of the target phenolic compounds.[12]

3. Analysis:

  • Inject the prepared sample into the HPLC system.

  • The phenolic compounds are separated based on their affinity for the stationary and mobile phases.

  • The detector records the absorbance as a function of time, generating a chromatogram.

4. Quantification:

  • Identify the phenolic compounds by comparing their retention times with those of pure standards.

  • Quantify the concentration of each compound by comparing the peak area or height to a calibration curve prepared from the corresponding standards.

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow of the 4-Aminoantipyrine (4-AAP) method.

Comparative_Workflow cluster_sample Sample Preparation cluster_methods Analytical Methods cluster_4aap 4-AAP Method cluster_fc Folin-Ciocalteu cluster_hplc HPLC cluster_results Results Sample Initial Sample Extraction_Cleanup Extraction / Cleanup Sample->Extraction_Cleanup AAP_Reaction Colorimetric Reaction Extraction_Cleanup->AAP_Reaction FC_Reaction Redox Reaction Extraction_Cleanup->FC_Reaction HPLC_Separation Chromatographic Separation Extraction_Cleanup->HPLC_Separation AAP_Measurement Spectrophotometry AAP_Reaction->AAP_Measurement Total_Phenols1 Total Phenols (as Phenol) AAP_Measurement->Total_Phenols1 FC_Measurement Spectrophotometry FC_Reaction->FC_Measurement Total_Phenols2 Total Phenols (as GAE) FC_Measurement->Total_Phenols2 HPLC_Detection DAD/UV-Vis Detection HPLC_Separation->HPLC_Detection Individual_Phenols Individual Phenol Concentrations HPLC_Detection->Individual_Phenols

Caption: Comparative workflow of phenol determination methods.

Conclusion

The 4-Aminoantipyrine method remains a valuable tool for the rapid and cost-effective determination of total phenolic content, particularly for routine monitoring where high precision for individual compounds is not the primary goal. However, its susceptibility to interferences and lack of specificity for different phenol structures are significant limitations. The Folin-Ciocalteu assay offers a similar simple and low-cost alternative for total phenolic estimation but is also prone to interferences from other reducing substances. For researchers requiring high accuracy, precision, and the ability to quantify individual phenolic compounds, HPLC is the superior method, despite its higher cost and complexity. The selection of the most appropriate method should be guided by the specific research question, the nature of the sample matrix, and the available resources.

References

A Researcher's Guide to the Cross-Reactivity of Phenolic Compounds in the Ampyrone Assay

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the accurate quantification of phenolic compounds is a critical task. The Ampyrone assay, also known as the 4-AAP or Emerson assay, is a widely used spectrophotometric method for this purpose. However, a significant challenge in its application is the varying reactivity of different phenolic compounds, which can lead to inaccuracies in quantification when analyzing complex mixtures. This guide provides a comprehensive comparison of the cross-reactivity of various phenolic compounds in the this compound assay, supported by experimental data and detailed protocols.

Principle of the this compound Assay

The this compound assay is based on the oxidative coupling of a phenolic compound with 4-aminoantipyrine (4-AAP) in an alkaline medium, typically at a pH of 10.[1] In the presence of an oxidizing agent, such as potassium ferricyanide, a colored antipyrine dye is formed.[1] The intensity of the resulting color, which is proportional to the concentration of the phenolic compound, is measured spectrophotometrically. The reaction is sensitive to the substitution pattern on the aromatic ring of the phenol. Generally, phenols with a hydrogen atom or a displaceable group (like a halogen, hydroxyl, or carboxyl group) at the para position will react to form a colored product.[2] In contrast, many para-substituted phenols, particularly those with alkyl, aryl, nitro, or aldehyde groups, exhibit little to no color formation.

Cross-Reactivity of Phenolic Compounds: A Comparative Analysis

The color response in the this compound assay is not uniform across all reactive phenolic compounds. This variability in reactivity, often expressed as "apparent recovery" or relative sensitivity compared to phenol, is a crucial consideration for accurate quantification. The following table summarizes the apparent recoveries of various phenolic compounds in the this compound assay, with phenol serving as the reference standard (100% recovery).

Phenolic CompoundApparent Recovery (%)
Phenol100
o-Cresol100
m-Cresol100
p-Cresol0
2-Chlorophenol100
3-Chlorophenol100
4-Chlorophenol100
2,3-Dichlorophenol100
2,4-Dichlorophenol100
2,5-Dichlorophenol100
2,6-Dichlorophenol100
3,4-Dichlorophenol100
3,5-Dichlorophenol100
2,4,5-Trichlorophenol100
2,4,6-Trichlorophenol100
Pentachlorophenol100
o-Nitrophenol100
m-Nitrophenol100
p-Nitrophenol0
2,4-Dinitrophenol0
o-Aminophenol100
m-Aminophenol100
p-Aminophenol0
Guaiacol (2-Methoxyphenol)85
4-Methylguaiacol0
Eugenol0
Vanillin0
Salicylaldehyde100
Salicylic acid100
p-Hydroxybenzoic acid0
p-Hydroxybenzaldehyde0
Resorcinol100
Catechol100
Hydroquinone100
Pyrogallol100
Phloroglucinol100

Data compiled from a study on the behavior of 36 representative phenolic compounds in the 4-aminoantipyrine method. The apparent recoveries were determined without distillation.[3]

Experimental Protocols

The following is a detailed methodology for the this compound assay, based on the EPA Method 420.1 for the determination of total recoverable phenolics.

Reagents
  • Ammonium Hydroxide Solution (0.5 N): Dilute 35 mL of concentrated ammonium hydroxide to 1 L with deionized water.

  • Phosphate Buffer Solution (pH 6.8): Dissolve 34.0 g of potassium dihydrogen phosphate (KH₂PO₄) and 35.5 g of anhydrous disodium hydrogen phosphate (Na₂HPO₄) in 1 L of deionized water.

  • 4-Aminoantipyrine Solution (2.0% w/v): Dissolve 2.0 g of 4-aminoantipyrine in 100 mL of deionized water. Prepare fresh daily.

  • Potassium Ferricyanide Solution (8.0% w/v): Dissolve 8.0 g of potassium ferricyanide (K₃[Fe(CN)₆]) in 100 mL of deionized water. Prepare fresh weekly.

  • Phenol Stock Solution (1 mg/mL): Dissolve 1.00 g of phenol in freshly boiled and cooled deionized water and dilute to 1 L.

  • Phenol Working Standard Solution: Prepare a series of dilutions from the phenol stock solution to generate a standard curve.

Procedure
  • Sample Preparation: To a 100 mL aliquot of the sample (or a diluted aliquot brought to 100 mL), add 5.0 mL of 0.5 N ammonium hydroxide solution and mix. The pH of the solution should be adjusted to 10.0 ± 0.2.

  • Color Development: Add 2.0 mL of 4-aminoantipyrine solution and mix thoroughly. Then, add 2.0 mL of potassium ferricyanide solution and mix again.

  • Incubation: Allow the color to develop for at least 15 minutes.

  • Spectrophotometric Measurement: Measure the absorbance of the solution at 510 nm using a spectrophotometer. Use a reagent blank (prepared with deionized water instead of the sample) to zero the instrument.

  • Quantification: Determine the concentration of phenolic compounds in the sample by comparing its absorbance to a standard curve prepared using the phenol working standard solutions.

Visualizing the this compound Assay

To further clarify the underlying processes of the this compound assay, the following diagrams illustrate the reaction mechanism and the experimental workflow.

Ampyrone_Assay_Mechanism cluster_reactants Reactants Phenol Phenolic Compound Intermediate Phenoxyl Radical + AAP Radical Phenol->Intermediate Oxidation AAP 4-Aminoantipyrine (4-AAP) AAP->Intermediate Oxidant Potassium Ferricyanide Oxidant->Intermediate Alkaline Alkaline Medium (pH 10) Alkaline->Intermediate Dye Colored Antipyrine Dye Intermediate->Dye Oxidative Coupling

This compound Assay Reaction Mechanism

Ampyrone_Assay_Workflow start Start prep Sample Preparation (100 mL aliquot) start->prep ph_adjust Adjust pH to 10.0 ± 0.2 (add NH4OH) prep->ph_adjust add_aap Add 4-Aminoantipyrine Solution (2.0 mL) ph_adjust->add_aap add_oxidant Add Potassium Ferricyanide Solution (2.0 mL) add_aap->add_oxidant incubate Incubate for 15 minutes add_oxidant->incubate measure Measure Absorbance at 510 nm incubate->measure quantify Quantify using Standard Curve measure->quantify end End quantify->end

This compound Assay Experimental Workflow

References

A Comparative Guide to the Ampyrone Colorimetric Method for Phenol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Ampyrone (4-aminoantipyrine) colorimetric method with alternative analytical techniques for the quantification of phenols. Detailed experimental protocols, performance data, and visual workflow diagrams are presented to assist researchers in selecting the most suitable method for their specific applications.

Executive Summary

The determination of phenolic compounds is crucial in various fields, including environmental monitoring, pharmaceutical analysis, and industrial quality control. The this compound colorimetric method, a long-established technique, offers a simple and cost-effective approach for the quantification of total phenols. However, modern chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID) provide higher specificity and the ability to analyze individual phenolic compounds. This guide presents a comparative overview of these methods, focusing on their linearity and analytical range.

Performance Comparison: Linearity and Range

The analytical performance of the this compound method, HPLC, and GC-FID for phenol determination is summarized below. The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of an analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Method Analyte(s) Linear Range Correlation Coefficient (R²) Detection Limit Reference
This compound Colorimetric Method Total Phenols0.005 - 0.050 mg/L (with extraction)Not specified0.005 mg/L[1]
> 0.050 mg/L (direct)Not specified> 0.050 mg/L[1]
10 - 50 mg/L> 0.999Not specified[2][3]
2 - 500 µg/LNot specified2 µg/L[4]
High-Performance Liquid Chromatography (HPLC) Phenol and related compounds0.02 - 0.9 mg/L≥ 0.99280.006 - 0.05 mg/L[5]
0.1 - 30 µg/mL0.99970.01 µg/mL[6]
2.0 - 60 µg/mL0.9987 - 0.9999Not specified[7]
Gas Chromatography - Flame Ionization Detection (GC-FID) Phenols5 - 200 ng/µL> 0.99Not specified[8]
0.02 - 200 ng/mL> 0.990.007 - 0.02 ng/mL
Expected to be wide (e.g., 10⁷)Not specifiedAnalyte-dependent[9]

Experimental Protocols

This compound Colorimetric Method (Direct Photometric Method)

This protocol is based on the reaction of phenols with 4-aminoantipyrine at a pH of 10 in the presence of potassium ferricyanide to form a colored antipyrine dye.[1]

1. Reagent Preparation:

  • Buffer Solution: Dissolve 16.9 g of ammonium chloride in 143 mL of concentrated ammonium hydroxide and dilute to 250 mL with deionized water.

  • 4-Aminoantipyrine Solution (2%): Dissolve 2 g of 4-aminoantipyrine in 100 mL of deionized water. Prepare fresh daily.

  • Potassium Ferricyanide Solution (8%): Dissolve 8 g of potassium ferricyanide in 100 mL of deionized water. Prepare fresh weekly.

  • Stock Phenol Solution (100 mg/L): Dissolve 100 mg of phenol in freshly boiled and cooled deionized water and dilute to 1 L.

  • Standard Phenol Solutions: Prepare a series of standards by diluting the stock phenol solution.

2. Sample Preparation:

  • A 100 mL aliquot of the sample is taken. If necessary, a distillation step can be included to remove interferences.

3. Procedure:

  • Add 2.0 mL of the buffer solution to 100 mL of the sample or standard and mix. The pH should be adjusted to 10.0 ± 0.2.

  • Add 2.0 mL of the 4-aminoantipyrine solution and mix.

  • Add 2.0 mL of the potassium ferricyanide solution and mix.

  • After 15 minutes, measure the absorbance of the solution at 510 nm using a spectrophotometer.

  • A blank is carried through the same procedure using 100 mL of deionized water.

High-Performance Liquid Chromatography (HPLC) for Phenol Analysis

This protocol provides a general guideline for the analysis of phenol using HPLC with UV detection.

1. Reagent and Equipment:

  • HPLC System: Equipped with a UV detector, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v). The exact ratio may need optimization.

  • Stock and Standard Solutions: Prepare as described for the this compound method, using the mobile phase as the diluent.

2. Sample Preparation:

  • Filter the sample through a 0.45 µm syringe filter before injection.

3. Procedure:

  • Set the flow rate of the mobile phase (e.g., 1.0 mL/min).

  • Set the UV detector to the appropriate wavelength for phenol detection (e.g., 270 nm).

  • Inject a known volume of the sample or standard into the HPLC system (e.g., 20 µL).

  • Record the chromatogram and determine the peak area corresponding to phenol.

  • Quantify the phenol concentration by comparing the peak area with a calibration curve generated from the standard solutions.

Gas Chromatography - Flame Ionization Detection (GC-FID) for Phenol Analysis

This protocol outlines a general procedure for the determination of phenol by GC-FID.

1. Reagent and Equipment:

  • GC-FID System: Equipped with a capillary column suitable for phenol analysis (e.g., DB-5 or equivalent).

  • Carrier Gas: High-purity nitrogen or helium.

  • Injector and Detector Temperatures: Typically set around 250°C and 300°C, respectively.

  • Oven Temperature Program: A temperature gradient is typically used to separate phenol from other compounds. An example program could be: start at 80°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.

  • Stock and Standard Solutions: Prepare in a suitable solvent like methanol or dichloromethane.

2. Sample Preparation:

  • For aqueous samples, a liquid-liquid extraction with a solvent like dichloromethane is typically required. The organic extract is then concentrated before injection.

3. Procedure:

  • Inject a small volume of the prepared sample or standard into the GC inlet (e.g., 1 µL).

  • Run the temperature program to elute the compounds.

  • The FID will generate a signal as the phenol elutes from the column.

  • Identify phenol based on its retention time and quantify using the peak area against a calibration curve.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the chemical reaction of the this compound method and a typical experimental workflow.

Ampyrone_Reaction cluster_reactants Reactants phenol Phenol dye Antipyrine Dye (Colored Product) phenol->dye Oxidative Coupling AAP 4-Aminoantipyrine AAP->dye oxidant Potassium Ferricyanide (Oxidizing Agent) oxidant->dye spectro Spectrophotometric Measurement dye->spectro Quantification

Caption: Chemical reaction of the this compound method.

Ampyrone_Workflow start Start sample_prep Sample Preparation (e.g., Distillation) start->sample_prep add_buffer Add Buffer (pH 10) sample_prep->add_buffer add_aap Add 4-Aminoantipyrine add_buffer->add_aap add_oxidant Add K3[Fe(CN)6] add_aap->add_oxidant incubate Incubate (15 min) add_oxidant->incubate measure Measure Absorbance at 510 nm incubate->measure end End measure->end

Caption: Experimental workflow for the this compound method.

References

Comparison of Phenol Detection Methodologies: 4-Aminoantipyrine and Chromatographic Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development requiring precise and sensitive quantification of phenolic compounds, selecting the appropriate analytical method is critical. This guide provides a comparative overview of the widely used 4-Aminoantipyrine (4-AAP) spectrophotometric method and modern chromatographic techniques for the determination of phenol.

The 4-Aminoantipyrine (4-AAP) method has been a longstanding, standard colorimetric technique for measuring total phenols in various aqueous matrices, including drinking water, wastewater, and industrial effluents[1][2][3]. The methodology is based on the reaction of phenols with 4-aminoantipyrine in an alkaline medium in the presence of an oxidizing agent, typically potassium ferricyanide, to form a colored antipyrine dye[1][2]. The intensity of the resulting color, measured spectrophotometrically, is proportional to the phenol concentration.

While robust and relatively simple, the 4-AAP method's limit of detection (LOD) can be a limiting factor for applications requiring trace-level analysis. Furthermore, the method's response varies for different phenolic compounds, and it does not differentiate between them, reporting a total phenol concentration equivalent to phenol[1][4]. In contrast, chromatographic methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) offer significantly lower detection limits and the ability to separate and quantify individual phenolic compounds[5][6].

Data Presentation: Limit of Detection Comparison

The following table summarizes the limit of detection for phenol using the 4-Aminoantipyrine method under different conditions, alongside alternative chromatographic methods.

MethodTechniqueLimit of Detection (LOD)Sample MatrixReference
4-Aminoantipyrine Spectrophotometry (Direct)50 µg/LWater, Wastewater[1][2]
4-Aminoantipyrine Spectrophotometry (with Chloroform Extraction)5 µg/LWater, Wastewater[1][2]
Automated 4-AAP Semi-Automated Colorimetry2 µg/LWater, Wastewater[7][8][9]
Modified 4-AAP In-line Distillation and Injection Segmented Flow Analysis0.07 µg/LWater[10]
Gas Chromatography Mass Spectrometry (GC-MS)Low parts per trillion (ppt) rangeBlood[5]
HPLC Electrochemical DetectionHigh sensitivity for phenol quantificationBiological Samples[5]
Experimental Workflow: 4-Aminoantipyrine Method

The following diagram illustrates the general experimental workflow for the determination of phenol using the 4-Aminoantipyrine method with a solvent extraction step for enhanced sensitivity.

4-AAP_Workflow cluster_prep Sample Preparation cluster_reaction Colorimetric Reaction cluster_extraction Extraction & Measurement Sample Aqueous Sample Collection Preservation Preserve with CuSO4 and H3PO4 (pH < 4) Sample->Preservation Distillation Preliminary Distillation (if interferences are present) Preservation->Distillation pH_Adjustment Adjust pH to ~10 with Buffer Distillation->pH_Adjustment Add_4AAP Add 4-Aminoantipyrine Solution pH_Adjustment->Add_4AAP Add_Oxidant Add Potassium Ferricyanide Solution Add_4AAP->Add_Oxidant Incubation Incubate for Color Development (approx. 15 min) Add_Oxidant->Incubation Extraction Extract with Chloroform Incubation->Extraction Phase_Separation Separate Chloroform Layer Extraction->Phase_Separation Measurement Measure Absorbance at 460 nm or 510 nm Phase_Separation->Measurement Result Result Measurement->Result Calculate Phenol Concentration

Figure 1. Experimental workflow for the 4-Aminoantipyrine method for phenol detection.

Experimental Protocol: 4-Aminoantipyrine Method for Phenol Determination (with Chloroform Extraction)

This protocol is based on established methods such as EPA Method 420.1 for the determination of phenolic compounds in water.

Scope and Application

This method is applicable to the determination of total phenols in drinking, surface, and saline waters, as well as domestic and industrial wastes. With the chloroform extraction step, the method is capable of measuring phenolic compounds at levels as low as 5 µg/L[1][2]. It is important to note that different phenolic compounds exhibit varying color responses with 4-aminoantipyrine[1][4]. Phenol is used as the standard, and the results are reported as phenol equivalents, representing the minimum concentration of phenolic compounds.

Principle

Phenolic compounds react with 4-aminoantipyrine at a pH of 10.0 ± 0.2 in the presence of potassium ferricyanide to form a stable reddish-brown antipyrine dye[1]. This colored product is then extracted from the aqueous solution into chloroform to increase sensitivity. The absorbance of the chloroform layer is measured spectrophotometrically at 460 nm, and the concentration of phenols is determined by comparison with a calibration curve prepared from known concentrations of phenol.

Reagents
  • Ammonium Hydroxide (NH₄OH), concentrated

  • Phosphate Buffer Solution: Dissolve 104.5 g of K₂HPO₄ and 72.3 g of KH₂PO₄ in deionized water and dilute to 1 L. The pH should be 6.8.

  • 4-Aminoantipyrine Solution (2.0%): Dissolve 2.0 g of 4-aminoantipyrine in deionized water and dilute to 100 mL. This solution should be prepared daily.

  • Potassium Ferricyanide Solution (8.0%): Dissolve 8.0 g of K₃Fe(CN)₆ in deionized water and dilute to 100 mL. This solution should be prepared fresh weekly.

  • Chloroform (CHCl₃)

  • Stock Phenol Solution (1.0 mg/mL): Dissolve 1.00 g of phenol in freshly boiled and cooled deionized water and dilute to 1000 mL.

  • Standard Phenol Solutions: Prepare a series of standard solutions by diluting the stock phenol solution to cover the expected range of the samples.

Procedure
  • Sample Preparation:

    • To a 500 mL sample, add 5 mL of the phosphate buffer solution and mix. If the sample was preserved with acid, adjust the pH to approximately 4 with a 1N NaOH solution.

    • A preliminary distillation step is required for most samples to remove interferences[1].

  • Color Development:

    • Transfer the 500 mL sample (or an aliquot diluted to 500 mL) to a 1 L separatory funnel.

    • Add 10.0 mL of ammonium hydroxide solution and adjust the pH to 10.0 ± 0.2.

    • Add 3.0 mL of the 4-aminoantipyrine solution and mix well.

    • Add 3.0 mL of the potassium ferricyanide solution and mix again.

    • Allow the color to develop for at least 3 minutes.

  • Extraction:

    • Add 25.0 mL of chloroform to the separatory funnel.

    • Shake the funnel vigorously for at least 1 minute.

    • Allow the layers to separate.

    • Drain the chloroform layer through a filter paper containing anhydrous sodium sulfate into a 50 mL volumetric flask.

    • Perform two additional extractions with 10.0 mL portions of chloroform and add the extracts to the same 50 mL volumetric flask.

    • Dilute to the mark with chloroform.

  • Measurement:

    • Measure the absorbance of the chloroform extract at 460 nm using a spectrophotometer, with a chloroform blank as a reference.

  • Calibration:

    • Prepare a series of phenol standards and a blank using deionized water.

    • Treat the standards and the blank in the same manner as the samples.

    • Plot a calibration curve of absorbance versus phenol concentration (µg).

    • Determine the concentration of phenol in the sample from the calibration curve.

Interferences
  • Oxidizing and Reducing Agents: Oxidizing agents like chlorine can partially oxidize phenols, leading to low results. Reducing agents such as sulfur compounds can also interfere. A preliminary distillation step is typically used to mitigate these interferences[1][2].

  • pH: The pH of the reaction is critical and must be maintained at 10.0 ± 0.2 for optimal color development[1].

  • Para-substituted Phenols: The 4-AAP method does not detect para-substituted phenols where the substituent is an alkyl, aryl, nitro, or similar group[3].

References

A Comparative Analysis of Chromogenic Substrates for Hydrogen Peroxide Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and sensitive detection of hydrogen peroxide (H₂O₂) is crucial in a multitude of applications, including ELISA, immunohistochemistry, and antioxidant assays. The selection of an appropriate chromogenic substrate is paramount for achieving reliable and quantifiable results. This guide provides a comprehensive comparison of commonly used chromogenic substrates for horseradish peroxidase (HRP)-based hydrogen peroxide detection, supported by experimental data and detailed protocols.

This guide will objectively compare the performance of 3,3',5,5'-Tetramethylbenzidine (TMB), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), o-Phenylenediamine (OPD), and 3,3'-Diaminobenzidine (DAB), focusing on their reaction principles, sensitivity, and practical considerations in experimental design.

Performance Characteristics of Chromogenic Substrates

The choice of a chromogenic substrate significantly impacts the sensitivity and dynamic range of an assay. The following table summarizes the key quantitative parameters for the most common HRP substrates.

SubstrateAbbreviationOxidized Product ColorOptimal Wavelength (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)H₂O₂ Limit of Detection (LOD)
3,3',5,5'-TetramethylbenzidineTMBBlue (intermediate), Yellow (stopped)652 (blue), 450 (yellow)39,000 (at 652 nm), 59,000 (at 450 nm)[1]~60 nM[2]
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)ABTSGreen414-42026,000 - 37,000[3][4]~15 nM[5]
o-PhenylenediamineOPDYellow-Orange417-425 (native), 492 (stopped)~16,700[6]~110 nM[7]
3,3'-DiaminobenzidineDABBrown (precipitate)450-4805,500 - 140,000 (polymerized, context-dependent)[4]Not typically used for soluble H₂O₂ quantification

Note: The molar absorptivity of polymerized DAB can vary significantly depending on the polymerization state and the presence of enhancers like cobalt.[4]

Signaling Pathways and Reaction Mechanisms

The detection of hydrogen peroxide by these chromogenic substrates is contingent on the catalytic activity of horseradish peroxidase (HRP). HRP, in the presence of H₂O₂, oxidizes the chromogenic substrate, resulting in a colored product that can be quantified spectrophotometrically.

HRP_Catalysis cluster_reaction HRP Catalytic Cycle HRP HRP (Fe³⁺) Compound_I Compound I (HRP-Fe⁴⁺=O Por•⁺) HRP->Compound_I + H₂O₂ H2O2 H₂O₂ H2O 2H₂O Compound_II Compound II (HRP-Fe⁴⁺=O) Compound_I->Compound_II + Substrate Substrate_reduced Chromogenic Substrate (Reduced) Substrate_oxidized Colored Product (Oxidized) Compound_II->HRP + Substrate

HRP catalytic cycle for substrate oxidation.

The general mechanism involves the reaction of HRP with H₂O₂ to form a high-valent iron-oxo species (Compound I), which is a potent oxidizing agent. Compound I then oxidizes one molecule of the chromogenic substrate, generating a radical cation and being reduced to Compound II. Compound II, in turn, oxidizes a second molecule of the substrate, regenerating the native HRP enzyme and producing another molecule of the oxidized colored product.

Experimental Protocols

For a standardized comparison of TMB, ABTS, and OPD in a quantitative assay for hydrogen peroxide, the following protocol for a 96-well microplate format is recommended.

Materials:

  • 96-well clear flat-bottom microplate

  • Horseradish Peroxidase (HRP) solution (e.g., 1 µg/mL in phosphate-buffered saline, pH 7.4)

  • Hydrogen peroxide (H₂O₂) standard solutions (serially diluted in the appropriate buffer)

  • Chromogenic substrates:

    • TMB solution (e.g., 0.4 g/L in an appropriate buffer)

    • ABTS solution (e.g., 2 mM in 0.1 M phosphate-citrate buffer, pH 5.0)

    • OPD solution (e.g., 3.14 mM in 0.05 M phosphate-citrate buffer, pH 5.0)

  • Stopping solution:

    • For TMB: 2 M Sulfuric Acid (H₂SO₄)

    • For ABTS: 1% Sodium Dodecyl Sulfate (SDS)

    • For OPD: 3 M Sulfuric Acid (H₂SO₄)

  • Microplate reader

Experimental Workflow:

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Prepare H₂O₂ standards and samples C Add HRP, H₂O₂ standards/samples to wells A->C B Prepare HRP and substrate solutions B->C D Add chromogenic substrate solution C->D E Incubate at room temperature (e.g., 15-30 min) D->E F Add stopping solution E->F G Read absorbance on microplate reader F->G

Generalized workflow for H₂O₂ detection.

Procedure:

  • Add 50 µL of H₂O₂ standards or samples to each well of the microplate.

  • Add 50 µL of HRP solution to each well.

  • Add 100 µL of the chosen chromogenic substrate solution to each well.

  • Incubate the plate at room temperature for 15-30 minutes, protected from light. The incubation time should be optimized based on the desired color development.

  • Stop the reaction by adding 50 µL of the appropriate stopping solution.

  • Measure the absorbance at the optimal wavelength for each substrate using a microplate reader.

Protocol for DAB Staining (Immunohistochemistry):

For applications where a precipitated product is desired, such as in immunohistochemistry, DAB is the substrate of choice.

  • Deparaffinization and Rehydration: If using paraffin-embedded tissue sections, deparaffinize and rehydrate the slides through a series of xylene and graded alcohol washes.

  • Antigen Retrieval: Perform antigen retrieval if required for the specific antibody.

  • Blocking: Block endogenous peroxidase activity with a 3% H₂O₂ solution and block non-specific binding sites with a blocking buffer (e.g., normal serum).

  • Primary Antibody Incubation: Incubate the tissue with the primary antibody specific to the target antigen.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody that binds to the primary antibody.

  • DAB Substrate Incubation: Prepare the DAB substrate solution according to the manufacturer's instructions and apply it to the tissue. Incubate for 2-10 minutes, or until the desired brown staining intensity is achieved.

  • Counterstaining and Mounting: Rinse the slide, counterstain with a contrasting color (e.g., hematoxylin) if desired, dehydrate, and mount with a coverslip.

Conclusion

The selection of a chromogenic substrate for hydrogen peroxide detection is a critical step in experimental design. TMB is often the preferred substrate for ELISA and other quantitative solution-based assays due to its high sensitivity and the significant signal enhancement upon stopping the reaction. ABTS offers a good balance of sensitivity and a stable colored product, making it suitable for both kinetic and endpoint assays. OPD is a reliable and cost-effective option, though generally less sensitive than TMB. DAB remains the gold standard for applications requiring a permanent, insoluble precipitate, such as in immunohistochemistry and western blotting. Researchers should consider the specific requirements of their assay, including the desired sensitivity, whether a soluble or precipitated product is needed, and safety considerations, when making their choice.

References

Inter-laboratory Comparison of the 4-Aminoantipyrine Method for Phenol Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the 4-Aminoantipyrine (4-AAP) spectrophotometric method with modern chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the determination of phenols in aqueous samples. This document is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate analytical method for their specific needs.

Introduction

The determination of phenolic compounds in various matrices is of significant importance due to their widespread industrial use and potential environmental and health impacts. The 4-Aminoantipyrine (4-AAP) method has been a cornerstone for the determination of total phenols for many decades. It is a simple, cost-effective colorimetric method based on the reaction of phenols with 4-AAP in the presence of an oxidizing agent to form a colored dye. However, the advent of more specific and sensitive chromatographic techniques like HPLC and GC-MS has raised questions about the continued suitability of the 4-AAP method. This guide presents a comparative overview of these methods, supported by available performance data and detailed experimental protocols.

Data Presentation: Performance Comparison
Performance Parameter4-Aminoantipyrine (4-AAP) MethodHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle ColorimetricSeparation based on polarity, UV/DAD detectionSeparation based on volatility and polarity, mass-to-charge ratio detection
Specificity Limited to phenols with an unsubstituted para-position. Susceptible to interferences from other reducing agents.[1]High, can separate and quantify individual phenolic compounds.Very high, provides structural information for definitive identification.
Detection Limit ~5 µg/L (with extraction)[2][3]0.3 - 3.0 ng/mL[4]0.02 - 0.58 µg/L[5]
Precision (RSD) 3.2% - 10.3% (depending on concentration)[2]< 7.6% (intra- and inter-day)[4]Typically < 15%
Accuracy (% Recovery) Highly variable depending on the specific phenol and presence of interferences.88.0% ± 5.7% for various phenols.[6]Generally > 70%
Throughput Moderate, can be automated.High, with modern autosamplers.Moderate to high, depending on sample preparation.
Cost (Instrument) LowModerateHigh
Cost (Per Sample) LowModerateHigh

Experimental Protocols

4-Aminoantipyrine (4-AAP) Method (Based on EPA Method 420.1)

This method is applicable to the determination of total phenols in drinking water and various industrial wastes.

1.1. Principle: Phenolic compounds react with 4-aminoantipyrine in the presence of potassium ferricyanide at a pH of 10.0 ± 0.2 to form a stable reddish-brown antipyrine dye. The absorbance of this dye is measured at 510 nm and is proportional to the concentration of phenols.

1.2. Reagents:

  • Ammonium Hydroxide, concentrated

  • Phosphate Buffer Solution

  • 4-Aminoantipyrine Solution (2% w/v)

  • Potassium Ferricyanide Solution (8% w/v)

  • Phenol Standard Solution

  • Chloroform (for extraction, optional)

1.3. Procedure:

  • Sample Preparation: To a 100 mL sample, add 2.0 mL of ammonium hydroxide solution and adjust the pH to 10.0 ± 0.2 with the phosphate buffer.

  • Color Development: Add 2.0 mL of 4-aminoantipyrine solution and mix. Then, add 2.0 mL of potassium ferricyanide solution and mix thoroughly.

  • Measurement: After 15 minutes, measure the absorbance of the solution at 510 nm against a reagent blank.

  • Calibration: Prepare a series of phenol standards and treat them in the same manner as the samples to generate a calibration curve.

1.4. Notes:

  • This method does not detect phenols with a substituent in the para position (e.g., p-cresol).

  • A distillation step may be necessary to remove interferences in complex matrices.

  • For lower detection limits, a solvent extraction step using chloroform can be employed to concentrate the colored dye.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the separation and quantification of individual phenolic compounds.

2.1. Principle: A water sample is injected into an HPLC system equipped with a reverse-phase column. The phenolic compounds are separated based on their differential partitioning between the mobile phase and the stationary phase. Detection is typically performed using a UV-Visible or Diode Array Detector (DAD).

2.2. Instrumentation and Conditions:

  • HPLC System: A liquid chromatograph equipped with a pump, autosampler, column oven, and UV-DAD detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and acidified water (e.g., with formic acid or phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitored at multiple wavelengths (e.g., 270 nm, 280 nm) or a full spectrum with a DAD.

2.3. Procedure:

  • Sample Preparation: Filter the water sample through a 0.45 µm syringe filter. For trace analysis, a solid-phase extraction (SPE) step may be required to concentrate the analytes.

  • Injection: Inject a known volume of the prepared sample into the HPLC system.

  • Analysis: Run the chromatographic separation under the specified conditions.

  • Quantification: Identify and quantify the phenolic compounds by comparing their retention times and peak areas to those of known standards.

Gas Chromatography-Mass Spectrometry (GC-MS) Method (Based on EPA Method 528)

This method provides high selectivity and sensitivity for the determination of a wide range of phenolic compounds.[5]

3.1. Principle: Phenolic compounds are extracted from the water sample, derivatized to increase their volatility, and then separated and identified using a gas chromatograph coupled to a mass spectrometer. The GC separates the compounds based on their boiling points and polarity, while the MS provides mass spectral data for definitive identification and quantification.

3.2. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph with a capillary column, interfaced to a mass spectrometer.

  • Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection is commonly used for trace analysis.

  • Derivatization: Often required to improve the chromatographic properties of the phenols. Common derivatizing agents include acetic anhydride or BSTFA.

3.3. Procedure:

  • Extraction: Extract the phenolic compounds from the water sample using a suitable technique such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

  • Derivatization: Evaporate the extract to dryness and add the derivatizing agent. Heat the mixture to complete the reaction.

  • Analysis: Inject an aliquot of the derivatized extract into the GC-MS system.

  • Quantification: Identify the compounds based on their retention times and mass spectra. Quantify using an internal standard method.

Mandatory Visualizations

4-AAP_Reaction_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions Phenol Phenol Product Colored Quinoneimine Dye (Absorbs at 510 nm) Phenol->Product Reacts with AAP 4-Aminoantipyrine AAP->Product Oxidant Potassium Ferricyanide (Oxidizing Agent) Oxidant->Product Alkaline Alkaline Medium (pH 10) Alkaline->Product Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Water Sample Collection Preservation Preservation (e.g., Acidification) Sample->Preservation Filtration Filtration (0.45 µm) Preservation->Filtration Extraction Extraction/Concentration (SPE or LLE for HPLC/GC-MS) Filtration->Extraction for trace analysis AAP_Method 4-AAP Method (Colorimetric Analysis) Filtration->AAP_Method direct analysis HPLC_Method HPLC Analysis Extraction->HPLC_Method GCMS_Method GC-MS Analysis (after derivatization) Extraction->GCMS_Method Data_AAP Absorbance Measurement & Quantification AAP_Method->Data_AAP Data_HPLC Chromatogram Analysis & Quantification HPLC_Method->Data_HPLC Data_GCMS Mass Spectra Analysis & Quantification GCMS_Method->Data_GCMS

References

Safety Operating Guide

Safe Disposal of Ampyrone: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Ampyrone (also known as 4-Aminoantipyrine), a reagent commonly used in biochemical reactions. Adherence to these protocols is vital due to the inherent hazards of the substance.

This compound is classified as harmful if swallowed, an irritant to the skin and eyes, and may cause respiratory irritation.[1][2] Furthermore, it is recognized as being very toxic to aquatic life with long-lasting effects, making environmental containment a priority.[3]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure all appropriate personal protective equipment is worn to minimize exposure risk.

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or goggles.[1]

  • Lab Coat: A standard lab coat or protective clothing is required.[1]

  • Respiratory Protection: If there is a risk of dust generation or aerosol formation, use a NIOSH-approved respirator.[2][4]

Step-by-Step Disposal Protocol

Follow this procedure to ensure the safe containment and disposal of this compound waste.

1. Waste Segregation and Collection:

  • Immediately identify and segregate all this compound waste, including unused product, contaminated materials (e.g., weigh boats, wipes), and contaminated personal protective equipment.

  • Avoid mixing this compound waste with incompatible materials such as strong oxidizing agents, strong acids, acid chlorides, or acid anhydrides.[5]

2. Containment and Labeling:

  • For solid this compound waste, carefully sweep or vacuum the material to prevent dust generation.[5]

  • Place the collected waste into a robust, sealable, and clearly labeled hazardous waste container.

  • The label should prominently display "Hazardous Waste," "this compound," and the associated hazard symbols (e.g., Harmful, Irritant).

  • Handle contaminated packages and containers with the same precautions as the substance itself.[1]

3. Spill Management:

  • In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.[4][5]

  • Wearing appropriate PPE, contain the spill and clean it up using a vacuum or by sweeping.[5]

  • Place all cleanup materials into the designated hazardous waste container.

  • Prevent spilled material from entering drains, sewers, or public waterways.[1][4]

4. Storage and Final Disposal:

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from general laboratory traffic.

  • Do not dispose of this compound down the drain or in regular trash. [1]

  • The recommended method for final disposal is to transfer the waste to a licensed hazardous waste management company for high-temperature incineration at an approved facility.[1][3][6]

  • Arrange for professional disposal in accordance with all prevailing country, federal, state, and local regulations.[2][3]

Disposal Methods Overview

The following table summarizes the recommended and prohibited disposal methods for this compound.

Disposal MethodRecommendationKey Considerations
High-Temperature Incineration Recommended Must be performed at a licensed industrial combustion plant or approved waste disposal facility.[1][3][6]
Licensed Waste Contractor Mandatory Engage a certified hazardous waste management service for transport and disposal.
Landfill Prohibited Due to its toxicity to aquatic life, landfill disposal is not a safe option.[3]
Drain/Sewer Disposal Strictly Prohibited This compound must not be allowed to enter drains or waterways to prevent environmental contamination.[1][4]
Recycling For Empty Containers Only Only completely emptied and decontaminated packages can be recycled.[1]

This compound Disposal Workflow

The logical flow for proper this compound disposal, from initial generation to final destruction, is outlined below. This process emphasizes safety, containment, and regulatory compliance at every stage.

G cluster_0 cluster_1 Containment & Segregation cluster_2 Storage & Disposal cluster_3 A This compound Waste Generated (Unused Product / Contaminated Materials) B Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) A->B Initiate Disposal C Collect Waste in a Labeled, Sealed Hazardous Waste Container B->C D Segregate from Incompatible Chemicals C->D E Store Container in a Designated Secure Waste Area D->E F Arrange Pickup by Licensed Hazardous Waste Contractor E->F H IMPORTANT: Consult Institutional EHS and Adhere to all Local/National Regulations E->H G Final Disposal via High-Temperature Incineration at Approved Facility F->G

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ampyrone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Ampyrone, including detailed personal protective equipment (PPE) requirements, operational protocols, and disposal plans. By offering procedural, step-by-step guidance, this document aims to be a preferred source for laboratory safety and chemical handling information, building trust by delivering value beyond the product itself.

Personal Protective Equipment (PPE) for Handling this compound

When working with this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE.

Body PartPersonal Protective EquipmentSpecifications and Usage Guidelines
Eyes Safety Goggles with Side-ShieldsShould be worn at all times to protect from splashes or dust. Ensure a snug fit.
Hands Protective GlovesUse chemically resistant gloves. Inspect for tears or punctures before use. Change gloves immediately if contaminated.
Body Impervious Clothing / Laboratory CoatA lab coat should be worn to protect skin and clothing. For larger quantities or risk of significant exposure, chemical-resistant aprons or suits are recommended.
Respiratory Suitable RespiratorUse a NIOSH-approved respirator when working with the powder form to avoid inhalation of dust, especially in areas with inadequate ventilation.
Hazard and Safety Data for this compound

Understanding the quantitative safety data for this compound is essential for risk assessment and safe handling.

ParameterValueSpecies
Oral LD501700 mg/kgRat[1]
Oral LD50800 mg/kgMouse[1]

Experimental Protocol: Spectrophotometric Determination of Hydrogen Peroxide Using this compound

This compound is commonly used as a chromogenic reagent in enzymatic assays to determine the concentration of hydrogen peroxide. The following protocol details a standard horseradish peroxidase (HRP) assay. In this reaction, HRP catalyzes the oxidation of phenol and the coupling with 4-aminoantipyrine (this compound) in the presence of hydrogen peroxide to form a colored quinoneimine dye, which can be quantified spectrophotometrically.[2][3][4]

Materials:

  • This compound (4-aminoantipyrine) solution (0.0025 M) with phenol (0.17 M)[4]

  • Hydrogen peroxide (H₂O₂) solution (0.0017 M)[4]

  • Horseradish Peroxidase (HRP) enzyme solution

  • Potassium phosphate buffer (0.2 M, pH 7.0)[4]

  • Spectrophotometer

  • Cuvettes

  • Micropipettes and tips

Procedure:

  • Prepare Reagents:

    • This compound/Phenol Solution: Dissolve 25 mg of 4-aminoantipyrine and 810 mg of phenol in reagent-grade water and bring the final volume to 50 ml.[4]

    • Hydrogen Peroxide Solution: Prepare a fresh 0.0017 M solution of H₂O₂ in 0.2 M potassium phosphate buffer (pH 7.0).[4]

    • Enzyme Solution: Prepare a stock solution of HRP and dilute it immediately before use to a working concentration that provides a linear rate of reaction under the assay conditions.[4]

  • Assay Setup:

    • Set the spectrophotometer to a wavelength of 510 nm and maintain the temperature at 25°C.[4]

    • In a cuvette, combine the this compound/phenol solution and the hydrogen peroxide solution.

    • Incubate the mixture in the spectrophotometer for 3-4 minutes to reach thermal equilibrium and to establish a blank rate, if any.[4]

  • Initiate the Reaction:

    • Add 0.1 ml of the diluted HRP enzyme solution to the cuvette to start the reaction.[4]

  • Data Collection:

    • Immediately begin recording the absorbance at 510 nm.

    • Continue to record the absorbance for 4-5 minutes, ensuring you capture the linear portion of the reaction curve.[4]

  • Data Analysis:

    • Calculate the change in absorbance per minute (ΔA₅₁₀/minute) from the linear part of the curve.

    • This rate is proportional to the concentration of hydrogen peroxide in the sample.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay cluster_data Data Analysis Reagents Prepare Reagents: - this compound/Phenol Solution - H₂O₂ Solution - HRP Enzyme Solution Setup Set up Spectrophotometer (510 nm, 25°C) Reagents->Setup Mix Mix this compound/Phenol and H₂O₂ in Cuvette Setup->Mix Equilibrate Equilibrate for 3-4 min Mix->Equilibrate Initiate Initiate Reaction with HRP Equilibrate->Initiate Record Record Absorbance at 510 nm for 4-5 min Initiate->Record Calculate Calculate ΔA₅₁₀/minute Record->Calculate

Experimental workflow for the HRP assay using this compound.

Signaling Pathway: this compound as a Cyclooxygenase (COX) Inhibitor

This compound functions as a non-selective cyclooxygenase (COX) inhibitor.[5][6] The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6][7] By inhibiting COX enzymes, this compound reduces the synthesis of prostaglandins, such as prostaglandin E2 (PGE2), thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[5]

G ArachidonicAcid Arachidonic Acid COX1 COX-1 ArachidonicAcid->COX1 COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation This compound This compound This compound->COX1 This compound->COX2

Mechanism of action of this compound as a COX inhibitor.

Operational and Disposal Plans

Handling and Storage:

  • Handling: Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust.[8] Use only in a well-ventilated area, preferably in a fume hood.[8] Wash hands thoroughly after handling.[8]

  • Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.[8] Protect from light and moisture.[8]

Spill Management:

  • Small Spills: In case of a small spill, wear appropriate PPE, sweep up the solid material, and place it in a suitable container for disposal. Avoid generating dust. Clean the spill area with soap and water.

  • Large Spills: For larger spills, evacuate the area and prevent the entry of unnecessary personnel. Contain the spill and collect the material using a method that does not generate dust. Dispose of the collected material as hazardous waste.

Disposal Plan:

  • Unused Product: Dispose of unused this compound as hazardous waste in accordance with local, state, and federal regulations.[8] Do not dispose of it down the drain or in the regular trash.[8]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, paper towels, and empty containers, should be considered contaminated. These materials should be collected in a sealed, labeled container and disposed of as hazardous waste.

  • Waste Solutions: Aqueous solutions containing this compound should be collected in a designated hazardous waste container for proper disposal. The pH of the waste solution should be neutralized if necessary before disposal.

References

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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試験管内研究製品の免責事項と情報

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